Methyl 5-aminobenzofuran-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMSIUDBMURHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445677 | |
| Record name | Methyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-29-3 | |
| Record name | Methyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminobenzofuran-2-carboxylate (CAS No. 1646-29-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring a rigid benzofuran core, a reactive primary amine, and a modifiable ester group, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its chemical reactivity, and a discussion of its current and potential applications, particularly in the realm of drug discovery. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Core Compound Identification and Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1646-29-3 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | Inferred from related compounds |
| Density | ~1.304 g/cm³ | Vendor Data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Inferred from synthesis protocols |
Synthesis and Purification
The most common and efficient synthesis of this compound is achieved through the reduction of its nitro precursor, Methyl 5-nitrobenzofuran-2-carboxylate. This two-step process begins with the synthesis of the nitro compound followed by its reduction to the desired amine.
Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
The synthesis of the benzofuran ring is typically accomplished via the Perkin rearrangement, starting from a salicylaldehyde derivative.
-
Step 1: Cyclization. 5-Nitrosalicylaldehyde is reacted with methyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to facilitate the intramolecular cyclization, forming the benzofuran ring system.
Reduction to this compound
The nitro group of Methyl 5-nitrobenzofuran-2-carboxylate is readily reduced to a primary amine using various established methods. Catalytic hydrogenation is a clean and high-yielding approach.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Methyl 5-nitrobenzofuran-2-carboxylate
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 5-nitrobenzofuran-2-carboxylate in ethanol (e.g., 15 mL per gram of substrate).[4]
-
Carefully add 5% palladium on carbon catalyst (typically 5-10% by weight of the starting material).[4]
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical pressure is between 0.3-0.5 MPa) and stir the mixture vigorously at room temperature (10-30 °C).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3-6 hours.[4]
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, or by column chromatography on silica gel if necessary.
Diagram: Synthesis Workflow
Caption: A two-step synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, the methyl ester protons, and the amine protons. The protons on the benzene ring will exhibit splitting patterns influenced by the electron-donating amino group. The methyl ester will appear as a singlet around 3.8-3.9 ppm. The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region (around 160-170 ppm). The aromatic carbons will appear in the range of 100-150 ppm, with the carbon atoms directly attached to the nitrogen and oxygen atoms showing characteristic shifts. The methyl carbon of the ester will be observed in the upfield region (around 50-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
N-H Stretching: Two distinct sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretching: The C-O stretching of the ester and the furan ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Aromatic C=C Stretching: Multiple peaks of varying intensity will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the nucleophilic character of the aromatic amine and the electrophilic nature of the ester carbonyl. This dual reactivity makes it a valuable intermediate in organic synthesis.
Reactions at the Amino Group
The primary amine at the C-5 position is a versatile handle for further functionalization.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse substituents to modulate the biological activity of the benzofuran scaffold.
-
Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). This reaction is useful for creating larger, more complex molecules and for the synthesis of certain classes of ligands and biologically active compounds.
-
Diazotization: The aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[5] This highly reactive intermediate can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer and related reactions, further highlighting the synthetic utility of this compound.[5]
-
N-Alkylation and N-Arylation: The amino group can participate in nucleophilic substitution and cross-coupling reactions to form N-alkyl and N-aryl derivatives. For instance, it is a key starting material in the synthesis of Vilazodone, an antidepressant, where it is used to construct a piperazine ring system.
Diagram: Reactivity and Synthetic Pathways
Caption: Key reaction pathways for this compound.
Reactions at the Ester Group
The methyl ester at the C-2 position can be readily transformed into other functional groups.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification yields the corresponding carboxylic acid. This is a crucial step for the synthesis of amide derivatives via peptide coupling reactions.
-
Amidation: Direct reaction with amines at elevated temperatures can form amides, although this is often less efficient than the hydrolysis-coupling sequence.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6] this compound serves as a key starting material for the synthesis of:
-
Anticancer Agents: Derivatives have been investigated as inhibitors of tubulin polymerization and as cytotoxic agents against various cancer cell lines.[4] The amino group provides a convenient point for attaching other pharmacophores to enhance potency and selectivity.
-
P-glycoprotein (P-gp) Inhibitors: P-gp is a transmembrane protein responsible for multidrug resistance in cancer cells. Aminobenzofuran derivatives have shown promise as P-gp inhibitors, potentially reversing drug resistance and improving the efficacy of chemotherapy.
-
Kinase Inhibitors: The benzofuran core can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Applications in Materials Science
The rigid, planar structure of the benzofuran ring system and the presence of versatile functional groups make this molecule an attractive building block for advanced materials.
-
Polymers: The difunctional nature of this compound (amine and ester) allows it to be used as a monomer in the synthesis of high-performance polymers like polyamides and polyimides. These materials are expected to have high thermal stability and interesting photophysical properties.
-
Fluorescent Probes and Dyes: The benzofuran nucleus is a known fluorophore. The amino group can be functionalized to create novel fluorescent dyes and chemosensors for the detection of metal ions or other analytes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its straightforward synthesis, well-defined reactivity, and the proven biological and material properties of its derivatives make it an essential tool for the modern synthetic chemist. This guide has provided a foundational understanding of this compound, intended to facilitate its effective use in the laboratory and inspire the development of novel applications.
References
- Google Patents. (2018). CN107674052B - Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester.
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29754-29782. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Mastering Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]
- 4. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
biological activity of Methyl 5-aminobenzofuran-2-carboxylate
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of Methyl 5-aminobenzofuran-2-carboxylate
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] this compound, and its close analogue ethyl 5-aminobenzofuran-2-carboxylate, have emerged not as potent therapeutic agents in their own right, but as exceptionally versatile building blocks for the synthesis of novel derivatives with significant biological activities.[3][4] This technical guide provides a comprehensive overview of the synthesis of this key intermediate and explores the significant anticancer, antimicrobial, and anti-inflammatory properties of the compounds derived from it. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and visualize the underlying mechanisms of action to provide a resource for researchers and drug development professionals.
Synthesis and Chemical Profile
This compound is primarily utilized as a synthetic intermediate. Its structure, featuring a reactive amino group and an ester moiety on the benzofuran core, allows for diverse chemical modifications, making it a valuable starting point for constructing compound libraries.[3][5]
Synthetic Pathway
The most common and efficient synthesis route begins with 5-nitrosalicylaldehyde. The process involves an initial O-alkylation followed by intramolecular cyclization and subsequent reduction of the nitro group to the key amine.[4][6]
Experimental Protocol: Two-Step Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of the analogous ethyl ester.[6][7]
Step 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-nitrosalicylaldehyde (1 equivalent) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~3-6 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group and as a dehydrating agent. Stir the suspension for 30 minutes at room temperature.
-
Alkylation and Cyclization: Add methyl bromoacetate (1.5 equivalents) dropwise to the mixture. Heat the reaction to 100°C and stir overnight. The reaction proceeds via an initial O-alkylation of the phenoxide, followed by an intramolecular condensation/cyclization to form the benzofuran ring.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield Methyl 5-nitrobenzofuran-2-carboxylate as a solid.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the Methyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Reduction: Stir the mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound, which typically appears as a yellow solid.[7]
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Biological Activity of Derived Compounds
While this compound itself is primarily a synthetic precursor, its derivatives exhibit a remarkable range of biological activities. The amino group at the C-5 position serves as a critical handle for introducing diverse pharmacophores, leading to potent agents.
Anticancer Activity
Derivatives of 5-aminobenzofuran-2-carboxylates have demonstrated significant potential as anticancer agents, particularly against aggressive cancers like glioblastoma.[3][6]
Field Insights: The rationale for using this scaffold is to create rigid, planar molecules capable of intercalating with DNA or fitting into the active sites of key oncogenic proteins. By replacing the furan rings of natural products like proximicins with a benzofuran moiety, researchers aim to enhance metabolic stability and cell permeability.[6]
A study focused on creating analogues of proximicins, a class of heterocyclic peptides, by using Ethyl 5-aminobenzofuran-2-carboxylate as the core. These novel compounds were evaluated for their antiproliferative activity against human glioblastoma (U-87 MG) cells.[6]
Table 1: Antiproliferative Activity of Ethyl 5-aminobenzofuran-2-carboxylate Derivatives
| Compound ID | Modification from Parent Scaffold | IC₅₀ vs. U-87 MG (µg/mL)[6] | Selectivity Index (SI)¹[6] |
|---|---|---|---|
| 23(16) | 2,5-dimethylfuran-amide conjugate | 6.54 | 1.84 |
| 24(15) | 4,5-dimethylfuran-amide conjugate | 11.23 | 1.07 |
| Proximicin C | Natural Product Reference | 13.90 | >9.0 |
| Temozolomide | Standard Drug | 29.19 | 1.71 |
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous WI-38 cells / IC₅₀ in U-87 MG cells. A higher SI is desirable.
The data clearly indicates that derivative 23(16) is over 4-fold more potent than the standard-of-care drug, Temozolomide, against this glioblastoma cell line.[6] However, its selectivity is comparable, highlighting the need for further optimization to reduce off-target toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed U-87 MG cells into a 96-well plate at a density of 2,000 cells/well and incubate for 72 hours to allow them to enter the logarithmic growth phase.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Compound 7 , a benzofuran-N-aryl piperazine conjugate, has been shown to be a potent apoptosis inducer.[6]
Caption: Intrinsic pathway of apoptosis induced by benzofuran derivatives.
Antimicrobial Activity
The benzofuran scaffold is also a promising foundation for developing new antimicrobial agents.[8] Modifications, particularly the creation of Schiff base ligands from Ethyl 5-aminobenzofuran-2-carboxylate, have yielded compounds with notable antibacterial activity.[7]
Field Insights: Schiff bases are known to chelate with metal ions, and these resulting metal complexes often exhibit enhanced biological activity compared to the ligands alone. This enhancement is often attributed to O'vertone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.
Table 2: Antibacterial Activity of Schiff Base-Metal Complexes Derived from Ethyl 5-aminobenzofuran-2-carboxylate
| Compound | Test Organism | Zone of Inhibition (mm) at 1 mg/mL[7] |
|---|---|---|
| Ligand (6c) | E. coli | 11 |
| S. aureus | 12 | |
| Cu(II) Complex (7c) | E. coli | 16 |
| S. aureus | 18 | |
| Zn(II) Complex (8c) | E. coli | 14 |
| S. aureus | 15 | |
| Ciprofloxacin | E. coli | 25 |
| (Standard) | S. aureus | 28 |
The data shows a clear enhancement of antibacterial activity upon complexation with Cu(II) and Zn(II) ions, with the copper complex being the most potent among the synthesized compounds.[7]
Experimental Protocol: Agar Well Diffusion Method
This method is a standard preliminary test for antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar by autoclaving. Pour the agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Seeding: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well. Also, include a negative control (solvent only) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been investigated as anti-inflammatory agents that can modulate key signaling pathways like NF-κB and MAPK.[9][10]
Field Insights: The NF-κB and MAPK pathways are central regulators of the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and various interleukins. Targeting these pathways is a validated strategy for developing anti-inflammatory drugs.
A study on heterocyclic/benzofuran hybrids identified a piperazine-containing derivative, 5d , as a potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophage cells.[9]
Table 3: Anti-inflammatory Activity of Benzofuran Hybrid 5d
| Compound | NO Inhibition IC₅₀ (µM)[9] | Cytotoxicity IC₅₀ vs. RAW 264.7 cells (µM)[9] |
|---|---|---|
| 5d | 52.23 | > 80 |
| Dexamethasone | 35.21 | > 80 |
Compound 5d showed excellent NO inhibition with low cytotoxicity, suggesting its anti-inflammatory effect is not due to cell death. Further investigation revealed it significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways.[9]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the production of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ for NO inhibition.
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by a benzofuran derivative.
Future Directions and Conclusion
This compound is a cornerstone intermediate in medicinal chemistry. The extensive body of research on its derivatives confirms the therapeutic potential of the 5-aminobenzofuran scaffold.
-
For Anticancer Therapy: Future work should focus on improving the selectivity index of potent compounds like 23(16) to minimize toxicity to healthy cells. This can be achieved through structure-activity relationship (SAR) studies, modifying substituents to enhance binding to tumor-specific targets.
-
For Antimicrobial Agents: The enhanced activity of metal complexes is a promising avenue. Exploring complexes with other biologically relevant metals (e.g., silver, cobalt) and testing them against drug-resistant bacterial strains is a logical next step.
-
For Anti-inflammatory Drugs: The demonstrated dual inhibition of NF-κB and MAPK pathways by compounds like 5d is highly advantageous. In vivo studies in animal models of inflammation are required to validate these in vitro findings.
References
- Vertex AI Search. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery.
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
- BenchChem. (2025). The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.
- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28784-28809.
- BenchChem. (2025). A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5-aminobenzofuran-2-carboxylate.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.
- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28784-28809.
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Retrieved from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
- Eldehna, W. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1157929.
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
- Madieh, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 725-731.
- BenchChem. (2025). Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science.
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Methyl 5-Aminobenzofuran-2-carboxylate Derivatives
Foreword: The Strategic Importance of the Benzofuran Scaffold
The benzofuran ring system, a fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are ubiquitous in nature and form the structural core of numerous pharmaceuticals and biologically active compounds.[2][3][4] These molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3][5] The strategic functionalization of the benzofuran core allows for the fine-tuning of its biological profile, making it a cornerstone for drug discovery campaigns.[4][5]
This guide focuses specifically on the synthesis of methyl 5-aminobenzofuran-2-carboxylate and its derivatives. This particular scaffold is of high value due to its versatile functional handles:
-
The amino group at the C-5 position serves as a crucial nucleophile or a point for diazotization, enabling a wide array of subsequent chemical transformations to build molecular complexity.
-
The methyl ester at the C-2 position is a key site for activity, often involved in critical binding interactions with biological targets, or it can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide.[3][4]
The significance of this scaffold is exemplified by its role as a key intermediate in the synthesis of complex pharmaceutical agents, including the antidepressant Vilazodone.[6] This guide provides a detailed, mechanistically-grounded exploration of a robust and widely-used synthetic pathway, designed for researchers, chemists, and professionals in drug development.
Part 1: Core Synthetic Strategy: From Phenolic Precursors to the Target Aminobenzofuran
The most reliable and frequently employed route to this compound begins with a commercially available substituted phenol. This multi-step strategy is predicated on two key transformations: the initial construction of the benzofuran ring system followed by the functional group manipulation of a precursor moiety to unveil the target amine.
The chosen pathway starts from 2-hydroxy-5-nitrobenzaldehyde . The rationale for selecting this starting material is threefold:
-
Ortho-Hydroxy Aldehyde Functionality: This arrangement is primed for classical benzofuran ring synthesis.
-
Nitro Group as an Amine Precursor: The nitro group is a stable and electron-withdrawing group that directs the initial cyclization chemistry and can be reliably reduced to the desired amino group in a later step.
-
Commercial Availability: The starting material is readily accessible and cost-effective.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 2: Mechanistic Deep Dive and Experimental Rationale
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting a protocol to new derivatives.
Step 1: Benzofuran Ring Formation via O-Alkylation and Intramolecular Cyclization
The formation of the benzofuran ring from 2-hydroxy-5-nitrobenzaldehyde and methyl bromoacetate is a classic example of a tandem reaction sequence. A variation of this approach is known as the Rap-Stoermer reaction.[3]
The process begins with the O-alkylation of the phenolic hydroxyl group. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol, which is rendered more acidic by the electron-withdrawing effects of the ortho-aldehyde and para-nitro groups. The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an SN2 reaction to form an ether intermediate.
The subsequent and crucial step is an intramolecular aldol-type condensation . The base also facilitates the formation of an enolate from the α-carbon of the acetate moiety. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde group, leading to a cyclized intermediate. The reaction is driven to completion by a dehydration step, which eliminates a molecule of water to form the thermodynamically stable aromatic furan ring.
Caption: Mechanism of intramolecular cyclization for benzofuran formation.
Step 2: Selective Reduction of the Aromatic Nitro Group
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, a chemical reduction using stannous chloride (tin(II) chloride) dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is highly effective and widely documented.[7]
Causality behind Experimental Choice:
-
Chemoselectivity: Stannous chloride is an excellent choice as it selectively reduces the aromatic nitro group without affecting the ester functionality or the newly formed benzofuran ring system, which can be sensitive to harsher reducing conditions like catalytic hydrogenation under high pressure or with certain catalysts.
-
Mild Conditions: The reaction typically proceeds efficiently at reflux temperature in ethanol, which are easily achievable and controllable laboratory conditions.[7]
-
Mechanism: The reduction is a complex process involving multiple single-electron transfers from Sn(II) to the nitro group, with the protic solvent providing the necessary protons. The overall stoichiometry involves the transfer of six electrons to convert the nitro group (-NO₂) to the amino group (-NH₂).
Part 3: Detailed Experimental Protocols and Data
The following protocols are self-validating systems, designed for reproducibility. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving the desired outcome.
Protocol 1: Synthesis of Methyl 5-Nitrobenzofuran-2-carboxylate
-
Reagent Setup: To a 500 mL round-bottom flask, add 2-hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol, 1.0 eq), anhydrous potassium carbonate (16.5 g, 119.7 mmol, 2.0 eq), and acetone (250 mL).
-
Addition of Alkylating Agent: To the stirring suspension, add methyl bromoacetate (6.8 mL, 71.8 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is then triturated with cold water, filtered, and washed with water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield methyl 5-nitrobenzofuran-2-carboxylate as a pale yellow solid.
Protocol 2: Synthesis of this compound
-
Reagent Setup: In a 500 mL round-bottom flask, suspend the methyl 5-nitrobenzofuran-2-carboxylate (10.0 g, 42.5 mmol, 1.0 eq) obtained from the previous step in ethanol (200 mL).
-
Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (48.0 g, 212.6 mmol, 5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 400 mL). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. During this process, a precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) | Typical Actual Yield (%) |
| 1 | 2-Hydroxy-5-nitrobenzaldehyde (10.0 g) | Methyl Bromoacetate, K₂CO₃ | Methyl 5-nitrobenzofuran-2-carboxylate | 14.05 g | 85-95% |
| 2 | Methyl 5-nitrobenzofuran-2-carboxylate (10.0 g) | SnCl₂·2H₂O, Ethanol | This compound | 8.73 g | 80-90% |
Part 4: Alternative and Modern Synthetic Approaches
While the classical route described is robust, the field of organic synthesis is constantly evolving. For the sake of comprehensive knowledge, it is important to be aware of modern alternatives for benzofuran synthesis, which can offer different substrate scopes or milder conditions. Palladium-catalyzed reactions, in particular, have become powerful tools.[8][9][10][11][12]
-
Palladium-Catalyzed C-H Activation/Oxidation: This approach can involve the reaction of 2-hydroxystyrenes with iodobenzenes, where a palladium catalyst facilitates a C-H activation and oxidative cyclization to form the benzofuran ring.[8][9][11]
-
Intramolecular Cyclization of o-Alkynylphenols: Phenols can be alkynylated at the ortho position, and the resulting o-alkynylphenols can undergo cyclization to form benzofurans, often catalyzed by transition metals like palladium, gold, or copper.[13][14]
-
Tandem Coupling/Cyclization Reactions: One-pot procedures involving Sonogashira or Heck-type couplings followed by cyclization offer efficient pathways from simpler starting materials like o-halophenols.[15]
These methods provide powerful alternatives for constructing highly substituted or complex benzofuran derivatives that may not be easily accessible through traditional routes.
Conclusion
The synthesis of this compound is a cornerstone process for accessing a class of compounds with immense therapeutic potential. The detailed two-step sequence involving benzofuran ring formation and subsequent nitro group reduction represents a reliable, scalable, and mechanistically well-understood pathway. By grounding this practical protocol in a firm understanding of the underlying chemical principles, researchers are well-equipped to successfully synthesize this key intermediate and leverage its versatile structure for the development of novel and impactful molecules.
References
-
Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
-
Guo, L., Zhang, F., Hu, W., Li, L., & Jia, Y. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (Cambridge, England), 50(25), 3299–3302. [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Molecules. [Link]
-
Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. [Link]
-
Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. (2015). Taylor & Francis Online. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). National Institutes of Health (NIH). [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of benzofurans via cyclization of o-alkynylphenols. (2014). ResearchGate. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29346-29369. [Link]
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (2019). ResearchGate. [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). National Institutes of Health (NIH). [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2689. [Link]
- Process for preparing benzofuran-2-carboxamide derivatives. (2018).
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health (NIH). [Link]
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]
-
Benzofuran derivatives: A patent review. (2013). ResearchGate. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). National Institutes of Health (NIH). [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH). [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - ProQuest [proquest.com]
- 11. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-aminobenzofuran-2-carboxylate
Foreword: The Imperative for Precise Structural Elucidation
In the landscape of medicinal chemistry and drug development, benzofuran derivatives represent a class of heterocyclic compounds of profound significance. Their scaffolds are present in numerous natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 5-aminobenzofuran-2-carboxylate (CAS 1646-29-3) is a pivotal building block in this domain. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, makes it a versatile precursor for the synthesis of complex pharmaceutical agents.[2]
The journey from synthesis to application is critically dependent on the unambiguous confirmation of molecular structure. Spectroscopic analysis provides the empirical fingerprint of a molecule, and a deep understanding of this data is non-negotiable for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the spectroscopic data for this compound.
It must be noted that while this compound is commercially available, a complete, publicly accessible set of its experimental spectra is not readily found in scientific literature or databases. Therefore, this guide will leverage and adapt the published, experimentally-derived data for the closely related analogue, Ethyl 5-aminobenzofuran-2-carboxylate , a compound whose spectroscopic properties are nearly identical, with predictable variations in the ester moiety.[3] This comparative approach provides a robust and scientifically sound framework for the interpretation and validation of the title compound's structure.
Molecular Structure and Synthetic Strategy
The foundational step to interpreting spectroscopic data is understanding the molecule's connectivity and the synthetic route used to obtain it, which informs potential impurities and side products.
Core Molecular Structure
The structure of this compound consists of a bicyclic benzofuran core, with an amino group (-NH₂) at the C5 position of the benzene ring and a methyl carboxylate group (-COOCH₃) at the C2 position of the furan ring.
Caption: Structure of this compound.
Retrosynthetic Analysis and Experimental Protocol
A common and efficient route to synthesize this compound is through the reduction of its nitro precursor, Methyl 5-nitrobenzofuran-2-carboxylate.[1] This transformation is typically achieved with high yield using standard reducing agents.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Nitro-Group Reduction
This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic data outlined in the subsequent sections.
-
Dissolution: In a round-bottom flask, dissolve Methyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol (EtOH) or ethyl acetate.
-
Addition of Reducing Agent: Add a stoichiometric excess of a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-5 equivalents). Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) can be employed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, neutralize the reaction mixture (if acidic, e.g., with SnCl₂) using a base like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final, high-purity this compound.
Spectroscopic Data Interpretation
The following sections detail the expected spectroscopic signatures of this compound, based on experimental data from its ethyl analogue.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The electron-donating amino group and the electron-withdrawing ester group create a distinct pattern of chemical shifts in the aromatic region.
Data adapted for this compound (from Ethyl analogue data in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~7.50 | Singlet (s) | 1H | H-3 | The furan proton at C3 is typically a singlet and appears relatively downfield due to the influence of the adjacent ester and ring oxygen. |
| ~7.36 | Doublet (d) | 1H | H-7 | This proton is part of the benzene ring and its chemical shift and coupling are consistent with its position adjacent to the furan fusion. |
| ~6.80 | Multiplet (m) | 2H | H-4, H-6 | These protons are significantly shielded (shifted upfield) by the strong electron-donating effect of the amino group at C5. Their signals overlap, forming a complex multiplet. |
| ~3.90 (Predicted) | Singlet (s) | 3H | -OCH₃ | The methyl ester protons are expected to appear as a sharp singlet. This replaces the quartet and triplet signals of the ethyl group in the analogue. |
| ~3.80 (Broad) | Singlet (s) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary with solvent and concentration due to hydrogen bonding. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Data adapted for this compound (from Ethyl analogue data):
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~159.0 (Predicted) | C=O | The ester carbonyl carbon is characteristically found in this downfield region. |
| ~153.1 (Predicted) | C-8a | Aromatic carbon attached to the furan oxygen, deshielded. |
| ~144.0 | C-5 | Aromatic carbon directly bonded to the amino group. |
| ~140.9 | C-2 | Carbon in the furan ring bonded to both the ring oxygen and the ester group, highly deshielded. |
| ~140.3 | C-7a | Aromatic carbon at the ring fusion. |
| ~122.7 | C-7 | Aromatic CH carbon. |
| ~112.1 | C-6 | Aromatic CH carbon, shielded by the ortho amino group. |
| ~108.4 | C-3 | Furan CH carbon. |
| ~106.7 | C-4 | Aromatic CH carbon, shielded by the para amino group. |
| ~52.0 (Predicted) | -OCH₃ | The methyl ester carbon is expected in this region, replacing the two signals from the ethyl group in the analogue. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key IR Absorption Bands (from Ethyl analogue data, KBr pellet):
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3379, 3309 | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands is characteristic of the symmetric and asymmetric stretching of a primary amine, confirming its presence. |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic benzene ring. |
| ~2950 | C-H Stretch | Aliphatic C-H | Corresponds to the C-H stretching of the methyl ester group. |
| 1711 | C=O Stretch | Ester Carbonyl | This strong, sharp absorption is a definitive indicator of the ester functional group. Its position reflects conjugation with the furan ring. |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands in this region confirm the vibrations of the benzene ring skeleton. |
| ~1250 | C-O Stretch | Aryl Ether & Ester | Strong absorptions corresponding to the C-O stretching of the furan ring ether and the ester group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation pattern under ionization. For this compound (Molecular Formula: C₁₀H₉NO₃), the exact mass is 191.0582 g/mol .
-
Molecular Ion (M⁺): The mass spectrum will show a strong molecular ion peak at m/z = 191.
-
Key Fragmentation Pathway: A primary and highly diagnostic fragmentation pattern for methyl esters is the loss of the methoxy radical (•OCH₃) followed by the loss of carbon monoxide (CO).
Caption: Key fragmentation pathway for the title compound.
Standardized Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.
-
Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to confirm proton environments and connectivity. Assign all signals in the ¹³C NMR spectrum.
ATR-FTIR Spectroscopy Protocol
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum, identifying and labeling the wavenumbers for all significant absorption bands corresponding to the molecule's functional groups.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the principles behind each technique and carefully analyzing the resulting spectra, researchers can unequivocally confirm the identity and purity of their synthesized material. This technical guide, by adapting high-quality experimental data from a close structural analogue, provides a reliable and comprehensive roadmap for scientists working with this important chemical building block, ensuring the integrity and success of their research and development endeavors.
References
- Patil, S. A., et al. (2020). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Journal of the Serbian Chemical Society.
-
PubChem (2024). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
Taylor & Francis Online (2020). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Available at: [Link].
-
MDPI (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link].
-
Miao, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link].
Sources
The Versatile Scaffold: A Technical Guide to the Mechanism of Action of Methyl 5-aminobenzofuran-2-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminobenzofuran-2-carboxylate is a pivotal heterocyclic compound, primarily recognized not for its intrinsic biological activity, but as a versatile scaffold in the synthesis of a multitude of pharmacologically active agents.[1][2] This technical guide delineates the current understanding of the mechanisms of action of therapeutically significant molecules derived from this core structure. While direct mechanistic studies on this compound are scarce, its derivatives have emerged as potent modulators of critical biological pathways implicated in oncology and neurodegenerative diseases. This document provides an in-depth exploration of these mechanisms, supported by experimental data and protocols, to empower researchers in the ongoing quest for novel therapeutics.
The Aminobenzofuran Core: A Privileged Structure in Medicinal Chemistry
The benzofuran ring system, a fusion of benzene and furan rings, is a recurring motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3][4] The introduction of an amino group to this scaffold gives rise to aminobenzofurans, a class of compounds that has demonstrated significant therapeutic potential.[3] this compound, with its strategically positioned amino and methyl ester functionalities, serves as an ideal starting point for chemical elaboration, enabling the generation of diverse libraries of bioactive molecules.[1][2]
Mechanisms of Action in Oncology
Derivatives of the aminobenzofuran scaffold have demonstrated significant potential as anticancer agents through several distinct mechanisms of action. These include the disruption of the cellular cytoskeleton and the circumvention of multidrug resistance.
Inhibition of Tubulin Polymerization
A primary mechanism by which several aminobenzofuran derivatives exert their cytotoxic effects is through the inhibition of tubulin polymerization.[5][6] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[5][6]
The proposed mechanism involves the binding of the aminobenzofuran derivative to the colchicine-binding site on β-tubulin.[5] This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and the cessation of cell division.
Caption: Inhibition of tubulin polymerization by aminobenzofuran derivatives.
Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7][8] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[7]
Certain aminobenzofuran derivatives have been identified as potent P-gp inhibitors.[7][9] By blocking the activity of P-gp, these compounds can resensitize resistant cancer cells to conventional chemotherapeutic agents. The proposed mechanisms of P-gp inhibition include competitive binding to the drug-binding site on the transporter or interference with its ATPase activity.[7]
Caption: Mechanism of P-glycoprotein inhibition by aminobenzofuran derivatives.
| Compound Class | Target | Cell Line | IC50 / EC50 | Reference |
| Aminobenzofuran-proximicin analogue | Antiproliferative | U-87 MG (Glioblastoma) | 15.67 µM | [10] |
| Thiophenylbenzofuran derivatives | P-gp Inhibition | ABCB1/Flp-In™-293 | Potent reversal of vincristine resistance | [7][8] |
| 2-Aminobenzofuran derivatives | Antiproliferative | PC-3 (Prostate Cancer) | Dose-dependent decrease in viability | [6] |
Mechanisms of Action in Neurodegenerative Diseases
The structural versatility of aminobenzofurans has also been exploited in the design of agents targeting the complex pathology of Alzheimer's disease.
Cholinesterase Inhibition
A key feature of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine.[11] Inhibition of the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated therapeutic strategy.[11][12] Several novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE.[11][12][13] Kinetic studies have revealed a mixed-type inhibition of AChE for some of these derivatives.[11][12]
Inhibition of Amyloid-β Aggregation
The formation of amyloid-beta (Aβ) plaques is a pathological hallmark of Alzheimer's disease.[14] Certain aminobenzofuran derivatives have demonstrated the ability to inhibit the self- and AChE-induced aggregation of Aβ peptides.[11][14] This anti-aggregation activity presents a disease-modifying potential beyond symptomatic treatment.
Caption: Multi-target mechanism of aminobenzofuran derivatives in Alzheimer's disease.
| Compound Class | Target | Assay | Result | Reference |
| 3-Aminobenzofuran derivatives | AChE/BuChE | Ellman's method | IC50 values in the micromolar range | [11][13] |
| 3-Aminobenzofuran derivatives | Aβ Aggregation | Thioflavin T (ThT) assay | Significant inhibition of self-induced Aβ aggregation | [11] |
Experimental Protocols
General Workflow for Aminobenzofuran-Based Drug Discovery
Caption: General workflow for aminobenzofuran-based drug discovery.
MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized aminobenzofuran derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]
Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer.
-
Incubation: In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of the aminobenzofuran inhibitor. Pre-incubate for a defined period.
-
Reaction Initiation: Add the substrate to initiate the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Determination: Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]
Conclusion
While this compound is best characterized as a foundational building block, the diverse and potent biological activities of its derivatives underscore the immense value of the aminobenzofuran scaffold in drug discovery.[1][7] The mechanisms of action elucidated for these derivatives, ranging from the inhibition of tubulin polymerization and P-glycoprotein in oncology to the dual inhibition of cholinesterases and amyloid-beta aggregation in neurodegenerative diseases, highlight the remarkable versatility of this chemical class.[5][7][11] The continued exploration and functionalization of the aminobenzofuran core, originating from precursors like this compound, holds significant promise for the development of next-generation therapeutics to address pressing medical needs.
References
- Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
- de Souza, F. G. F. O., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(3), 485-495.
- Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 843-864.
- Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
- Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (2022). Molecules, 27(15), 4987.
-
Methyl 3-aminobenzofuran-2-carboxylate: A Versatile Building Block for Pharmaceutical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113171.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1355.
- Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry, 7, 59.
- Process for preparing benzofuran-2-carboxamide derivatives. (2018).
- Chen, Y. F., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422.
- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2018). Molecules, 23(10), 2513.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2021). Rasayan Journal of Chemistry, 14(2), 1083-1090.
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2016). Journal of the Serbian Chemical Society, 81(10), 1145-1156.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3698.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Strategic Synthesis of Aminobenzofurans
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The benzofuran ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic therapeutic agents.[1][2] The strategic introduction of an amino group transforms this versatile heterocycle into the aminobenzofuran scaffold, a privileged structure that has unlocked significant advancements in drug discovery, particularly in oncology and neurodegenerative diseases.[1][3] This guide provides a comprehensive exploration of the aminobenzofuran core, tracing its historical synthetic origins to the sophisticated, modern catalytic methodologies that enable its use in contemporary drug design. We will dissect the causality behind key experimental strategies, provide validated protocols, and examine the structure-activity relationships that underscore the therapeutic potential of this remarkable pharmacophore.
Introduction: The Benzofuran Scaffold and the Strategic Value of the Amino Moiety
The benzofuran, a bicyclic system formed by the fusion of a benzene ring with a furan ring, is a cornerstone of heterocyclic chemistry.[4][5] Its discovery dates back to the 19th century, with early synthesis from natural products like coumarin.[6] While the benzofuran core itself confers a degree of structural rigidity and lipophilicity desirable in drug candidates, its true potential is often realized through functionalization.
The introduction of an amino (-NH₂) group is a pivotal strategic decision in medicinal chemistry. This modification imparts several critical properties:
-
Modulation of Physicochemical Properties: The amino group introduces a basic center, allowing for salt formation which can dramatically improve aqueous solubility and bioavailability.
-
Hydrogen Bonding Capability: As both a hydrogen bond donor and acceptor, the amino group provides a key anchor for molecular recognition at biological targets like enzyme active sites and receptor binding pockets.
-
Vector for Further Synthesis: The amine serves as a versatile chemical handle for subsequent reactions, allowing for the construction of amides, ureas, sulfonamides, and other functionalities to probe the structure-activity relationship (SAR) of a compound series.[7]
It is this combination of a rigid, planar scaffold with the versatile, interactive potential of the amino group that establishes aminobenzofurans as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[8]
Foundational Syntheses: From Classical Rearrangements to Modern Innovations
The history of aminobenzofuran synthesis is a story of evolving chemical technology. Early methods were often harsh and limited in scope, while modern techniques offer precision, efficiency, and broad substrate compatibility.
Early Approaches: The Challenge of the Amino Group
The first synthesis of the parent benzofuran ring was achieved by Perkin in 1870 from coumarin.[6][9] However, the direct and selective introduction of an amino group onto this pre-formed scaffold was non-trivial. Consequently, early strategies focused on carrying a nitrogen-containing precursor through the ring-forming reaction.
A common and effective historical method involves the reduction of a nitrobenzofuran precursor . This two-step approach leverages the well-established chemistry of aromatic nitration followed by reduction.[10]
Table 1: Comparison of Classical vs. Modern Synthetic Strategies for Aminobenzofurans
| Strategy | Key Transformation | Typical Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Classical Nitro Reduction | Reduction of Ar-NO₂ | SnCl₂, H₂/Pd-C, Fe/HCl | Reliable, well-understood | Often requires harsh conditions, limited functional group tolerance, potential for side reactions. |
| Modern Cross-Coupling | C-N Bond Formation | Pd or Cu catalysts, ligands | Mild conditions, high functional group tolerance, precise control of substitution. | Catalyst cost, potential for metal contamination in the final product. |
| Modern Annulation | [4+1] or [3+2] Cycloaddition | Lewis acids (e.g., Sc(OTf)₃), bases | High efficiency, novel bond formations, access to diverse structures.[11][12] | Substrate synthesis can be complex, may require catalyst optimization. |
Representative Protocol: Reduction of 4-Nitrobenzofuran
This protocol describes a standard laboratory procedure for synthesizing 4-aminobenzofuran from a nitro-substituted precursor using stannous chloride, a widely used and effective method.[10]
Objective: To synthesize 4-aminobenzofuran via the reduction of 4-nitrobenzofuran.
Materials:
-
4-Nitrobenzofuran
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol.
-
Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-aminobenzofuran.
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will show the disappearance of the nitro-substituted aromatic signals and the appearance of signals corresponding to the amino-substituted product. Mass spectrometry will confirm the expected molecular weight.
The Modern Synthetic Toolkit for Aminobenzofurans
The advent of transition-metal-catalyzed cross-coupling and novel cycloaddition strategies has revolutionized access to aminobenzofurans, enabling the creation of complex derivatives under mild conditions.[9][12]
Strategic Overview of Modern Synthetic Routes
Modern drug discovery campaigns demand efficient and versatile synthetic methodologies to generate diverse compound libraries.[1] For aminobenzofurans, these strategies can be broadly categorized into three main workflows, allowing chemists to choose the most logical path based on available starting materials and desired substitution patterns.
Caption: High-level overview of modern synthetic strategies.
Key Methodologies in Detail
-
Palladium and Copper-Catalyzed Syntheses: Reactions like the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, are powerful tools for building the benzofuran core.[9] Subsequent amination can be achieved via Buchwald-Hartwig amination.
-
[4+1] Cycloaddition: A novel and highly efficient method involves the Lewis acid-catalyzed (e.g., Sc(OTf)₃) reaction between ortho-quinone methides (generated in situ) and isocyanides.[12][13] This approach provides direct access to 2-aminobenzofurans in a single, convergent step.
-
Tandem SₙAr-Cyclocondensation: For highly fluorinated systems, a tandem Nucleophilic Aromatic Substitution (SₙAr) and cyclocondensation reaction between perfluorobenzonitriles and α-hydroxycarbonyl compounds offers a direct route to poly-substituted 3-aminobenzofurans.[14]
Aminobenzofurans as a Privileged Scaffold in Drug Discovery
The aminobenzofuran scaffold has proven to be a rich source of therapeutic candidates across multiple disease areas.[1][11] Its utility stems from its ability to present diverse pharmacophoric elements in a well-defined three-dimensional space.
Application in Oncology: P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[15] Certain aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of resensitizing cancer cells to conventional drugs.[6][8]
The mechanism involves the aminobenzofuran derivative binding to the P-gp transporter, competitively or non-competitively inhibiting its ability to pump chemotherapeutic agents out of the cancer cell. This leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy.[16]
Caption: Mechanism of P-gp inhibition by aminobenzofurans.
Table 2: Activity of Aminobenzofuran Derivatives as P-gp Inhibitors
| Compound Class | Reversal of Vincristine Resistance (Fold Increase) | Reference Compound (Verapamil) | Citation |
|---|---|---|---|
| Thiophenylbenzofurans | 13.68 - 26.43 | ~3.6 | [6][15] |
| 2-Aminobenzofuran Deriv. 43 | 17.95 (Vincristine) | 3.6-fold stronger than Verapamil |[15] |
Data represents the fold-increase in sensitivity to vincristine in cancer cells overexpressing P-gp.
Application in Neuroscience: Alzheimer's Disease
The multifactorial nature of Alzheimer's disease (AD) necessitates multifunctional agents. Novel 3-aminobenzofuran derivatives have been designed to act as cholinesterase inhibitors, a key strategy in managing AD symptoms.[3] These compounds target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compounds increase acetylcholine levels in the brain, aiding in neurotransmission.
One study found that a series of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride compounds exhibited moderate to good inhibitory activity, with IC₅₀ values against AChE ranging from 0.64 to 81.06 μM.[3]
Conclusion and Future Directions
The journey of aminobenzofurans from classical curiosities to mainstays of modern medicinal chemistry highlights the power of synthetic innovation. The development of robust, efficient, and mild synthetic methods has been crucial for exploring the vast chemical space around this privileged scaffold.[1][11]
Future research will likely focus on:
-
Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry of substituents, which is critical for optimizing interactions with chiral biological targets.
-
DNA-Encoded Libraries (DELs): The compatibility of modern aminobenzofuran syntheses with on-DNA protocols opens the door to screening massive libraries of compounds for novel biological activities.[11][17]
-
New Therapeutic Applications: Exploring the utility of aminobenzofurans in emerging areas like targeted protein degradation (PROTACs) and covalent inhibition.
The aminobenzofuran core, with its inherent structural elegance and synthetic tractability, is poised to remain a critical tool for scientists and researchers dedicated to the discovery of next-generation therapeutics.
References
- The Therapeutic Potential of Aminobenzofurans: A Technical Guide. (2025). BenchChem.
- A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5. (2025). BenchChem.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Hung, C. C., et al. (2017). Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. European Journal of Medicinal Chemistry, 125, 1036-1047. [Link]
-
Kumar, A., & Kumar, S. (2016). Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res, 3(2), 267-269. [Link]
-
Bourgery, G., et al. (1981). Synthesis and antiarrhythmic activity of new benzofuran derivatives. Journal of Medicinal Chemistry, 24(2), 159-167. [Link]
- A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. (2025). BenchChem.
-
Chen, K., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(16), 4452-4458. [Link]
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 951634. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Benzofuran. Wikipedia. [Link]
-
Lin, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8469. [Link]
-
Lin, H., et al. (2022). Strategies for the diversified synthesis of 2-aminobenzofurans. ResearchGate. [Link]
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
-
Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
- Chen, K., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers.
-
Cruz, J. N., et al. (2024). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. In: Murilo Souza Barros. (Org.). Benzofuran: Production and Applications. ResearchGate. [Link]
- Weaver, G. W., et al. (2025).
- Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. (2025). BenchChem.
-
Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. (2011). Synfacts, 2011(7), 0746. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Benzofuran - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
physical and chemical characteristics of Methyl 5-aminobenzofuran-2-carboxylate
An In-Depth Technical Guide to Methyl 5-aminobenzofuran-2-carboxylate: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid benzofuran core, combined with the versatile reactivity of its amino and methyl ester functional groups, establishes it as a valuable starting material for the development of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its critical applications, particularly in the synthesis of pharmacologically active agents. The information herein is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes.
Chemical Identity and Core Physicochemical Properties
The utility of this compound in a laboratory setting is defined by its fundamental chemical and physical characteristics.
Nomenclature and Identifiers
A consistent and accurate identification of this chemical entity is crucial for regulatory compliance, procurement, and scientific communication.
| Identifier | Value |
| Systematic Name | This compound |
| Synonyms | 5-Amino-benzofuran-2-carboxylic acid methyl ester[1] |
| CAS Number | 1646-29-3[1] |
| Molecular Formula | C₁₀H₉NO₃[1] |
| Molecular Weight | 191.18 g/mol [1] |
| SMILES | COC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Physical Properties
The physical state and solubility profile dictate the handling, reaction conditions, and purification strategies for this compound.
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Melting Point | 180-183 °C | [1] |
| Boiling Point | 337.1 ± 22.0 °C (Predicted) | [1] |
| Density | 1.304 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in non-polar solvents and water. | Inferred |
Structural Features and Reactivity Analysis
The chemical behavior of this compound is governed by the interplay of its three primary functional regions:
-
The Benzofuran Core: A planar, aromatic heterocyclic system that provides structural rigidity. It can undergo electrophilic substitution, with the position of attack directed by the existing activating (amino) and deactivating (carboxylate) groups.
-
The C5-Amino Group (-NH₂): This primary aromatic amine is a key site for functionalization. It acts as a potent nucleophile, readily undergoing acylation, alkylation, sulfonation, and diazotization reactions, making it an essential handle for building molecular diversity.
-
The C2-Methyl Ester (-COOCH₃): This group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted directly into amides, which is a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
Spectroscopic Characterization (The Analytical Fingerprint)
Confirmation of the identity and purity of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on established principles and analysis of structurally related compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.4-7.2 ppm (m, 2H): Aromatic protons on the benzene ring.
-
δ ~7.1 ppm (s, 1H): Proton on the furan ring (H3).
-
δ ~6.8 ppm (d, 1H): Aromatic proton ortho to the amino group.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
δ ~3.7 ppm (s, 2H): Protons of the amino group (-NH₂), which may be broad and exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~155-140 ppm: Quaternary carbons of the benzofuran ring and the carbon bearing the amino group.
-
δ ~125-110 ppm: Aromatic CH carbons.
-
δ ~105 ppm: C3 of the furan ring.
-
δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 (doublet) | N-H Stretch | Primary Amine |
| 3100-3000 | C-H Aromatic Stretch | Benzofuran Ring |
| 2950-2850 | C-H Aliphatic Stretch | Methyl Ester |
| ~1720 (strong) | C=O Stretch | Ester Carbonyl |
| 1620-1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1250-1050 | C-O Stretch | Ester and Furan Ether |
Mass Spectrometry (MS)
Under Electron Ionization (EI-MS), the compound is expected to show a prominent molecular ion peak.
-
Expected M⁺ peak: m/z = 191.06
Synthesis and Purification
An efficient and reproducible synthesis is paramount for obtaining high-purity material for research. The most common route involves the construction of the benzofuran ring followed by the reduction of a nitro group precursor.
Recommended Synthetic Protocol
This two-step procedure is adapted from established methods for analogous compounds and provides a reliable pathway.
Step 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
-
Setup: To a stirred solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Add methyl 2-bromoacetate (1.2 eq) dropwise to the mixture at room temperature.
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or purification by column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure intermediate.
Step 2: Reduction to this compound
-
Setup: Dissolve the methyl 5-nitrobenzofuran-2-carboxylate intermediate (1.0 eq) in a mixture of ethanol and water.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The choice of SnCl₂ is critical as it is a chemoselective agent for reducing aromatic nitro groups in the presence of an ester.
-
Workup: After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford the final compound with high purity.
Applications in Research and Development
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, and the title compound is a key entry point into this chemical space.[3][6]
Role as a Privileged Scaffold in Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of pharmaceuticals. Its structure serves as a precursor for more complex molecules, including those designed to interact with biological targets. A notable application is in the development of agents for central nervous system (CNS) disorders. For example, it is a documented starting material in synthetic routes leading to Vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist.
Versatility in Organic Synthesis
Beyond its direct use in API synthesis, this compound is a versatile platform for creating libraries of novel heterocyclic compounds. The amino group can be transformed into a wide range of other functionalities, while the ester can be converted to amides or other carbonyl derivatives, allowing for systematic structure-activity relationship (SAR) studies.
Handling, Storage, and Safety
Adherence to proper laboratory safety protocols is essential when working with this or any chemical reagent.
Material Safety and Handling Protocol
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]
-
Ventilation: Handle the solid and any solutions exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Fire Safety: The compound is combustible. Keep away from open flames and sources of ignition. Use dry chemical, CO₂, or foam extinguishers.[7]
Long-Term Storage and Stability
-
Conditions: For optimal stability, store the compound in a tightly sealed container in a cool, dry, and dark environment, such as a refrigerator at 2-8°C.[9]
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.
-
Incompatibilities: Avoid storage with strong oxidizing agents.[10]
References
-
Chemsrc. (n.d.). CAS#:1646-29-3 | 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-aminofuran-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]
Sources
- 1. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [m.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.de [fishersci.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 1646-29-3|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
Unlocking the Therapeutic Promise of Aminobenzofurans: A Technical Guide to Future Research Frontiers
For Immediate Release
[CITY, State] – January 14, 2026 – Long recognized for their privileged scaffold in medicinal chemistry, aminobenzofuran compounds are poised for a new era of discovery. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core therapeutic applications and, most importantly, illuminates promising, under-explored research avenues for this versatile class of molecules.
Executive Summary: Beyond the Benchtop
Aminobenzofuran derivatives have established their significance in the scientific community, with a rich history as scaffolds for potent biological agents.[1] Their inherent structural features make them ideal candidates for interacting with a wide range of biological targets. This guide moves beyond a retrospective analysis, providing a forward-looking perspective on untapped research potential. We will delve into established applications in neurodegenerative diseases and oncology as a foundation for proposing novel research trajectories in areas such as multi-kinase inhibition, neuroinflammation, and antiviral therapies. This document is designed to be a practical resource, offering not only strategic direction but also detailed experimental protocols to empower researchers at the forefront of drug discovery.
Foundational Pharmacological Activities: A Springboard for Innovation
The therapeutic potential of aminobenzofuran derivatives is intrinsically linked to their substitution patterns, which dictates their biological activity.[1] Two well-established areas of research have laid the groundwork for future exploration: the treatment of Alzheimer's disease and overcoming multidrug resistance in cancer.
Targeting Cholinesterases and Amyloid-β Aggregation in Alzheimer's Disease
A primary strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain. Numerous studies have demonstrated that aminobenzofuran derivatives are potent inhibitors of these enzymes.[2][3] Furthermore, certain analogs have shown the crucial dual function of also inhibiting the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3]
Table 1: Representative Aminobenzofuran Derivatives as Cholinesterase Inhibitors
| Compound ID | Target Enzyme(s) | IC50 (µM) | Key Structural Features | Reference |
| 5f | AChE & BuChE | 0.64 (AChE), 0.55 (BuChE) | 3-aminobenzofuran with 2-fluorobenzyl moiety | [2][4] |
| 5a | AChE | 0.81 | Unsubstituted 3-aminobenzofuran derivative | [3] |
| 5h | AChE & BuChE | - | 3-aminobenzofuran with 4-fluorobenzyl moiety | [3] |
This table presents a selection of compounds to illustrate the impact of substitution patterns on activity.
Reversing Multidrug Resistance in Oncology via P-glycoprotein Inhibition
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Aminobenzofuran derivatives have emerged as effective P-gp inhibitors, capable of restoring the efficacy of conventional anticancer drugs.[5]
Emerging Research Frontiers: Charting a Course for Novel Therapeutics
While the foundational activities of aminobenzofurans are well-documented, their therapeutic potential extends far beyond these initial discoveries. The following sections outline key areas ripe for further investigation.
Multi-Kinase Inhibition in Oncology: A Paradigm Shift in Cancer Therapy
The dysregulation of protein kinases is a cornerstone of cancer development and progression. Recent evidence suggests that aminobenzofuran scaffolds can be tailored to inhibit multiple oncogenic kinases simultaneously, offering a more robust therapeutic strategy compared to single-target agents.
Proposed Research Directive:
-
Objective: To design and synthesize novel aminobenzofuran derivatives as multi-kinase inhibitors for the treatment of solid tumors.
-
Key Targets: Focus on kinases implicated in tumor angiogenesis, proliferation, and metastasis, such as VEGFR-2, Aurora B kinase, and members of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[6][7]
-
Rationale: Benzofuran derivatives have already shown promise as inhibitors of VEGFR-2 and the PI3K/Akt/mTOR pathway.[6][7] By optimizing the aminobenzofuran core and its substituents, it is plausible to develop compounds with a broader kinase inhibitory profile, potentially leading to synergistic antitumor effects and a reduced likelihood of acquired resistance.
Experimental Workflow:
Caption: A streamlined workflow for the discovery and development of novel aminobenzofuran multi-kinase inhibitors.
Targeting Neuroinflammation in Neurodegenerative Diseases: A New Therapeutic Avenue
Neuroinflammation is a critical component in the pathogenesis of not only Alzheimer's but also Parkinson's disease and other neurodegenerative disorders. The transcription factor NF-κB is a master regulator of the inflammatory response in the brain.[8][9][10][11]
Proposed Research Directive:
-
Objective: To investigate the potential of aminobenzofuran derivatives as inhibitors of the NF-κB signaling pathway to mitigate neuroinflammation.
-
Key Targets: NF-κB and upstream kinases involved in its activation.
-
Rationale: Some benzofuran derivatives have been shown to possess NF-κB inhibitory activity.[6] A focused effort to design aminobenzofuran compounds that specifically target this pathway could yield novel therapeutics for a range of neurodegenerative diseases.[8][9][10][11]
Inhibition of α-Synuclein Aggregation in Parkinson's Disease
The aggregation of α-synuclein is a central event in the pathology of Parkinson's disease.[12] Small molecules that can inhibit this process are of significant therapeutic interest.[12][13][14][15][16]
Proposed Research Directive:
-
Objective: To explore the potential of aminobenzofuran derivatives to inhibit the aggregation of α-synuclein.
-
Rationale: The structural features of aminobenzofurans, particularly their ability to participate in hydrogen bonding and π-π stacking interactions, make them plausible candidates for interfering with the self-assembly of α-synuclein monomers into toxic oligomers and fibrils.
Broad-Spectrum Antiviral Activity through STING Pathway Activation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response, leading to a broad antiviral state.
Proposed Research Directive:
-
Objective: To investigate aminobenzofuran derivatives as agonists of the STING pathway for the development of host-directed antiviral therapies.
-
Rationale: Recent studies have identified benzofuran derivatives as STING-dependent immunostimulatory compounds with activity against coronaviruses. This opens up a promising new avenue for the development of broad-spectrum antiviral agents.
Advanced Applications: Diagnostic and Imaging Agents
Beyond their therapeutic potential, the unique photophysical properties of some aminobenzofuran derivatives make them attractive candidates for the development of diagnostic tools.
Proposed Research Directive:
-
Objective: To develop 18F-labeled aminobenzofuran derivatives as Positron Emission Tomography (PET) imaging agents for the in vivo detection of amyloid plaques in Alzheimer's disease.
-
Rationale: The ability of aminobenzofurans to bind to amyloid-β aggregates, coupled with their favorable pharmacokinetic properties, makes them excellent candidates for development as PET tracers.
Methodologies and Protocols: A Practical Guide for the Researcher
To facilitate the exploration of these research areas, this guide provides detailed, step-by-step protocols for key experimental procedures.
Synthesis of 2-Aminobenzofuran Derivatives
A general and efficient method for the synthesis of the 2-aminobenzofuran scaffold is the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides.[17]
Step-by-Step Protocol:
-
To a solution of p-nitrophenyl isocyanide (0.2 mmol) in toluene (0.5 mL) in a Schlenck tube under a nitrogen atmosphere, add a solution of o-hydroxybenzhydryl alcohol (0.1 mmol) and Sc(OTf)3 (0.1 mmol) in toluene (0.5 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous phase with ethyl acetate and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 15:1) to afford the desired 2-aminobenzofuran derivative.[17]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow product resulting from the reaction of thiocholine with DTNB.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in assay buffer (e.g., 0.1-0.25 U/mL).
-
DTNB Stock Solution: 10 mM DTNB in assay buffer.
-
ATCI Stock Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).
-
-
Assay Procedure (96-well plate):
-
Add 140 µL of assay buffer to all wells.
-
Add 10 µL of AChE working solution to all wells except the blank.
-
Add 10 µL of aminobenzofuran test compound dilutions or vehicle control to the appropriate wells.
-
Add 10 µL of assay buffer to the blank wells.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of DTNB and ATCI to all wells.
-
Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
P-glycoprotein (P-gp) Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp.
Step-by-Step Protocol:
-
Cell Culture: Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Wash the cells with pre-warmed transport buffer.
-
Incubate the cells with the aminobenzofuran test compound or a known P-gp inhibitor (e.g., verapamil) for a specified time.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate.
-
Measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
A higher intracellular fluorescence in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux.
-
Conclusion and Future Outlook
Aminobenzofuran compounds represent a remarkably versatile scaffold with a proven track record and immense potential for future drug discovery. The research areas outlined in this guide – from multi-kinase inhibition in oncology to the modulation of neuroinflammation and the development of novel antiviral agents – offer a roadmap for the next generation of aminobenzofuran-based therapeutics. By leveraging the synthetic strategies and experimental protocols detailed herein, researchers are well-equipped to unlock the full therapeutic promise of this remarkable class of molecules.
References
- Brucoli, F., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Advances, 13(12), 8420-8426.
- El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Future Medicinal Chemistry, 15(11), 939-963.
- Lin, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8569.
- Madieh, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Advances, 13(12), 8420-8426.
- BenchChem. (2025). A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem.
- BenchChem. (2025).
- Smolinski, M. P., et al. (2012). Immunomodulatory effects of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone from Petasites hybridus and its synthesized benzoxazepine derivatives. Planta Medica, 78(11), 1237-1243.
- Wang, L. C., et al. (2020). Iron‐Catalyzed Synthesis of 2‐Aminofurans from 2‐Haloketones and Tertiary Amines or Enamines. European Journal of Organic Chemistry, 2020(15), 2236-2240.
- Jo, E., et al. (2021). Inhibition of alpha-synuclein aggregation by AM17, a synthetic resveratrol derivative.
- Ahmed, E. Y., et al. (2022). Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives. Archiv der Pharmazie, 355(6), e2100327.
- Ali, H. I., et al. (2022). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry, 13(9), 1113-1127.
- Pan, Y., et al. (2024). Pan-inhibition of super-enhancer-driven oncogenic transcription by next-generation synthetic ecteinascidins yields potent anti-cancer activity.
- Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
- BenchChem. (2025). The Therapeutic Potential of Aminobenzofurans: A Technical Guide. BenchChem.
- Pujols, J., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(40), 10081-10086.
- Zhang, L., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 59.
- Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
- Schebesch, K. M., et al. (2021). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Molecules, 26(11), 3169.
- Madieh, N. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Advances, 13(12), 8420-8426.
- ResearchGate. (2025). Research Progress of α-Synuclein Aggregation Inhibitors for Potential Parkinson's Disease Treatment.
- ResearchGate. (2025). (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
- Jo, E., et al. (2021). Inhibition of alpha-synuclein aggregation by AM17, a synthetic resveratrol derivative.
- Arotcarena, M. L., et al. (2024). Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning.
- Bushweller, J. H. (2019). Targeting transcription factors in cancer — from undruggable to reality.
- Brucoli, F., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Advances, 13(12), 8420-8426.
- Abdullahi, S. H., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1245814.
- ResearchGate. (2018). (PDF) Triaryl Benzofuran Compounds as Novel Small Molecule Transcription Inhibitors for Pancreatic Cancer.
- ResearchGate. (2023). NF-κB and MAPK inflammatory pathways.
- Abdullahi, S. H., et al. (2025). Unveiling novel VEGFR-2 inhibitors: QSAR modeling, molecular docking, MD and MM-GBSA calculations, pharmacokinetics profiling and DFT studies. Scientific African, e02692.
- Zhang, L., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 59.
- Abdullahi, S. H., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1245814.
- Min, K. J., & Yang, M. S. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 6, 465.
- Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10843.
- ResearchGate. (2025). The Role of NF-κB in Neuroinflammation.
Sources
- 1. Pan-inhibition of super-enhancer-driven oncogenic transcription by next-generation synthetic ecteinascidins yields potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of alpha-synuclein aggregation by AM17, a synthetic resveratrol derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of alpha-synuclein aggregation by AM17, a synthetic resveratrol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 5-aminobenzofuran-2-carboxylate as a Versatile Scaffold in Organic Synthesis
Abstract
Methyl 5-aminobenzofuran-2-carboxylate is a heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. Its rigid benzofuran core, coupled with two strategically positioned functional handles—a nucleophilic aromatic amine at the C5 position and a modifiable methyl ester at C2—renders it an exceptionally versatile precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on its application in the development of anticancer agents, kinase inhibitors, and other bioactive compounds. We present validated, step-by-step protocols, explain the chemical rationale behind methodological choices, and offer insights into its role as a privileged scaffold in drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its structure is foundational to its reactivity, offering distinct sites for synthetic elaboration.[1][2]
| Property | Value | Reference |
| CAS Number | 1646-29-3 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
| Synonyms | 5-Amino-benzofuran-2-carboxylic acid methyl ester | [2] |
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. Understanding these characteristics is crucial for designing efficient synthetic routes. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[4][5][6]
-
The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It is the principal site for modifications, readily participating in:
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like DCC, EDCI), acid chlorides, or anhydrides to form stable amide linkages. This is a cornerstone of its use in mimicking peptide structures or linking to other pharmacophores.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
N-Alkylation: Reaction with alkyl halides to introduce alkyl chains or form linkages to other heterocyclic systems, such as piperazine rings.[7]
-
Diazotization: Conversion to a diazonium salt, enabling Sandmeyer-type reactions for the introduction of a wide range of substituents (e.g., halogens, cyano groups).
-
-
The C2-Methyl Ester Group: This group offers a secondary point of modification.
-
Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be used for further amide coupling reactions, providing an orthogonal synthetic handle relative to the C5-amine.
-
Amination/Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.
-
-
The Benzofuran Ring: The aromatic core is generally less reactive than the amino group. However, it can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents can lead to mixtures of products.
Caption: Key reactive sites of this compound.
Application I: Synthesis of Anticancer Agents
The aminobenzofuran scaffold is a key component in the synthesis of novel anticancer agents. Its rigid structure is ideal for orienting functional groups to interact with biological targets. Derivatives have shown potent antiproliferative activity and the ability to reverse multidrug resistance.[4]
Synthesis of Proximicin Analogues
Proximicins are natural products with antitumor properties.[8] Their complex structure can be simplified by replacing the core di-furan unit with a more synthetically accessible benzofuran ring derived from this compound. This strategy has led to analogues with potent activity against human glioblastoma cells (U-87 MG).[8] The key synthetic step is the amide coupling of the C5-amino group with a substituted furan-containing moiety.[4][8]
Workflow for Proximicin Analogue Synthesis
Caption: Workflow for aminobenzofuran-based drug discovery.[4]
Table: Antiproliferative Activity of Proximicin Analogues Data below is for ethyl ester derivatives, which exhibit comparable activity to the methyl esters.
| Compound ID | Modification from Parent Aminobenzofuran | IC₅₀ U-87 MG (µM) | IC₅₀ WI-38 (µM) | Selectivity Index (SI) |
| Analogue 1 | Amide coupling with a 2,5-dimethylfuran moiety | 15.67 | 2.1 | 0.13 |
| Analogue 2 | Amide coupling with a 4,5-dimethylfuran moiety | 17.21 | 10.3 | 0.60 |
| Temozolomide | (Reference Drug) | >50 | >50 | - |
| Data adapted from de Souza et al., where the parent scaffold is the ethyl ester. The WI-38 cell line represents non-cancerous fibroblasts.[4] |
Application II: Synthesis of CNS Drug Precursors
The scaffold is also a key starting material in multi-step syntheses of approved drugs. A notable example is its use in preparing precursors for Vilazodone, an antidepressant that functions as an SSRI and a 5-HT₁ₐ receptor partial agonist.
Synthesis of a Key Piperazinyl Intermediate for Vilazodone
A patented process describes the N-alkylation of this compound with a protected bis(2-chloroethyl)amine derivative to construct the crucial piperazine ring system.[7] This reaction highlights the utility of the C5-amino group in forming C-N bonds to build complex heterocyclic systems.
Reaction Scheme:
Caption: N-alkylation to form a Vilazodone precursor.[7]
This intermediate can then be deprotected and further elaborated to yield the final active pharmaceutical ingredient (API). The choice of a high-boiling amine base (tributylamine) and elevated temperature is critical for driving the double alkylation to completion.[7]
Detailed Experimental Protocols
Standard Laboratory Practice: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of this compound (1)
This protocol is adapted from the synthesis of the corresponding ethyl ester, which involves the reduction of a nitro-precursor.[8][9] The reaction is highly effective and purification is straightforward.
-
Materials:
-
Methyl 5-nitrobenzofuran-2-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd, ~0.05 eq by weight)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
-
-
Procedure:
-
To a round-bottom flask, add Methyl 5-nitrobenzofuran-2-carboxylate and a suitable solvent such as methanol to create a 0.1-0.2 M solution.
-
Carefully add 10% Palladium on carbon to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask and purge the system with an inert gas (N₂ or Argon), followed by purging with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product is more polar and UV-active. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water to yield the final product.
-
Protocol 2: General N-Acylation of (1) to form Amide Derivatives
This protocol describes a standard amide coupling using HATU, a common and efficient peptide coupling reagent.
-
Materials:
-
This compound (1) (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1) (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water. A solid product may precipitate. If so, collect it by filtration.
-
If the product is soluble, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure amide.
-
Protocol 3: N-Alkylation with N,N-bis(2-chloroethyl)amine derivative
This protocol is based on the patent literature for the synthesis of a Vilazodone precursor.[7] It demonstrates a specific application of N-alkylation to form a piperazine ring.
-
Materials:
-
This compound (1) (200 g, 1.0 eq)
-
N-benzenesulfonyl-N,N-bis(2-chloroethyl)amine (289 g, ~1.0 eq)
-
Tributylamine (1012 ml, ~4.0 eq)
-
Methanol
-
-
Procedure:
-
To a large reaction vessel, add this compound (200 g) and N-benzenesulfonyl-N,N-bis(2-chloroethyl)amine (289 g).
-
Under stirring, add tributylamine (1012 ml) at room temperature (25-30 °C).
-
Heat the resulting mixture to 73-77 °C and maintain stirring for approximately 43 hours.
-
Monitor the reaction for the disappearance of the starting materials.
-
After completion, cool the reaction mass to 25-30 °C.
-
Slowly add methanol (506 ml) to the stirred reaction mass. This will cause the product to precipitate.
-
Stir the resulting slurry for at least 15 minutes to ensure complete precipitation.
-
Collect the solid product by filtration. Wash the filter cake with additional methanol.
-
Dry the product under vacuum to yield the desired piperazinyl derivative.
-
Conclusion
This compound has firmly established itself as a high-value, versatile building block in synthetic chemistry. The strategic placement of its amino and ester functionalities on a rigid, biologically relevant benzofuran core provides an ideal platform for the construction of diverse and complex molecular architectures. As demonstrated in the provided protocols, it serves as a key starting material for synthesizing compounds with significant therapeutic potential, from anticancer agents to CNS-active drugs. Its predictable reactivity and reliable synthetic transformations ensure its continued importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel chemical entities.
References
-
de Souza, F. G. F. O., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5.
- US Patent US20180002305A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
- BenchChem. (2025). The Therapeutic Potential of Aminobenzofurans: A Technical Guide.
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, Scheme 16. Available at: [Link]
-
Wang, C., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]
-
de Souza, F. G. F. O., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate.
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-aminobenzofuran-2-carboxylate: A Versatile Building Block. Available at: [Link]
Sources
- 1. 1646-29-3|this compound|BLD Pharm [bldpharm.com]
- 2. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [m.chemicalbook.com]
- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 8. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Methyl 5-aminobenzofuran-2-carboxylate: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Enduring Relevance of the Benzofuran Nucleus in Medicinal Chemistry
The benzofuran scaffold is a quintessential privileged structure in the landscape of medicinal chemistry.[1] Its rigid, planar geometry and electron-rich nature provide an ideal framework for molecular recognition by a diverse array of biological targets.[1] From naturally occurring photochemotherapeutic agents like psoralens to synthetic blockbuster drugs, the benzofuran core has consistently demonstrated its versatility and therapeutic potential.[2] Within this esteemed class of heterocycles, methyl 5-aminobenzofuran-2-carboxylate has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of a nucleophilic amino group and an ester moiety for further elaboration allows for the facile construction of complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth exploration of this compound as a cornerstone in contemporary drug discovery, offering detailed protocols and insights into its application.
Physicochemical Properties and Synthesis of the Core Scaffold
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Appearance | Off-white to light brown solid | |
| Melting Point | 145-149 °C | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method adapted from established literature procedures.[4]
Reaction Scheme:
Materials:
-
5-Nitrosalicylaldehyde
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Step 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
-
To a stirred solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford methyl 5-nitrobenzofuran-2-carboxylate as a solid. A typical yield for this step is in the range of 80-90%.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction between the phenoxide of 5-nitrosalicylaldehyde and methyl bromoacetate. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction to this compound
-
In a round-bottom flask, suspend methyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound as a solid. This step typically proceeds with a yield of 85-95%.
Causality Behind Experimental Choices: The reduction of the nitro group to an amine is a classic transformation. Iron powder in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient reducing system for this purpose. The ethanol/water solvent system is suitable for both the starting material and the reagents.
Application in Drug Discovery: A Case Study of Vilazodone
This compound is a key intermediate in the synthesis of the antidepressant drug Vilazodone.[5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor, showcasing the utility of this scaffold in targeting complex neurological pathways.[1][6]
Mechanism of Action: The Dual-Action of Vilazodone
Vilazodone's unique pharmacological profile stems from its dual mechanism of action.[2] As an SSRI, it blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[6] Simultaneously, its partial agonism at the 5-HT₁ₐ autoreceptors is thought to accelerate the desensitization of these receptors, potentially leading to a faster onset of antidepressant effects compared to traditional SSRIs.[7]
This compound + N-Benzenesulfonyl-N,N-bis(2-chloroethyl)amine -> Methyl 5-[4-(Benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate
This compound + Acyl Chloride -> Methyl 5-(acylamino)benzofuran-2-carboxylate
Methyl 5-bromobenzofuran-2-carboxylate + Arylboronic acid -> Methyl 5-arylbenzofuran-2-carboxylate
Caption: General synthetic workflow from the core scaffold.
References
-
What is the mechanism of action of Vilazodone (Selective Serotonin Reuptake Inhibitor - SSRI)? - Dr.Oracle. (2025, November 15). Retrieved from [Link]
-
Stahl, S. M. (2011). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Journal of Clinical Psychiatry, 72(9), 1253–1258. Retrieved from [Link]
-
Kim, Y. K., & Pae, C. U. (2015). Vilazodone for the Treatment of Major Depressive Disorder: Focusing on Its Clinical Studies and Mechanism of Action. Clinical Psychopharmacology and Neuroscience, 13(1), 19–26. Retrieved from [Link]
-
Rush, A. J. (2013). Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Retrieved from [Link]
- US Patent No. US20180002305A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
-
Stahl, S. M. (2011). The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. CNS Spectrums, 16(10), 549-560. Retrieved from [Link]
- EP Patent No. EP2647625A1. (2013). Process for preparing vilazodone hydrochloride.
-
Dawson, L. A., & Watson, J. M. (2009). Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders. CNS neuroscience & therapeutics, 15(2), 107–117. Retrieved from [Link]
- CN Patent No. CN103159749A. (2013). Synthesis method for antidepressant drug vilazodone.
-
Lee, S., & Lee, J. (2014). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 18(10), 1284–1288. Retrieved from [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Pak. J. Pharm. Sci., 38(5), 1516-1527. Retrieved from [Link]
Sources
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
experimental protocol for acylation of Methyl 5-aminobenzofuran-2-carboxylate
Application Note: A-012
Introduction
N-acylated benzofurans are a class of heterocyclic compounds that serve as crucial structural motifs in a wide array of pharmacologically active molecules and advanced materials.[1][2] The functionalization of the benzofuran scaffold, specifically through the acylation of an amino group, provides a direct pathway to synthesize amides that are pivotal for drug development and material science applications.[2][3] Methyl 5-aminobenzofuran-2-carboxylate is a key starting material, offering a primary aromatic amine for straightforward derivatization.
This application note provides a detailed, field-proven protocol for the N-acetylation of this compound using acetyl chloride. The methodology is based on the principles of the Schotten-Baumann reaction, a robust and widely used method for synthesizing amides from amines and acyl chlorides.[4][5][6] We will explain the causality behind experimental choices, provide a self-validating system through in-process monitoring, and detail the characterization of the final product.
Reaction Scheme & Mechanism
The acylation of this compound with an acyl chloride, such as acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism.[4][6]
Reaction Scheme:
Figure 1. N-acetylation of this compound.
Mechanism Overview: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetyl chloride. This forms a tetrahedral intermediate.[4][5] The intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is crucial as it neutralizes the hydrochloric acid (HCl) byproduct.[7] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
Experimental Protocol
This protocol details the N-acetylation using acetyl chloride. It can be adapted for other acyl chlorides with minor modifications to reaction time and temperature.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Acetyl Chloride (AcCl) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM), anhydrous | Ice bath |
| Pyridine, anhydrous | Dropping funnel or syringe pump |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Condenser (optional, for scaled-up reactions) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Ethyl Acetate (EtOAc) for TLC and chromatography | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Hexane for TLC and chromatography | TLC tank and UV lamp (254 nm) |
| Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆) | Glassware for column chromatography |
Step-by-Step Procedure
A. Reaction Setup:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 1.91 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Expertise Note: Anhydrous DCM is used to prevent competitive hydrolysis of the highly reactive acetyl chloride, which would form acetic acid and reduce the yield.[8]
-
-
Base Addition: Add anhydrous pyridine (1.2 eq., e.g., 0.96 mL, 12 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Expertise Note: The reaction is exothermic.[] Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.
-
B. Acylation Reaction & Monitoring: 4. Acyl Chloride Addition: Add acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe or dropping funnel. Ensure the temperature remains below 5 °C.
- Expertise Note: Slow, dropwise addition is crucial to manage the exothermicity and prevent the formation of di-acylated or other byproducts.[8]
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
- In-Process Monitoring (TLC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- Eluent: A mixture of Ethyl Acetate/Hexane (e.g., 30:70 v/v) is a good starting point.
- Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.
- Validation: The reaction is complete upon the disappearance of the starting amine spot. The product, being more polar than the starting material but less polar than the baseline impurities, should appear as a new, single spot with a higher Rf value than the starting amine.
C. Work-up and Purification: 7. Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and pyridinium hydrochloride. 8. Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers. 9. Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL) to remove residual water-soluble impurities. 10. Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 11. Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.[10]
- Expertise Note: Column chromatography using an Ethyl Acetate/Hexane gradient is effective for removing any unreacted starting material or minor impurities.[11]
Characterization
The identity and purity of the final product, Methyl 5-acetamidobenzofuran-2-carboxylate, should be confirmed using standard spectroscopic techniques.[12][13]
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet for the amide N-H proton (typically δ 7.5-9.0 ppm), a singlet for the acetyl methyl group (-COCH₃) around δ 2.2 ppm. Disappearance of the broad singlet corresponding to the starting material's -NH₂ protons. Aromatic protons will show characteristic shifts.[14][15] |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the amide (typically δ 168-172 ppm) and a methyl carbon signal around δ 24 ppm.[14] |
| IR Spectroscopy | Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=O stretching band for the amide (around 1660-1690 cm⁻¹) and an N-H stretching band for the secondary amide (around 3250-3300 cm⁻¹).[14][15] |
| Mass Spec. (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₂H₁₁NO₄), which is 234.07 g/mol . |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Workflow for the acylation of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]
-
Fume Hood: All operations involving acetyl chloride, pyridine, and dichloromethane must be performed in a well-ventilated chemical fume hood.[16][17]
-
Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water to produce toxic HCl gas.[16][18][19] Handle with extreme care under an inert atmosphere and away from ignition sources.[16][18][19]
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Title: Schotten–Baumann reaction Source: Grokipedia URL
- Title: Schotten-Baumann Reaction Source: J&K Scientific LLC URL
- Title: Chemistry Schotten Baumann Reaction Source: SATHEE CUET URL
- Title: Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines Source: Benchchem URL
- Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL
- Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection Source: BOC Sciences URL
- Title: New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans Source: arkat usa URL
- Title: Acetyl chloride - Safety Data Sheet Source: Sigma-Aldrich URL
- Title: Acetyl chloride - Safety Data Sheet Source: ChemicalBook URL
- Title: Acetyl chloride - SAFETY DATA SHEET Source: Fisher Scientific URL
- Source: Chemos GmbH&Co.
- Title: Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide Source: Benchchem URL
- Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL
- Title: Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Source: PubMed Central URL
- Title: An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic)
- Source: National Institutes of Health (NIH)
- Title: A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides Source: MDPI URL
- Title: Application Notes and Protocols: Ethyl 5-aminobenzofuran-2-carboxylate in Material Science Source: Benchchem URL
- Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. geneseo.edu [geneseo.edu]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. chemos.de [chemos.de]
laboratory scale-up synthesis of Methyl 5-aminobenzofuran-2-carboxylate
An In-depth Technical Guide to the Laboratory Scale-Up Synthesis of Methyl 5-aminobenzofuran-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, robust, and scalable two-step protocol for the laboratory synthesis of this compound, a key building block in medicinal chemistry and a critical intermediate in the synthesis of the antidepressant drug Vilazodone.[1] This guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up. The synthesis proceeds from the commercially available 4-nitro-2-hydroxybenzaldehyde, first through a cyclization to form Methyl 5-nitrobenzofuran-2-carboxylate, followed by a selective reduction of the nitro group.
Introduction: Significance of this compound
This compound is a highly valuable heterocyclic compound. Its structure, featuring a benzofuran core with an amine at the C5 position and a methyl ester at C2, provides two key points for chemical modification. This versatility makes it an essential precursor for the synthesis of complex molecular architectures. Its most prominent application is in the pharmaceutical industry as a pivotal intermediate for Vilazodone, a dual-acting serotonergic antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][2] The demand for efficient and scalable synthetic routes is therefore driven by the need for reliable access to this important pharmaceutical intermediate.
Strategic Overview of the Synthetic Pathway
For a successful laboratory scale-up, the chosen synthetic route must be reliable, utilize cost-effective starting materials, and avoid overly complex or hazardous reaction conditions. The presented two-step synthesis fulfills these criteria:
-
Step 1: Palladium-Catalyzed Cyclization: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate from 2-bromo-4-nitrophenol and methyl propiolate. This approach leverages a well-established palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[3][4] This method is often high-yielding and provides a direct route to the benzofuran core.
-
Step 2: Nitro Group Reduction: Conversion of the nitro intermediate to the target this compound. This is achieved using a standard and effective reducing agent, such as tin(II) chloride, which is well-suited for the selective reduction of aromatic nitro groups without affecting the ester functionality.
The overall synthetic transformation is depicted below.
Caption: Overall two-step synthetic scheme.
Part 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
Principle and Rationale
This step involves a domino reaction sequence beginning with a Sonogashira cross-coupling of 2-bromo-4-nitrophenol with methyl propiolate, catalyzed by a palladium-copper system.[5][6] The Sonogashira coupling forms a C-C bond between the aryl bromide and the alkyne. The resulting 2-alkynylphenol intermediate then undergoes a 5-exo-dig intramolecular cyclization, facilitated by the base, to construct the benzofuran ring system. This one-pot approach is highly efficient for building substituted benzofurans.[3]
Detailed Experimental Protocol
Materials:
-
2-Bromo-4-nitrophenol
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-bromo-4-nitrophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene and anhydrous triethylamine via syringe. The reaction mixture should be a suspension.
-
Begin stirring and add methyl propiolate (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield Methyl 5-nitrobenzofuran-2-carboxylate as a solid.
Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) |
| 2-Bromo-4-nitrophenol | 218.01 | 1.0 | 0.10 | 21.8 | - |
| Methyl propiolate | 84.07 | 1.2 | 0.12 | 10.1 | ~10.5 |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.002 | 0.45 | - |
| PPh₃ | 262.29 | 0.04 | 0.004 | 1.05 | - |
| CuI | 190.45 | 0.03 | 0.003 | 0.57 | - |
| Triethylamine | 101.19 | - | - | - | 150 |
| Toluene | 92.14 | - | - | - | 300 |
Part 2: Reduction to this compound
Principle and Rationale
The selective reduction of an aromatic nitro group in the presence of other reducible functional groups, such as an ester, is a common challenge in organic synthesis. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol or ethyl acetate is a classic and highly effective method for this transformation. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic conditions facilitating the formation of the corresponding aniline upon workup. This method is advantageous for scale-up as it does not require specialized high-pressure hydrogenation equipment and is generally high-yielding.
Detailed Experimental Protocol
Materials:
-
Methyl 5-nitrobenzofuran-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), 200 proof
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise at room temperature. The addition may be exothermic, so cooling with a water bath may be necessary to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture. Caution: Vigorous gas evolution (CO₂) will occur. Continue adding the base until the pH of the aqueous layer is ~7-8. A thick precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The layers may be difficult to separate due to emulsions. Add brine to help break any emulsion.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) |
| Methyl 5-nitrobenzofuran-2-carboxylate | 221.16 | 1.0 | 0.08 | 17.7 |
| SnCl₂·2H₂O | 225.63 | 4.5 | 0.36 | 81.2 |
| Ethanol | 46.07 | - | - | - |
| Saturated NaHCO₃ | - | - | - | - |
| Ethyl Acetate | 88.11 | - | - | - |
Scale-Up Considerations and Safety Precautions
-
Thermal Management: The nitro group reduction (Step 2) is exothermic, particularly during the initial addition of SnCl₂ and the subsequent neutralization with base. On a larger scale, the use of a jacketed reactor with controlled cooling is highly recommended. Reagents should be added slowly to manage the heat output.
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7] All operations should be conducted in a well-ventilated fume hood.[7]
-
Waste Disposal: The tin-containing byproducts from the reduction step are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Purification: While flash chromatography is suitable for small-scale purification, it becomes impractical for larger quantities. Developing a robust recrystallization procedure is crucial for scalable and cost-effective purification of the final product.
-
Safety Data: Before beginning any work, consult the Safety Data Sheets (SDS) for all reagents, particularly 2-bromo-4-nitrophenol, methyl propiolate, triethylamine, and tin(II) chloride.[8]
Overall Laboratory Workflow
The following diagram outlines the complete workflow from initial setup to the final, purified product.
Caption: Step-by-step laboratory workflow diagram.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By employing a palladium-catalyzed cyclization followed by a robust tin(II) chloride reduction, this protocol provides a practical route for obtaining this valuable pharmaceutical intermediate in significant laboratory quantities. The emphasis on procedural rationale, quantitative data, and specific scale-up considerations aims to equip researchers with the necessary information for a successful and safe synthesis campaign.
References
-
Royal Society of Chemistry. (n.d.). Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. Retrieved from [Link]
-
Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Patel, H. R., et al. (2016). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
-
Royal Society of Chemistry. (2021). Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Retrieved from [Link]
-
American Chemical Society. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone. Google Patents.
-
ChemSrc. (n.d.). MSDS of methyl 5-aminofuran-2-carboxylate. ChemSrc. Retrieved from [Link]
-
National Institutes of Health. (2009). Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2012). Improved method for synthesis of vilazodone hydrochloride. ResearchGate. Retrieved from [Link]
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. Retrieved from [Link]
Sources
- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spuvvn.edu [spuvvn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Characterization of Methyl 5-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Methyl 5-aminobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzofuran core is a scaffold present in numerous biologically active molecules, and the presence of both an amino group and a methyl ester provides versatile handles for synthetic modifications.[1][2] Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its properties in various matrices. This guide provides a detailed overview of the key analytical techniques for the thorough characterization of this compound, complete with detailed protocols and expected data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods, particularly for chromatography and sample preparation.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| CAS Number | 1646-29-3 | [3][4] |
| Appearance | Expected to be a solid | Based on related compounds |
| Melting Point | Estimated 180-183 °C | [3] |
| Boiling Point | Predicted: 337.1±22.0 °C | [3] |
| Density | 1.304 g/cm³ | [5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | General property of similar organic molecules. |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in complex mixtures. Coupling HPLC with both Ultraviolet (UV) and Mass Spectrometry (MS) detectors provides orthogonal information, enhancing the confidence in identification and purity assessment.
Principle and Rationale
Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, with its aromatic rings, is well-retained on a nonpolar stationary phase. A UV detector allows for quantification based on the chromophoric nature of the benzofuran ring system. A mass spectrometer provides mass-to-charge ratio information, which is highly specific and confirms the molecular weight of the analyte and provides structural information through fragmentation analysis.
Experimental Protocol: HPLC-UV/MS
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UPLC system |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD) |
| UV Wavelength | Monitor at 254 nm and 280 nm; acquire full spectrum from 200-400 nm |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode |
| MS Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
3. Expected Data:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system, but expected to be in the mid-to-late region of the gradient. |
| UV λmax | Expected in the range of 250-290 nm, characteristic of the benzofuran chromophore. |
| [M+H]⁺ | m/z 192.06 |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H and ¹³C NMR spectroscopy are based on the magnetic properties of atomic nuclei. The chemical shift of each nucleus is sensitive to its local electronic environment, providing information about the different types of protons and carbons in the molecule. Coupling patterns in ¹H NMR reveal the connectivity of neighboring protons.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
3. Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
For more detailed structural information, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | H-4 |
| ~7.2-7.3 | s | 1H | H-3 |
| ~7.0-7.1 | dd | 1H | H-6 |
| ~6.8-6.9 | d | 1H | H-7 |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.8 (broad) | s | 2H | -NH₂ |
Rationale for Prediction: The chemical shifts are predicted based on the analysis of the closely related Ethyl 5-aminobenzofuran-2-carboxylate.[6] The electron-donating amino group at the 5-position is expected to shield the ortho (H-4 and H-6) and para (not present) protons, shifting them upfield compared to the unsubstituted benzofuran. The methyl ester protons will appear as a singlet.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O |
| ~155 | C-7a |
| ~148 | C-5 |
| ~145 | C-2 |
| ~125 | C-3a |
| ~115 | C-4 |
| ~112 | C-7 |
| ~110 | C-3 |
| ~105 | C-6 |
| ~52 | -OCH₃ |
Rationale for Prediction: The chemical shifts are predicted based on established substituent effects on benzofuran systems.[6][7] The carbon attached to the amino group (C-5) and the ortho and para carbons will experience an upfield shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. This results in a unique spectrum that acts as a "molecular fingerprint."
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic -OCH₃) |
| ~1720 | C=O stretching (ester) |
| 1620-1450 | C=C stretching (aromatic) |
| 1300-1000 | C-O stretching (ester and furan) |
Rationale for Prediction: These ranges are based on standard infrared correlation tables for the functional groups present in the molecule.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that can be used for structural elucidation.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
| m/z | Assignment |
| 191 | [M]⁺ (Molecular ion) |
| 160 | [M - OCH₃]⁺ |
| 132 | [M - COOCH₃]⁺ |
Rationale for Prediction: The fragmentation of esters commonly involves the loss of the alkoxy group.[9] Cleavage of the bond between the benzofuran ring and the carbonyl group is also a likely fragmentation pathway.
Overall Analytical Workflow
The following diagram illustrates a comprehensive workflow for the characterization of this compound.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently determine the identity, purity, and structure of this important molecule, ensuring the integrity of their research and development activities. The provided predicted data serves as a valuable reference for interpreting experimental results.
References
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]
-
Sengpracha, W., Saetang, J., Sirirak, J., & Mahidol, C. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1039-1047. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-26. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Welter, J., Meyer, M. R., Wolf, E., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and bioanalytical chemistry, 407(13), 3457–3470. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
PubChem. Ethyl 5-aminobenzofuran-2-carboxylate. [Link]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [chemicalbook.com]
- 4. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling of Methyl 5-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and advanced materials. Its derivatization is a cornerstone of many drug discovery programs. Among the myriad of synthetic methodologies for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions[1][2]. This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Methyl 5-aminobenzofuran-2-carboxylate, a versatile building block for the synthesis of complex molecules.
The presence of an amino group on the benzofuran ring introduces specific challenges to the standard Suzuki protocol, primarily due to the potential for catalyst inhibition. This document, therefore, emphasizes rational selection of reaction parameters to overcome these hurdles and achieve high-yielding, reproducible results.
The Challenge: Navigating the Reactivity of an Amino-Substituted Heterocycle
The primary amino group in this compound presents a significant challenge in Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This phenomenon, often referred to as catalyst poisoning, can significantly hinder the reaction progress, leading to low or no conversion of the starting material[3].
To circumvent this issue, two primary strategies are employed:
-
Protection of the Amine: The amino group can be temporarily protected with a suitable protecting group, such as a tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group. These groups are stable under typical Suzuki conditions and can be removed post-coupling[3].
-
Judicious Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle over catalyst inhibition. These ligands can create a sterically hindered environment around the palladium center, disfavoring the coordination of the amine group[3].
This guide will focus on the latter approach, providing conditions that may be effective for the direct coupling of the unprotected amine.
Recommended Reaction Conditions: A Comparative Overview
The successful Suzuki coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes starting conditions derived from successful couplings of closely related benzofuran derivatives and other challenging amino-substituted aryl halides.
| Component | Recommendation | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively, that are activated in situ by the phosphine ligand. Preformed catalysts like Pd(PPh₃)₄ can offer more consistent results but may be less active for challenging substrates[3][4]. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or dppf | Electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center. Bulky ligands promote the reductive elimination step and can prevent catalyst deactivation by the amine group[3][5]. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a moderately strong base often effective in these couplings. Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates[4][6]. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the reactants and the stability of the catalyst[4][7]. |
| Temperature | 80-110 °C (conventional heating) or 120-150 °C (microwave) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides. Microwave irradiation can significantly reduce reaction times[7][8]. |
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a generalized procedure based on established methodologies for similar substrates[4][7]. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate (or microwave reactor)
Workflow Diagram:
A streamlined workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and Potassium Phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and boronic acid[5].
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure good mixing.
-
Arylboronic Acid Addition: Add the arylboronic acid (1.2-1.5 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired coupled product.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps centered around a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (in this case, an activated form of this compound if a halo-derivative is used as a precursor) to a Pd(0) complex. This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center, facilitated by the base. The final step is reductive elimination , which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst[5].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Catalyst Poisoning: The amine group is deactivating the palladium catalyst. - Inefficient Oxidative Addition: The C-X bond is not being activated effectively. - Poor Reagent Quality: Decomposed boronic acid or inactive catalyst. | - Increase the bulk and/or electron-donating ability of the phosphine ligand (e.g., switch from PPh₃ to SPhos or XPhos). - Consider protecting the amine group with a Boc or Cbz group. - Use a more active palladium precatalyst (e.g., a palladacycle). - Use fresh, high-purity boronic acid and ensure the catalyst has been stored properly. |
| Formation of Side Products | - Homocoupling of Boronic Acid: Caused by the presence of oxygen. - Protodeboronation: The boronic acid is converted back to the corresponding arene. - Dehalogenation: The halide is replaced by a hydrogen atom. | - Ensure the reaction is performed under a strict inert atmosphere and use degassed solvents. - Use anhydrous reagents and solvents if protodeboronation is significant. A milder base may also help. - A change in solvent or base may reduce dehalogenation. Shorter reaction times can also be beneficial[3][9]. |
| Difficulty in Purification | - Boronic Acid Residues: Unreacted boronic acid and its byproducts can be difficult to remove. | - After the reaction, an aqueous wash with a mild base (e.g., NaHCO₃) can help remove boronic acid residues. - A wash with an acidic solution (e.g., dilute HCl) can also be effective, but care must be taken if the product is acid-sensitive. |
References
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
- D'Amato, E. M. (2020). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
-
Guild, C. (2019). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, Not-so-obvious, Pathways of the Suzuki–Miyaura Reaction.
- Matos, K., & Söderquist, J. A. (1998). Alkylboranes in Suzuki-Miyaura-type coupling reactions. A new and efficient protocol. The Journal of Organic Chemistry, 63(2), 461-470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
- Rossen, K., Pye, P. J., & Reamer, R. A. (1997). Asymmetric Hydrogenation of a Tetrasubstituted Enamide. Tetrahedron Letters, 38(17), 3183-3186.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- ResearchGate. (2025). Suzuki Cross Coupling Reaction-A Review.
- Zafar, A., Naqvi, S. A. H., Hafeez, F., Suleman, M., Sana, K., & Riaz, A. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
- Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82.
- Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Abou-Hassiba, G. M., El-Gohary, N. S., & Al-Mahmoudy, A. M. M. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS GCI Pharmaceutical Roundtable. (2016). Suzuki-Miyaura Reaction.
- Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
- Fang, Y., & Li, C. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. Chinese Journal of Organic Chemistry, 30(2), 195-203.
- ResearchGate. (2015).
- ResearchGate. (2019). Screening of different ligands for Suzuki coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Smith, R. C., et al. (2023). Preformed Pd(II)
- BenchChem. (2025).
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-587.
- ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Siddiqui, M. R. H., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ResearchGate. (2020). Different Pd-based catalysts for Suzuki-Miyaura coupling reaction.
- ResearchGate. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
- University of Michigan. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- Ncube, B., & Fotsing, J. R. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(10), 1641.
- ResearchGate. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1340.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pjps.pk [pjps.pk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Methyl 5-aminobenzofuran-2-carboxylate as a Scaffold for Advanced Fluorescent Probes
Introduction: Unlocking the Potential of the Benzofuran Core
The benzofuran moiety is a privileged heterocyclic structure found in numerous biologically active compounds and advanced materials.[1][2] Its rigid, planar system and inherent photophysical properties make it an exceptional foundation for the development of fluorescent molecules.[3][4] Among the various benzofuran derivatives, Methyl 5-aminobenzofuran-2-carboxylate stands out as a particularly versatile precursor for creating bespoke fluorescent probes. Its structure features a highly fluorescent benzofuran core, a primary amine at the 5-position that serves as a reactive handle for conjugation, and a methyl ester at the 2-position that can be used for further modification or to modulate the electronic properties of the system.
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the strategic advantages of this compound and detailed protocols for its application in the synthesis and characterization of novel fluorescent probes for bio-imaging and chemosensing.
Section 1: The Scaffold: Properties of this compound
The utility of this compound stems from its unique combination of a stable fluorophore and reactive functional groups. The 5-amino group is a nucleophilic center, perfectly positioned for derivatization. It allows for the straightforward attachment of various recognition moieties (e.g., ligands, receptors, reactive groups) that can selectively interact with specific analytes or biological targets.[5][6] This strategic placement allows the core fluorophore's properties to be modulated upon a binding event, forming the basis of a sensor.
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1646-29-3 | [7][8] |
| Molecular Formula | C₁₀H₉NO₃ | [8] |
| Molecular Weight | 191.18 g/mol | [8] |
| Appearance | Typically a solid | |
| Solubility | Soluble in common organic solvents like DCM, DMF, and DMSO |
Caption: Chemical structure of the core scaffold.
Section 2: The Principle of Probe Design: From Scaffold to Sensor
A fluorescent probe is fundamentally composed of two integrated components: a fluorophore (the signaling unit) and a receptor (the recognition unit). In our case, the benzofuran core is the fluorophore. The design process involves chemically linking a specific receptor to the 5-amino group. This receptor is chosen for its selective affinity for a target analyte (e.g., a metal ion, a reactive oxygen species, or a specific enzyme substrate).
The sensing mechanism often relies on photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a "turn-off" state, the receptor quenches the fluorescence of the benzofuran. Upon binding the target analyte, a conformational or electronic change in the receptor disrupts this quenching process, leading to a significant increase in fluorescence intensity—a "turn-on" response.
Caption: Conceptual workflow of fluorescent probe design and application.
Section 3: Protocol 1: Synthesis of a Schiff Base Fluorescent Probe
This protocol details the synthesis of a Schiff base derivative from this compound and salicylaldehyde. Schiff bases containing a phenolic hydroxyl group are well-known chemosensors for metal ions like Zn²⁺ or Al³⁺.
Rationale: The synthesis is a straightforward condensation reaction. The resulting Schiff base often exhibits weak fluorescence due to PET from the phenolic oxygen to the benzofuran core. Upon chelation with a metal ion, this PET process is inhibited, causing a "turn-on" fluorescent response.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stir plate and magnetic stir bar
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of the fluorescent probe.
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 191 mg, 1.0 mmol) in 20 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add salicylaldehyde (e.g., 134 mg, 1.1 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow precipitate should form. The flask can be further cooled in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted salicylaldehyde.
-
Drying: Dry the purified yellow solid product under vacuum to yield the Schiff base probe.
Section 4: Protocol 2: Photophysical Characterization
Once synthesized, the probe must be characterized to understand its fluorescent properties.
Rationale: This step is critical to validate the probe's potential as a sensor. It establishes the baseline fluorescence and determines the optimal wavelengths for use in experiments.
Materials & Equipment:
-
Synthesized probe
-
Spectroscopy-grade solvents (e.g., DMSO, Ethanol)
-
Fluorometer (spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in DMSO.
-
Working Solution: Prepare a dilute working solution (e.g., 10 µM) in the desired experimental buffer or solvent (e.g., ethanol or HEPES buffer).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectrum: Set the fluorometer's excitation wavelength to the determined λ_abs. Scan a range of emission wavelengths (e.g., 400-700 nm) to find the maximum emission wavelength (λ_em).
-
Excitation Spectrum: Set the fluorometer's emission wavelength to the determined λ_em. Scan a range of excitation wavelengths to confirm the absorption spectrum of the fluorescing species.
-
Quantum Yield (Relative Method):
-
Measure the absorbance of both the probe solution and a standard (e.g., quinine sulfate, Φ = 0.54) at the excitation wavelength, ensuring absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield (Φ_sample) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) (Where Φ is the quantum yield, I is the integrated intensity, A is the absorbance, and η is the refractive index of the solvent).
-
Expected Photophysical Data
| Parameter | Expected Result | Purpose |
| λ_abs (max) | ~350-400 nm | Optimal wavelength for excitation |
| λ_em (max) | ~450-550 nm | Optimal wavelength for detection |
| Stokes Shift | > 50 nm | Good separation between excitation and emission, reducing self-absorption |
| Quantum Yield (Φ) | Low (<0.1) before analyte binding | Confirms the probe is in a "quenched" or "off" state |
Section 5: Application Protocol: Fluorescent Detection of Metal Ions
This protocol demonstrates how to use the synthesized probe for the detection of a target metal ion (e.g., Zn²⁺).
Rationale: This experiment validates the probe's function as a sensor. A selective and dose-dependent increase in fluorescence upon addition of the target analyte confirms a successful design.
Caption: Proposed mechanism for fluorescence turn-on upon metal ion detection.
Procedure:
-
Preparation: Prepare a 10 µM solution of the probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). Prepare a 1 mM stock solution of ZnCl₂ in deionized water.
-
Baseline Measurement: Transfer 2 mL of the probe solution to a cuvette and measure its initial fluorescence intensity (Excitation at λ_abs, Emission at λ_em).
-
Titration: Add small aliquots of the ZnCl₂ stock solution (e.g., 2 µL, corresponding to 1 µM final concentration increments) to the cuvette.
-
Measurement: After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes. Measure the fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity at λ_em as a function of the Zn²⁺ concentration. A sigmoidal curve is expected, indicating a binding event leading to fluorescence enhancement.
-
Selectivity Test (Crucial for Validation): Repeat the experiment using other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) at the same concentration to ensure the probe's response is selective for Zn²⁺. A minimal change in fluorescence for other ions demonstrates high selectivity.
Conclusion
This compound is a powerful and cost-effective building block for the rational design of fluorescent probes. The straightforward reactivity of its 5-amino group allows for the facile introduction of diverse functionalities, enabling the creation of sensors for a wide array of chemical and biological targets. The protocols outlined here provide a solid foundation for the synthesis, characterization, and application of these probes, empowering researchers to develop novel tools for diagnostics, drug discovery, and fundamental scientific inquiry.
References
-
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling. [Link]
-
Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters. [Link]
-
Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed. [Link]
- Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. CoLab.
-
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. PubMed. [Link]
-
Characterization of a newly synthesized fluorescent benzofuran derivative and usage as a selective fiber optic sensor for Fe(III). ResearchGate. [Link]
-
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. ResearchGate. [Link]
-
Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]
-
Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]
-
Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed. [Link]
-
Ethyl 5-aminobenzofuran-2-carboxylate. PubChem. [Link]
- Process for preparing benzofuran-2-carboxamide derivatives.
-
Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts. NIH. [Link]
-
Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. PubMed Central. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]
- 8. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [m.chemicalbook.com]
Application Notes & Protocols: Methyl 5-aminobenzofuran-2-carboxylate as a Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
Methyl 5-aminobenzofuran-2-carboxylate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its rigid benzofuran core is a common motif in numerous biologically active compounds, including anti-tumor, antibacterial, and anti-inflammatory agents.[1][2] This document provides detailed protocols and technical insights for leveraging this starting material to construct a diverse array of novel heterocyclic systems. The strategic positioning of a reactive primary amine at the C-5 position and an ester at the C-2 position allows for a wide range of chemical transformations, including cyclocondensations, N-alkylations, and click chemistry, to generate fused-ring systems and complex molecular architectures. These protocols are designed for researchers, chemists, and professionals in drug development seeking to expand their chemical libraries with unique benzofuran derivatives.
The Starting Material: Reactivity and Potential
This compound (CAS No. 1646-29-3) possesses two key functional groups that dictate its synthetic utility.[3][4][5]
-
The C-5 Aromatic Amine: This nucleophilic group is the primary site for reactions aimed at building fused rings onto the benzofuran core. It readily participates in condensation reactions with carbonyl compounds, acylation, sulfonylation, and diazotization, opening pathways to a multitude of heterocyclic systems.
-
The C-2 Methyl Ester: While less reactive than the amine, the ester group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced. These transformations can be used to modulate the electronic properties and biological activity of the final compounds.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1646-29-3 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
The overall strategy involves using the C-5 amine as the key nucleophile to react with various electrophilic partners, thereby constructing new heterocyclic rings fused to the 'd' or 'b' face of the benzofuran system.
Caption: Figure 1. Overview of synthetic strategies.
Protocol I: Synthesis of Benzofuro[5,4-d]pyrimidinones
This protocol describes the construction of a pyrimidinone ring fused to the benzofuran core. This is achieved through a cyclocondensation reaction between the C-5 amino group and a β-ketoester, such as ethyl acetoacetate. This classic approach, analogous to the Gould-Jacobs reaction, is a robust method for creating this privileged heterocyclic scaffold.
Causality: The reaction proceeds via initial formation of an enamine intermediate by condensation of the C-5 amine with the ketone carbonyl of the β-ketoester. This is followed by a thermally induced intramolecular cyclization where the nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the fused heterocyclic system.
Caption: Figure 2. Reaction scheme for pyrimidinone synthesis.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.91 g, 10 mmol) and ethyl acetoacetate (1.1 eq, e.g., 1.43 g, 11 mmol).
-
Solvent and Heating: Add Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) as a high-boiling solvent (approx. 10-15 mL). Heat the reaction mixture to 250 °C with stirring.
-
Expert Insight: Dowtherm A is chosen for its high thermal stability, which is necessary to drive the intramolecular cyclization and elimination of ethanol. The reaction should be monitored for the cessation of ethanol distillation.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with hexane or petroleum ether to precipitate the product fully.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, or a DMF/water mixture) or by column chromatography on silica gel to afford the desired benzofuro[5,4-d]pyrimidinone derivative.
Table 2: Expected Data for Protocol I
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Appearance of a new singlet for the pyrimidinone proton and disappearance of the NH₂ signal. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the cyclized product. |
Protocol II: Synthesis of 5-(1-Piperazinyl)benzofuran Derivatives
This protocol details the synthesis of a piperazine-fused system, a common motif in pharmacologically active molecules. The synthesis involves a direct double N-alkylation of the C-5 amino group with a suitable bis-electrophile, followed by in-situ cyclization. This method is adapted from established industrial processes.[6]
Causality: The reaction is a nucleophilic substitution where the primary amine attacks one of the chloroethyl groups of the nitrogen mustard derivative. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second chloroethyl group, forming the six-membered piperazine ring. A non-nucleophilic organic base is crucial to scavenge the HCl generated during the reaction.
Caption: Figure 3. Workflow for piperazine ring formation.
Experimental Protocol
-
Reaction Setup: In a flask under a nitrogen atmosphere, add this compound (1.0 eq) and N,N-bis(2-chloroethyl)amine or its hydrochloride salt (1.1-1.2 eq).
-
Base and Solvent: Add a suitable high-boiling, non-nucleophilic base such as tributylamine (as both base and solvent, approx. 4-5 volumes) or diisopropylethylamine (DIPEA) in a solvent like N-methyl-2-pyrrolidone (NMP).[6]
-
Trustworthiness: The use of a hindered amine base is critical to prevent it from competing with the substrate as a nucleophile.
-
-
Heating: Heat the stirred mixture to 73-77 °C for an extended period (24-48 hours).[6]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature (25-30 °C).
-
Slowly add methanol (2-3 volumes) to the stirred mixture. The product should precipitate.[6]
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Protocol III: Synthesis of Benzofuran-Triazole Hybrids via Click Chemistry
This protocol outlines a modern and highly efficient method to append a triazole ring to the benzofuran scaffold. The synthesis is a two-step process: (1) conversion of the C-5 amine to an azide, and (2) a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[7]
Causality: The amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The unstable diazonium salt is then displaced by an azide ion (from NaN₃) to form the key aryl azide intermediate. This intermediate then undergoes a highly regioselective [3+2] cycloaddition with a terminal alkyne in the presence of a Cu(I) catalyst to form the stable 1,4-disubstituted triazole ring.
Safety Warning: Organic azides can be explosive, especially when isolated in pure form. Handle with extreme care, use appropriate personal protective equipment (PPE), and avoid heating or friction. It is often safest to use the azide intermediate in the next step without isolation.
Caption: Figure 4. Two-step synthesis of benzofuran-triazole hybrids.
Experimental Protocol
Step A: Synthesis of Methyl 5-azidobenzofuran-2-carboxylate
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of water and concentrated HCl at 0 °C (ice-water bath). Stir vigorously.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Azide Formation: In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir for 1-2 hours, warming slowly to room temperature.
-
Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Caution: Do not heat the crude azide. Proceed immediately to the next step.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the crude Methyl 5-azidobenzofuran-2-carboxylate (1.0 eq) and the desired terminal alkyne (1.1 eq) in a solvent mixture, typically DMF/H₂O (3:1) or t-BuOH/H₂O (1:1).[7]
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).[7]
-
Expert Insight: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable Cu(II) salt.
-
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC until the azide is consumed. Upon completion, dilute the reaction with water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzofuran-triazole hybrid.
References
-
Tu, Z., et al. (2017). Nine-Membered Benzofuran-Fused Heterocycles: Enantioselective Synthesis by Pd-Catalysis and Rearrangement via Transannular Bond Formation. Journal of the American Chemical Society. Available at: [Link]
-
NIH (National Institutes of Health). (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Ciulla, M., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzo-fused O-Heterocycle synthesis. Available at: [Link]
-
Taylor & Francis Online. (2010). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]
-
CNGBdb. (2018). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters. Available at: [Link]
- Google Patents. (2018). Process for preparing benzofuran-2-carboxamide derivatives. US20180002305A1.
-
NIH (National Institutes of Health). (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]
-
ResearchGate. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
-
NIH (National Institutes of Health). (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Available at: [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [chemicalbook.com]
- 4. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3 [chemicalbook.com]
- 5. 1646-29-3|this compound|BLD Pharm [bldpharm.com]
- 6. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. op.niscair.res.in [op.niscair.res.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-aminobenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges in a direct question-and-answer format.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, notably in the synthesis of various pharmacologically active agents.[1][2][3] Its synthesis is typically a two-stage process: first, the construction of the benzofuran ring system to form Methyl 5-nitrobenzofuran-2-carboxylate, followed by the crucial reduction of the aromatic nitro group to the desired amine. While seemingly straightforward, achieving high yields consistently requires careful control over reaction parameters and a clear understanding of the underlying chemistry. This guide focuses on diagnosing and solving common issues that arise during this synthesis.
Troubleshooting Guide: Diagnosis and Solutions
Q1: My overall yield is consistently low (<60%). Where should I focus my optimization efforts?
Low overall yield is a common problem that can originate from either of the two main synthetic steps. A systematic approach is essential.
Step 1: Re-evaluate the Benzofuran Ring Formation
The initial cyclization to form the nitro-intermediate, Methyl 5-nitrobenzofuran-2-carboxylate, is the foundation of the synthesis. An inefficient reaction here will cap the maximum possible overall yield.
-
Inefficient Cyclization: The reaction of a substituted salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) with an alpha-haloacetate ester can be sluggish.[4] Ensure reaction conditions are optimized. Key parameters include the choice of base (potassium carbonate is common, but stronger bases like cesium carbonate can be more effective), solvent (DMF or acetonitrile are typical), and temperature. Driving this reaction to completion is critical. Monitor via Thin-Layer Chromatography (TLC) until the salicylaldehyde is fully consumed.
-
Purity of the Nitro-Intermediate: Do not proceed to the reduction step with impure Methyl 5-nitrobenzofuran-2-carboxylate. Impurities from the cyclization can interfere with the reduction catalyst or complicate the final purification. Recrystallize the nitro-intermediate if necessary. A clean starting material for the reduction is paramount.
Step 2: Critically Assess the Nitro Group Reduction
The reduction of the aromatic nitro group is the most frequent source of yield loss. The choice of reducing agent and reaction conditions are the primary determinants of success.
-
Incomplete Reduction: This is the most common culprit. Unreacted nitro-compound will contaminate your product and reduce the isolated yield.
-
Side-Product Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5][6] If these species are not fully reduced, they can lead to impurities. Furthermore, harsh reducing agents may affect the ester group, although this is less common with standard methods.
-
Difficult Workup & Purification: Some reduction methods, particularly those using metal salts, can lead to emulsions or product sequestration in inorganic byproducts during workup, causing physical loss of material.
The diagram below illustrates a logical workflow for troubleshooting low yields.
Caption: Synthetic pathway and common impurity sources.
Purification Strategy: If impurities are present, column chromatography on silica gel is the most effective purification method. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity will typically allow for the separation of the less polar nitro starting material from the more polar amine product.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, scalable method for the nitro-to-amine reduction? A: For scalability and cost-effectiveness, reduction using activated iron (with Fe/HCl or Fe/NH₄Cl) is a widely used industrial method. [5][7]It is robust and avoids the need for pressurized hydrogen. However, the workup involving filtering large amounts of iron salts can be cumbersome. For laboratory scale where purity and ease of workup are prioritized, catalytic hydrogenation with Pd/C is often preferred for its clean reaction profile.
Q: Can I use Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) for the reduction? A: It is strongly advised not to use NaBH₄ or LiAlH₄ for the reduction of aromatic nitro groups. NaBH₄ is generally not strong enough to reduce the nitro group under standard conditions. LiAlH₄ is a very powerful reducing agent that will likely reduce the ester group in addition to the nitro group. Furthermore, metal hydrides tend to produce undesired side products like azo compounds when reacting with nitroarenes. [8] Q: How should I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting nitro compound will be less polar (higher Rf value) than the resulting amine product, which will have a lower Rf value due to the polar N-H bonds. The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Q: What are the primary safety precautions for this synthesis? A:
-
Hydrogenation: If using catalytic hydrogenation with H₂ gas, operate in a well-ventilated fume hood, use proper grounding to avoid static discharge, and ensure all equipment is rated for pressure work. The catalyst (especially Pd/C and Raney Nickel) can be pyrophoric and should be handled carefully, often wetted with solvent.
-
Nitro Compounds: Aromatic nitro compounds are energetic and should be handled with care. Avoid excessive heat or mechanical shock.
-
Metal Reductions: Reactions involving acids (like SnCl₂/HCl) can be highly exothermic and release corrosive fumes. Workup procedures involving neutralization can also generate significant heat. Always use proper personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Experimental Protocol: Reduction via Iron and Ammonium Chloride
This protocol describes a robust and widely applicable method for the reduction of Methyl 5-nitrobenzofuran-2-carboxylate.
Materials:
-
Methyl 5-nitrobenzofuran-2-carboxylate (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite (diatomaceous earth)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-nitrobenzofuran-2-carboxylate (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 EtOH:H₂O mixture).
-
Add the ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC every 30-60 minutes until the starting material is no longer visible. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
Workup and Purification:
-
Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Separate the layers in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
-
D. D. Pathak, et al. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
J. E. Taylor, et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Available at: [Link]
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
H. Miao, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
J. S. Forbes, et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
J. A. Valderrama, et al. (2007). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Methyl 5-aminobenzofuran-2-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude Methyl 5-aminobenzofuran-2-carboxylate. The unique bifunctional nature of this molecule, possessing both a basic amino group and an ester functionality on a benzofuran scaffold, presents specific challenges that require a nuanced approach to achieve high purity.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of complex bioactive molecules.[1][2] However, its purification is frequently complicated by a combination of factors including the basicity of the aromatic amine, potential for oxidation, and the presence of structurally similar impurities. This guide is designed to provide logical, experience-driven solutions to common purification roadblocks.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or yellow solid. Is this normal, and can the color be removed?
A1: Discoloration, typically yellowing or browning, is a common issue with aromatic amines like this compound.[3] This is often due to the formation of colored oxidation byproducts, which can be accelerated by exposure to air and light.[3] While minor discoloration may not always indicate significant impurity, achieving a high-purity, off-white to light-yellow solid is desirable for subsequent synthetic steps.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method for removing colored impurities. See the detailed protocol in the Troubleshooting Guide below.
-
Activated Carbon Treatment: Adding a small amount of activated carbon during recrystallization can help adsorb colored impurities. Use sparingly, as it can also adsorb your product, leading to yield loss.
-
Inert Atmosphere: To prevent further oxidation, handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Q2: I'm seeing significant tailing and poor separation when running column chromatography on silica gel. What's causing this?
A2: The basic amino group on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[5] This acid-base interaction leads to peak tailing, irreversible adsorption, and sometimes even degradation of the product on the column.[5]
-
Troubleshooting:
-
Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or amino-functionalized silica.[5]
-
Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative, often providing superior separation for polar and ionizable compounds.[5]
-
Q3: Can I use acid-base extraction to purify my crude product?
A3: Yes, acid-base extraction can be a powerful technique to separate your basic amine product from neutral or acidic impurities.[6][7] However, caution is required due to the presence of the methyl ester group.
-
Causality and Protocol:
-
Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind.[8]
-
Separate the aqueous layer and carefully basify it with a weak base like sodium bicarbonate or a dilute solution of a stronger base (e.g., 2M NaOH) until the pH is between 7 and 8 to regenerate the free amine.[7][9][10] Crucially, avoid using strong bases for prolonged periods or at elevated temperatures, as this can lead to hydrolysis of the methyl ester. [6]
-
Extract the now-neutral product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
-
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Optimized Recrystallization for Decolorization and Purity Enhancement
This protocol is designed to remove both colored oxidation products and less soluble impurities.
-
Solvent Screening: The ideal recrystallization solvent (or solvent system) will dissolve the crude product when hot but have low solubility when cold. Based on literature for similar compounds, ethanol/water or methanol are good starting points.[4][11]
Solvent System Rationale Ethanol/Water Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists. Methanol Often effective for compounds with hydrogen bonding capabilities.[11] | Toluene | Can be effective for removing highly polar impurities. |
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
If discoloration is significant, add a very small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the carbon and any insoluble impurities.
-
If using a co-solvent like water, add it dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Protocol 2: Flash Column Chromatography with a Basic Modifier
This method is designed to overcome the challenges of purifying basic amines on standard silica gel.[5]
-
Preparation:
-
Mobile Phase: A non-polar/polar solvent system such as hexane/ethyl acetate or dichloromethane/methanol. To this, add 0.5% (v/v) triethylamine (TEA).[5]
-
Sample Adsorption: Pre-adsorb the crude material onto a small amount of silica gel for dry loading, which often results in better peak resolution.
-
Workflow:
Caption: Workflow for flash column chromatography.
-
Execution:
-
Equilibrate the packed column with the mobile phase containing TEA for at least 3 column volumes.
-
Load the sample onto the column.
-
Begin elution with a low polarity mobile phase and gradually increase the polarity.
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Logical Troubleshooting Diagram
If your initial purification attempt is unsuccessful, use the following decision tree to guide your next steps.
Caption: Troubleshooting decision tree for purification.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Ikus, Y., et al. (n.d.). Extraction of Amino Acid Esters Using a Pillar[14]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Google Patents. (1992). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
identifying and minimizing side reactions in aminobenzofuran synthesis
Welcome to the Technical Support Center for Aminobenzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminobenzofuran derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues. Our focus is on explaining the underlying chemical principles behind these challenges and offering practical, field-proven solutions to minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of alkyne homocoupling (Glaser coupling) during my Sonogashira-type synthesis of a 2-alkynyl aminophenol precursor. How can I prevent this?
A1: The formation of a 1,3-diyne via homocoupling of your terminal alkyne is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen. This side reaction consumes your alkyne, reducing the yield of the desired cross-coupled product and complicating purification.
Root Cause Analysis: The mechanism of Glaser coupling involves the oxidation of the copper(I) acetylide intermediate to copper(II), which then facilitates the dimerization of the alkyne. Oxygen is a common oxidant in this process.
Troubleshooting & Optimization:
-
Implement Copper-Free Conditions: The most direct way to eliminate copper-promoted homocoupling is to switch to a copper-free Sonogashira protocol. Palladium catalysts with suitable ligands can effectively catalyze the cross-coupling without the need for a copper co-catalyst.[1][2][3]
-
Rigorous Degassing: If a copper co-catalyst is essential for your specific substrate, ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and inerting the reaction vessel with a high-purity inert gas like argon or nitrogen.
-
Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to reduce any oxidized species that promote homocoupling and maintain the palladium catalyst in its active Pd(0) state.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
Comparative Efficacy of Mitigation Strategies:
| Strategy | Key Parameter | Expected Outcome |
| Copper-Free Protocol | Exclusion of Cu(I) co-catalyst | Significant reduction or elimination of Glaser coupling byproduct. |
| Rigorous Degassing | Exclusion of O2 | Reduced rate of oxidative homocoupling. |
| Reducing Atmosphere | Presence of H2 | Suppression of oxidative pathways for homocoupling. |
| Slow Alkyne Addition | Low [Alkyne] | Rate of cross-coupling favored over homocoupling. |
Q2: My intramolecular cyclization of a substituted o-alkynylphenol is yielding a mixture of regioisomers. How can I control the regioselectivity to favor the desired aminobenzofuran?
A2: Achieving high regioselectivity in the cyclization step is crucial for the efficient synthesis of a specific aminobenzofuran isomer. The formation of regioisomers often arises from competing cyclization pathways, which can be influenced by steric and electronic factors of the starting material, as well as the choice of catalyst and ligands. This is analogous to the challenges seen in other heteroannulation reactions like the Larock indole synthesis.
Root Cause Analysis: In palladium-catalyzed cyclizations, the regioselectivity of the initial carbopalladation step, where the alkyne inserts into the aryl-palladium bond, is often the determining factor. The choice of phosphine ligands on the palladium catalyst can significantly influence the steric and electronic environment of the catalytic center, thereby directing the regiochemical outcome.
Troubleshooting & Optimization:
-
Ligand Screening: The choice of phosphine ligand on the palladium catalyst is paramount. Bulky, electron-rich ligands can favor the formation of one regioisomer over another by influencing the steric hindrance around the metal center during the alkyne insertion step. A screening of different phosphine ligands (e.g., PPh3, dppf, Xantphos) is recommended.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different regioisomers. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) can be beneficial.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer.
Q3: I am synthesizing an aminobenzofuran derivative and notice product degradation or the formation of colored impurities, suggesting oxidation. How can I prevent the N-oxidation of the amino group?
A3: The amino group in aminobenzofurans can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products, especially if the reaction is carried out in the presence of air or oxidizing agents.[5][6] This can result in lower yields and difficult purification.
Root Cause Analysis: The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center that can be attacked by electrophilic oxidizing species.
Troubleshooting & Optimization:
-
Inert Atmosphere: As a general best practice, conduct the synthesis under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric oxygen.
-
Protonation of the Amino Group: The most effective way to prevent N-oxidation is to protect the amino group by protonating it with an acid.[7] The resulting ammonium salt is significantly less nucleophilic and therefore less susceptible to oxidation. This can be achieved by adding a stoichiometric amount of a non-nucleophilic acid (e.g., HBF4, H2SO4) to the reaction mixture, provided the acid does not interfere with other reaction steps.[7]
-
Careful Choice of Reagents: If your synthesis involves an oxidation step for another part of the molecule, choose an oxidant that is selective and will not oxidize the amino group. Alternatively, protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the oxidation step and deprotect it later.
Workflow for Preventing N-Oxidation:
Caption: Decision workflow for mitigating N-oxidation.
Troubleshooting Guides
Problem 1: Low yield in tandem SNAr-cyclocondensation for the synthesis of 3-aminobenzofurans.
Scenario: You are attempting to synthesize a 3-aminobenzofuran via a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation reaction between a polyfluorinated benzonitrile and an α-hydroxycarbonyl compound, but the yield is consistently low.
Possible Cause: A competing side reaction where the alkoxide generated from the α-hydroxycarbonyl compound attacks the carbonyl group of another molecule of the starting material instead of participating in the desired SNAr reaction. This leads to cleavage of the carbonyl compound and formation of a perfluoroaryl anion, which does not lead to the desired product.[8][9]
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like DBU is often used. Ensure the stoichiometry of the base is optimized. Too much base can promote the undesired cleavage reaction.
-
Reaction Temperature: Carefully control the reaction temperature. While heating is often necessary to drive the reaction, excessive heat can accelerate the rate of the undesired cleavage pathway. A temperature optimization study is recommended.
-
Substrate Reactivity: If you are using α-hydroxyaldehydes or α-hydroxyketones that are particularly susceptible to nucleophilic attack at the carbonyl carbon, this side reaction is more likely. If possible, consider modifying the substrate to be less electrophilic at the carbonyl carbon.
-
Order of Addition: In some cases, the order of addition of reagents can influence the reaction outcome. Try adding the base slowly to a mixture of the benzonitrile and the α-hydroxycarbonyl compound to maintain a low concentration of the reactive alkoxide at any given time.
Mechanistic Insight into the Side Reaction:
Caption: Competing pathways in tandem SNAr-cyclocondensation.
Problem 2: Formation of phenolic enamine instead of the desired 3-amino-2,3-dihydrobenzofuran.
Scenario: In a base-mediated cyclization to form a 3-amino-2,3-dihydrobenzofuran, you observe the formation of a phenolic enamine as a major byproduct.
Possible Cause: The desired product, a 3-amino-2,3-dihydrobenzofuran, can undergo a base-induced elimination reaction, especially if there is a hydrogen atom at the 3-position and a suitable leaving group (in this case, the amino group, which can be eliminated as part of a more complex process).[10]
Troubleshooting Protocol:
-
Base Strength and Stoichiometry: The use of a very strong base or an excess of base can promote the elimination reaction. Consider using a weaker base or a stoichiometric amount of a stronger base.
-
Temperature Control: The elimination reaction is often favored at higher temperatures. Running the reaction at a lower temperature may suppress the formation of the phenolic enamine byproduct.
-
Reaction Time: Monitor the reaction progress carefully by TLC or LC-MS. If the desired product forms and then slowly converts to the byproduct, it may be necessary to stop the reaction as soon as the starting material is consumed.
-
Substrate Design: If possible, modify the substrate to disfavor the elimination. For example, if the amino group is part of a more sterically hindered amine, it may be a poorer leaving group.
References
-
Tawella, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambrab, A. S., Edgara, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link]
-
Tawella, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the oxidative synthesis of N-containing heterocyclic compounds using molecular oxygen. [Link]
-
Organic Letters. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. [Link]
-
Chem-Station. (2017). Synthesis of N-Oxide. [Link]
-
PubMed Central. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]
-
PubMed Central. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. [Link]
-
Sci-Hub. (2017). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]
-
Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Chemistry Portal. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. [Link]
-
PubMed Central. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]
-
PubMed Central. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
Sources
- 1. Sci-Hub. Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization / Synthesis, 2017 [sci-hub.box]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 5. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation issues of Methyl 5-aminobenzofuran-2-carboxylate
Welcome to the technical support guide for Methyl 5-aminobenzofuran-2-carboxylate (CAS No. 1646-29-3). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent properties of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two main functional groups: the aromatic amine (at the C-5 position) and the methyl ester (at the C-2 position). These groups make the molecule susceptible to:
-
Oxidation: The amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This often results in a noticeable color change of the material, from a light beige or yellow to darker brown or reddish hues.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which will cleave the ester to form the corresponding carboxylic acid (5-aminobenzofuran-2-carboxylic acid) and methanol.[1][2] Basic conditions, in particular, readily facilitate this reaction.
-
Photodegradation: Aromatic amines are often light-sensitive. Prolonged exposure to UV or even ambient light can lead to the formation of colored degradation products and potential polymerization.
-
Thermal Stress: While the benzofuran core is relatively stable, high temperatures can accelerate both oxidation and potential decarboxylation if hydrolysis to the carboxylic acid occurs first.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain the integrity and purity of this compound, we recommend the following storage and handling procedures, which are similar to its ethyl ester analog:[3]
-
Storage: The compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term stability, it is best kept in a refrigerator (2-8°C) under an inert atmosphere, such as argon or nitrogen.[3]
-
Handling:
-
Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
When weighing and dispensing, minimize exposure to ambient air and light. Use spatulas and weighing boats that are clean and dry.
-
For dissolution, use anhydrous solvents if the subsequent reaction is sensitive to moisture.
-
Q3: My solid this compound has darkened over time. Is it still usable?
A3: A color change from a pale yellow or beige to a tan or brown color is a common visual indicator of degradation, likely due to the oxidation of the 5-amino group. While slight discoloration may not significantly impact the outcome of some robust reactions, it is a sign of impurity. For sensitive applications, such as in the synthesis of pharmaceutical intermediates or for quantitative studies, the purity of the material should be assessed before use. Techniques like HPLC, TLC, or NMR can help determine the percentage of the parent compound remaining and identify the presence of degradation products. If purity is critical, purification by recrystallization or column chromatography may be necessary.
Q4: What are some common solvents and reagents that are incompatible with this compound?
A4: Given its functional groups, you should be cautious with the following:
-
Strong Acids and Bases: These will readily catalyze the hydrolysis of the methyl ester.[1]
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, or permanganates will rapidly oxidize the amino group.
-
Reactive Electrophiles: The amino group is nucleophilic and can react with strong electrophiles. For instance, in synthetic procedures, it's common to protect the amine before proceeding with other transformations.
-
Protic Solvents at Elevated Temperatures: Using protic solvents like methanol or ethanol at high temperatures for extended periods, especially without pH control, can lead to transesterification or slow hydrolysis.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Reaction mixture turns dark brown/black upon heating or addition of a reagent. | Oxidation of the Amino Group: This is a very common issue with aromatic amines. The presence of air, certain metal catalysts (like copper or iron), or oxidizing reagents can accelerate this process, especially at elevated temperatures. | 1. Run the reaction under an inert atmosphere: Purge your reaction vessel with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the experiment. 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with an inert gas or through freeze-pump-thaw cycles can minimize oxidation. 3. Protect the amino group: If the reaction chemistry allows, consider protecting the amine as a carbamate (e.g., Boc) or an amide. This will prevent its oxidation and unwanted side reactions. |
| Low yield of the desired product, with the starting material consumed. | Ester Hydrolysis: If your reaction is run in aqueous conditions, or if there are acidic or basic impurities, the methyl ester may be hydrolyzing to the less reactive carboxylic acid. | 1. Check the pH of your reaction: Ensure the pH is neutral if ester integrity is required. Use non-nucleophilic buffers if pH control is necessary. 2. Use anhydrous conditions: If the reaction allows, use dry solvents and reagents to prevent hydrolysis. 3. Analyze your crude product for the carboxylic acid: Use LC-MS or HPLC to check for the presence of the hydrolyzed product (MW: 177.15 g/mol ). |
| An unexpected side product is observed by LC-MS or NMR. | Side reactions involving the amino or ester group: The amino group can act as a nucleophile, and the ester can undergo transesterification or react with strong nucleophiles. | 1. Characterize the side product: Determine the mass and, if possible, the structure of the impurity. This will provide clues about the unintended reaction pathway. 2. Review your reaction conditions: Are there any nucleophiles that could be reacting with the ester? Is it possible for the amino group to react with your electrophile in an undesired manner? 3. Consider an alternative synthetic route: Protecting the more reactive functional group (often the amine) is a standard strategy to avoid side reactions. |
| The compound is poorly soluble in the chosen reaction solvent. | Inappropriate solvent selection. | 1. Consult solubility data for similar compounds: The ethyl ester analog is soluble in solvents like methanol and toluene. 2. Perform small-scale solubility tests: Test the solubility in a range of common organic solvents such as THF, DMF, DMSO, and chlorinated solvents to find a suitable medium for your reaction. 3. Gentle heating: In some cases, gentle warming can aid dissolution. However, be mindful of potential degradation at higher temperatures. |
Part 3: Degradation Pathways and Analysis
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results.
Likely Degradation Pathways
Based on the chemical structure, the following degradation pathways are the most probable under forced degradation conditions:
-
Hydrolysis (Acidic or Basic): The primary degradation pathway involving the ester functionality.
-
Oxidation: The primary degradation pathway for the amino group.
-
Photodegradation: Can lead to complex radical-based reactions.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound and identify its degradation products, a forced degradation study can be performed. This is a standard practice in pharmaceutical development.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis. The ester is expected to be more labile under basic conditions.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is suitable for separating the relatively nonpolar parent compound from its more polar degradation products.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 310 nm |
| Column Temperature | 30°C |
Diagram: HPLC Analysis Workflow
Sources
Technical Support Center: Troubleshooting the Synthesis of Benzofuran Derivatives
Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. Benzofuran and its derivatives are cornerstones in a vast array of natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, from low yields and unexpected side reactions to purification difficulties. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic routes and achieve your research objectives.
Part 1: Troubleshooting Guides
This section is organized by common synthetic methodologies employed for benzofuran synthesis. Each guide addresses specific problems in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.
Guide 1: Palladium-Catalyzed Syntheses (e.g., Sonogashira Coupling followed by Cyclization)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran core, often involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[5][6][7] However, this elegant strategy can be prone to several issues.
Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran syntheses can often be traced back to issues with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.[6]
-
Catalyst Activity:
-
Probable Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.
-
Solution: Utilize a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands. The choice of ligand is critical; while PPh₃ is common, bulkier, electron-rich phosphine ligands can sometimes enhance catalytic activity.[6][8]
-
-
Reagent Quality and Stoichiometry:
-
Probable Cause: Impurities in the starting materials, such as the o-halophenol or the alkyne, can poison the catalyst. The presence of oxygen can also lead to catalyst deactivation. Incorrect stoichiometry is another common pitfall.[6]
-
Solution: Ensure all reagents are pure and thoroughly dried. Solvents must be rigorously degassed to remove dissolved oxygen. It is also important to verify the stoichiometry of your reactants; an excess of the alkyne is often employed.[6]
-
-
Reaction Conditions:
-
Probable Cause: Suboptimal temperature, reaction time, solvent, or base can significantly hinder the reaction.
-
Solution: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial, but be mindful that excessively high temperatures can lead to catalyst decomposition.[6] The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective than organic bases like triethylamine, especially in preventing water formation at high temperatures which can deactivate the catalyst.[8]
-
Question 2: I am observing a significant amount of the uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?
Answer: The accumulation of the alkyne intermediate indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular carbon-oxygen bond formation is the rate-limiting step.
-
Probable Cause: The reaction conditions may be optimized for the Sonogashira coupling but not for the cyclization.
-
Solution: Adjust the reaction parameters to favor cyclization. This can often be achieved by increasing the reaction temperature after the initial coupling is complete. A change in solvent to a higher-boiling point solvent might also be necessary. Additionally, the choice of base can influence the rate of cyclization.
Guide 2: Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclizations are another common route to benzofurans, often involving the intramolecular reaction of a suitably substituted phenol derivative.[1][9]
Question 3: My acid-catalyzed cyclization is giving a low yield and a mixture of regioisomers. How can I improve the outcome?
Answer: Low yields and poor regioselectivity in acid-catalyzed cyclizations are frequent challenges, often stemming from the stability of intermediates and the reaction conditions.
-
Improving Yield:
-
Probable Cause: Incomplete reaction or decomposition of starting materials/products under harsh acidic conditions.
-
Solution: Screen different acid catalysts, including both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).[1] Optimizing the reaction temperature and time is also critical to drive the reaction to completion while minimizing degradation. For reactions that produce water, using a Dean-Stark trap to remove it can shift the equilibrium towards the product.[10]
-
-
Controlling Regioselectivity:
-
Probable Cause: The electronic and steric properties of the substituents on the aromatic ring can lead to the formation of multiple isomers.[9][11]
-
Solution: The regioselectivity of the cyclization is often dictated by the stability of the carbocation intermediate. To favor a specific isomer, you can strategically place electron-donating or electron-withdrawing groups on the starting material to direct the cyclization to the desired position. In some cases, computational analysis of the reaction mechanism can provide insights into the factors governing regioselectivity.[9]
-
Guide 3: Purification of Benzofuran Derivatives
The successful synthesis of a benzofuran derivative is only half the battle; purification can often be a significant hurdle.
Question 4: I am having difficulty separating my desired benzofuran product from byproducts and starting materials. What are some effective purification strategies?
Answer: The purification of benzofuran derivatives can be challenging due to the similar polarities of the product and various impurities.[12]
-
Chromatographic Techniques:
-
Strategy: Standard silica gel column chromatography is the most common method. To improve separation, experiment with different solvent systems, starting with non-polar eluents (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane).[8] For particularly difficult separations, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
-
-
Crystallization:
-
Strategy: If the product is a solid, recrystallization can be a highly effective method for purification. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
-
Chemical Derivatization:
-
Strategy: In some cases, it may be beneficial to convert the product into a derivative that is easier to purify. After purification, the derivative can be converted back to the desired product. This is a more involved approach but can be very effective for challenging separations.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are some of the most common side reactions in benzofuran synthesis, and how can they be minimized?
A1: Common side reactions include polymerization of starting materials, especially under harsh acidic or high-temperature conditions, and the formation of regioisomers.[10][11] To minimize these, it is crucial to carefully control the reaction temperature, use the mildest effective catalyst, and consider running reactions at high dilution to favor intramolecular cyclization over intermolecular polymerization.[13]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the synthesis of benzofuran derivatives?
A2: The electronic nature of the substituents can have a profound impact on the reaction. Electron-donating groups on the phenolic precursor generally increase the nucleophilicity of the aromatic ring, which can facilitate electrophilic cyclization and often lead to higher yields.[1][5] Conversely, electron-withdrawing groups can deactivate the ring, making cyclization more difficult and potentially requiring harsher reaction conditions.[5]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing benzofurans?
A3: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.[14][15][16]
Part 3: Experimental Protocols & Data
Table 1: Troubleshooting Common Issues in Palladium-Catalyzed Benzofuran Synthesis
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to No Conversion | - Inactive catalyst- Impure reagents or solvents- Presence of oxygen- Suboptimal temperature | - Use a fresh catalyst and store it properly.- Purify starting materials and use dry, degassed solvents.- Ensure an inert atmosphere (N₂ or Ar).- Gradually increase the reaction temperature.[6] |
| Formation of Homocoupled Alkyne (Glaser Coupling) | - Presence of a copper co-catalyst | - Run the reaction in the absence of a copper salt.- Slowly add the alkyne to the reaction mixture.[6] |
| Poor Regioselectivity | - Steric and electronic effects of substituents | - Modify the substitution pattern on the starting materials.- Screen different ligands for the palladium catalyst.[6] |
General Experimental Protocol: Synthesis of a 2-Substituted Benzofuran via Sonogashira Coupling and Cyclization
This protocol provides a general procedure for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.[6][17]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., degassed triethylamine or DMF) and a base (if not using triethylamine as the solvent, e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired benzofuran derivative.
Part 4: Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yield palladium-catalyzed benzofuran synthesis.
Caption: A workflow for troubleshooting low-yield benzofuran synthesis.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LAXMI BOOK PUBLICATION. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química - Elsevier. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. [Link]
-
A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]
-
Perkin rearrangement. Wikipedia. [Link]
-
(PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]
-
Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. [Link]
-
Cyclization by Intramolecular aldol condensation || cyclisation reactions || organic chemistry. YouTube. [Link]
-
III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]
-
Intramolecular Claisen - The Diekmann Cyclization. YouTube. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. bepls.com [bepls.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
strategies to avoid byproduct formation in the synthesis of Methyl 5-aminobenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles to ensure the success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex bioactive molecules.[1][2] Its synthesis, while achievable through several routes, is not without potential pitfalls that can lead to the formation of undesirable byproducts and low yields. This guide will focus on the most common synthetic pathway: the preparation of Methyl 5-nitrobenzofuran-2-carboxylate followed by the reduction of the nitro group. We will also address potential issues in alternative palladium-catalyzed routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate Precursor
A prevalent and effective method for synthesizing the benzofuran core is the reaction of a substituted salicylaldehyde with an α-haloester.[3] In our case, this involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with methyl bromoacetate.
Q1: My yield of Methyl 5-nitrobenzofuran-2-carboxylate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction or side reactions. Here’s a breakdown of potential issues and their solutions:
-
Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group, leading to a sluggish reaction. Conversely, a very strong base can promote side reactions.
-
Troubleshooting: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[3] Ensure you are using at least 2-3 equivalents to drive the reaction to completion.
-
-
Reaction Time and Temperature: This reaction typically requires heating to proceed at a reasonable rate.
-
Troubleshooting: Refluxing in a suitable solvent like acetonitrile for several hours is standard.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is still sluggish, a higher boiling point solvent like dimethylformamide (DMF) could be considered, though this may also increase the likelihood of side products.
-
-
Purity of Starting Materials: Impurities in either 2-hydroxy-5-nitrobenzaldehyde or methyl bromoacetate can interfere with the reaction.
-
Troubleshooting: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
Q2: I'm observing multiple spots on my TLC during the synthesis of the nitro-precursor. What could these byproducts be?
A2: The formation of multiple byproducts is a common issue. Here are the likely culprits:
-
Unreacted Starting Materials: The most obvious spots are your starting materials. If these are persistent, it points to incomplete conversion (see Q1).
-
O-alkylation without Cyclization: The initial step is the alkylation of the phenolic oxygen with methyl bromoacetate. If the subsequent intramolecular cyclization does not occur efficiently, you may isolate the intermediate, Methyl 2-(2-formyl-4-nitrophenoxy)acetate.
-
Side reactions of the Aldehyde: Aldehydes can be sensitive to basic conditions and may undergo side reactions if the reaction is heated for prolonged periods.
To identify these byproducts, a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Part 2: Reduction of the Nitro Group to Form this compound
The reduction of the nitro group is a critical step to arrive at the final product.[1] Common methods include catalytic hydrogenation or the use of a metal-acid combination like tin(II) chloride in an acidic medium.
Q3: The reduction of my Methyl 5-nitrobenzofuran-2-carboxylate is not going to completion, or I am getting a mixture of products. How can I resolve this?
A3: Incomplete reduction or the formation of intermediates are the most common problems in this step.
-
Incomplete Reduction: The presence of the starting nitro compound in your final product indicates an incomplete reaction.
-
Troubleshooting with Catalytic Hydrogenation: Ensure your catalyst (e.g., Palladium on carbon, Pd/C) is active. Use a fresh batch if necessary. The reaction is often sensitive to catalyst poisons, so ensure your starting material and solvent are free of impurities like sulfur compounds. Increase the hydrogen pressure or reaction time if the reaction is stalling.
-
Troubleshooting with SnCl₂: Ensure you are using a sufficient excess of tin(II) chloride (typically 3-5 equivalents). The reaction is often carried out in a protic solvent like ethanol at reflux.[4]
-
-
Formation of Intermediates: The reduction of a nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species. If these are observed, it suggests the reducing conditions are not potent enough.
-
Troubleshooting: For catalytic hydrogenation, ensure adequate hydrogen supply and efficient stirring to overcome mass transfer limitations. For metal-acid reductions, increasing the temperature or reaction time can help drive the reaction to the desired amine.
-
Q4: My final product, this compound, is dark and difficult to purify. What is causing this discoloration?
A4: The amino group in your product is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Oxidation of the Amino Group: Aromatic amines, especially those with electron-donating groups, can be sensitive to air oxidation, particularly during workup and purification.
-
Troubleshooting:
-
Inert Atmosphere: During the reaction and workup, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: Column chromatography is a standard method for purification.[3] It is often beneficial to use a solvent system that is free of peroxides. Adding a small amount of a mild reducing agent, like sodium bisulfite, to the aqueous workup can sometimes help to prevent oxidation. Recrystallization from a suitable solvent system can also be an effective final purification step.[2]
-
-
Part 3: Alternative Synthetic Routes and Their Potential Pitfalls
While the nitro-reduction pathway is common, palladium-catalyzed methods like the Sonogashira coupling can also be employed to construct the benzofuran core.
Q5: I am attempting a Sonogashira coupling to synthesize the benzofuran ring, but I am observing significant homocoupling of my alkyne starting material. How can I prevent this?
A5: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[5]
-
Copper-Catalyzed Homocoupling: The presence of a copper(I) salt and an oxidant (like oxygen from the air) can lead to the dimerization of the alkyne.
-
Troubleshooting:
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[5] These often employ specific palladium catalysts and ligands that are effective without the copper co-catalyst.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to perform the reaction under a strictly inert atmosphere to exclude oxygen. Degassing the solvents and reagents thoroughly before use is highly recommended.
-
Choice of Base and Solvent: The choice of base and solvent can also influence the extent of homocoupling. Experimenting with different amine bases (e.g., triethylamine, diisopropylamine) and solvents may help to minimize this side reaction.[6]
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
This protocol is adapted from established procedures for the synthesis of benzofuran-2-carboxylates.[3]
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents) and methyl bromoacetate (1.2 equivalents).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 5% dilute HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of Methyl 5-nitrobenzofuran-2-carboxylate
This protocol is based on the general procedure for the reduction of nitroarenes using tin(II) chloride.[4]
-
Dissolve Methyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography on silica gel.
| Parameter | Typical Range | Potential Issue if Deviated |
| Nitro-Precursor Synthesis | ||
| Base (K₂CO₃) | 2-3 equivalents | Insufficient base leads to incomplete reaction. |
| Temperature | Reflux | Lower temperatures may result in slow or incomplete reaction. |
| Nitro Group Reduction (SnCl₂) | ||
| SnCl₂·2H₂O | 3-5 equivalents | Insufficient reagent leads to incomplete reduction. |
| Temperature | Reflux | Lower temperatures may result in the formation of intermediates. |
Table 1: Key Reaction Parameters and Troubleshooting
Visualizing the Workflow
Caption: A general workflow for the synthesis of this compound, highlighting key troubleshooting points.
Caption: Common byproduct formation pathways in the synthesis of this compound.
References
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
methyl 2-nitro-1-benzofuran-5-carboxylate. Chemical Synthesis Database. Available at: [Link]
-
Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. ResearchGate. Available at: [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Publishing. Available at: [Link]
-
Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. PubMed. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. spuvvn.edu [spuvvn.edu]
Technical Support Center: Monitoring Reactions of Methyl 5-aminobenzofuran-2-carboxylate
<_Step_1>
Welcome to the technical support center for experiments involving Methyl 5-aminobenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of chemical transformations involving this versatile building block. The unique structure of this compound, featuring a reactive amine, an ester, and a benzofuran core, allows for a wide range of synthetic modifications, such as amide couplings, N-acylations, and substitutions.[1][2] Accurate reaction monitoring is paramount to achieving high yields, minimizing impurities, and ensuring reproducible outcomes.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific reaction.
General Workflow for Reaction Monitoring
Successful reaction monitoring follows a systematic process. The goal is to obtain clear, unambiguous data that accurately reflects the consumption of starting materials and the formation of products over time. The following workflow provides a logical framework for designing and executing your monitoring strategy.
Sources
Technical Support Center: Resolving Inconsistencies in the Characterization of Alkyl 5-Aminobenzofuran-2-carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-aminobenzofuran-2-carboxylate and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common inconsistencies observed in the characterization data of these valuable synthetic intermediates. By understanding the root causes of these discrepancies and employing robust analytical protocols, you can ensure the quality and reproducibility of your experimental results.
Introduction: The Challenge of Characterization
This compound and its ethyl ester counterpart are key building blocks in medicinal chemistry. However, researchers often encounter significant variations in reported analytical data, particularly melting points and spectroscopic characteristics. These inconsistencies can arise from polymorphism, residual impurities from synthesis, or degradation. This guide is designed to help you navigate these challenges, offering logical troubleshooting workflows and validated experimental protocols. While we will focus on the well-documented inconsistencies of Ethyl 5-aminobenzofuran-2-carboxylate as a primary example, the principles and methodologies are directly applicable to the methyl ester and other similar analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is there a significant discrepancy in the reported melting points for my sample of Ethyl 5-aminobenzofuran-2-carboxylate?
You may have noted a wide range in the literature and supplier-provided data for the melting point of Ethyl 5-aminobenzofuran-2-carboxylate, with some sources citing ranges from 54-64°C and a primary literature source reporting a much higher range of 189-191°C.[1][2] This significant difference is a common point of confusion.
Answer: The discrepancy in melting points can be attributed to several factors:
-
Purity of the Sample: The most likely cause for a lower and broader melting point range is the presence of impurities. These can include residual starting materials from the synthesis, such as ethyl 5-nitrobenzofuran-2-carboxylate, or byproducts.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The more stable polymorph, likely obtained after careful purification and crystallization, would exhibit the higher melting point.
-
Measurement Technique: Differences in the heating rate and calibration of the melting point apparatus can also contribute to variations in observed values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for melting point discrepancies.
Question 2: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
Answer: Extraneous peaks in the ¹H NMR spectrum typically indicate the presence of impurities or degradation products. Common culprits include:
-
Residual Solvents: Peaks corresponding to solvents used in the synthesis or purification (e.g., ethanol, ethyl acetate, hexanes) are frequently observed.
-
Starting Materials: Incomplete reduction of the nitro group during synthesis can result in the presence of the starting material, Methyl 5-nitrobenzofuran-2-carboxylate.
-
Oxidation/Degradation Products: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and complex NMR spectra. Over time and with exposure to air and light, the compound can degrade.
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard solvent charts.
-
Check for Starting Material: Compare your spectrum with a reference spectrum of the starting material, if available. The aromatic protons of the nitro-substituted precursor will be shifted further downfield.
-
Assess Sample Age and Storage: If the sample is old or has been stored improperly, degradation is a strong possibility.[3]
Question 3: The color of my this compound is darker than expected. Is this a problem?
Answer: While the pure compound is often described as a yellow or beige solid, a darker brown appearance can indicate the presence of oxidized impurities.[3] While this may not interfere with some synthetic applications, it is a sign of reduced purity and could be problematic for applications requiring high-purity material.
Recommendation: If the color is a concern, or if you observe inconsistencies in other analytical data, purification by column chromatography or recrystallization is recommended.
Data Summary: Reported Characterization of Ethyl 5-aminobenzofuran-2-carboxylate
| Parameter | Reported Value 1 | Reported Value 2 | Reported Value 3 | Reported Value 4 |
| Appearance | Yellow to dark brown solid | Beige Powder | Yellow solid | - |
| Melting Point | 54-56°C | 59-60°C | 64°C | 189–191°C |
| Source | ChemicalBook[2] | Chongqing Chemdad[1] | TCI | Synthesis Paper[4] |
Key Experimental Protocols
Protocol 1: Purification of Alkyl 5-aminobenzofuran-2-carboxylates by Recrystallization
This protocol is designed to remove impurities and potentially isolate a single polymorph, leading to more consistent characterization data.
Materials:
-
Crude Alkyl 5-aminobenzofuran-2-carboxylate
-
Ethanol (or Methanol)
-
Erhlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Standardized NMR Sample Preparation
Consistent sample preparation is key to obtaining reproducible NMR data.
Materials:
-
Purified Alkyl 5-aminobenzofuran-2-carboxylate (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial.
-
Transfer the solution to a clean NMR tube.
Caption: Workflow for standardized NMR sample preparation.
References
-
Taylor & Francis. Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Available from: [Link]
-
ResearchGate. 13 C NMR spectrum of compound 5a. Available from: [Link]
-
PubChem. Methyl 5-aminofuran-2-carboxylate. Available from: [Link]
-
Royal Society of Chemistry. Supporting information. Available from: [Link]
-
MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]
-
PubMed. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Available from: [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. Available from: [Link]
- Google Patents. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-aminobenzofuran-2-carboxylate and Its Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, the aminobenzofuran scaffold is a cornerstone of innovation. The strategic placement of an amino group on the benzofuran ring system, particularly in conjunction with other functional groups like esters, profoundly influences the molecule's reactivity and its utility as a synthetic intermediate. This guide provides an in-depth comparison of the chemical reactivity of Methyl 5-aminobenzofuran-2-carboxylate against its 4-amino, 6-amino, and 7-amino positional isomers. By dissecting the electronic interplay of the substituents, we offer a predictive framework for their behavior in key synthetic transformations, supported by theoretical principles and detailed experimental protocols designed to generate comparative data.
Introduction: The Electronic Landscape of Aminobenzofuran Carboxylates
The reactivity of an aromatic system is dictated by the electronic nature of its substituents. In the case of methyl aminobenzofuran-2-carboxylates, two key groups are at play: the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-CO₂Me). The amino group, through resonance, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the ester group deactivates the ring through its electron-withdrawing inductive and resonance effects. The ultimate reactivity of each isomer is a result of the intricate balance of these opposing forces, which is highly dependent on the position of the amino group.
The benzofuran ring system itself has a distinct electronic character. The furan ring is electron-rich and generally more reactive towards electrophiles than the benzene ring. Electrophilic attack on the unsubstituted benzofuran typically occurs at the C2 or C3 position, with a preference for the C2 position due to the formation of a more stable carbocation intermediate that is stabilized by the adjacent benzene ring.[1] However, the presence of the ester at C2 and the amino group on the benzene ring significantly alters this landscape.
Comparative Reactivity Analysis
We will explore the expected reactivity differences across three fundamental reaction classes: N-acylation, electrophilic aromatic substitution, and diazotization.
N-Acylation: Assessing Nucleophilicity
N-acylation is a fundamental reaction for derivatizing the amino group, often a key step in building more complex molecules. The rate of this reaction is directly proportional to the nucleophilicity of the amino group's nitrogen atom. The more electron density on the nitrogen, the faster the reaction.
The primary factor influencing the nucleophilicity of the amino group is the extent to which its lone pair of electrons is delocalized into the aromatic ring. This delocalization is influenced by the position of the amino group relative to the electron-withdrawing ester group.
-
This compound & Methyl 7-aminobenzofuran-2-carboxylate: In these isomers, the amino group is in a meta-like position relative to the ester group's attachment point on the furan ring. While the ester group deactivates the entire ring system, its electron-withdrawing effect on the 5- and 7-amino groups is less pronounced compared to the other isomers.
-
Methyl 4-aminobenzofuran-2-carboxylate & Methyl 6-aminobenzofuran-2-carboxylate: In these isomers, the amino group is in a para-like (for the 6-amino) or ortho-like (for the 4-amino) position relative to the furan oxygen and the C2-ester, allowing for more direct electronic communication. This can lead to greater delocalization of the nitrogen lone pair into the ring, thus reducing its nucleophilicity.
Predicted Reactivity Order for N-Acylation:
Based on these electronic arguments, the expected order of reactivity towards N-acylation is:
5-amino ≈ 7-amino > 6-amino > 4-amino
The 4-amino isomer is predicted to be the least reactive due to potential steric hindrance from the adjacent furan ring and strong electronic delocalization.
Electrophilic Aromatic Substitution: Activating the Benzene Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds.[2] In this case, substitution will occur on the benzene portion of the benzofuran, as the furan ring is already substituted at the reactive C2 position and deactivated by the ester group. The amino group is a powerful activating and ortho, para-directing group for EAS. The position of the amino group will therefore dictate the regioselectivity and the overall rate of reaction.
-
This compound: The amino group at C5 will direct incoming electrophiles to the C4 and C6 positions.
-
Methyl 4-aminobenzofuran-2-carboxylate: The amino group at C4 will direct to the C5 position. The C3 position is on the furan ring and less likely to react.
-
Methyl 6-aminobenzofuran-2-carboxylate: The amino group at C6 strongly activates the C5 and C7 positions for electrophilic attack.
-
Methyl 7-aminobenzofuran-2-carboxylate: The amino group at C7 will direct to the C6 position.
The overall activation of the ring towards EAS is a function of the electron-donating ability of the amino group. As discussed with N-acylation, the delocalization of the nitrogen lone pair, which reduces its nucleophilicity, simultaneously increases the nucleophilicity of the aromatic ring at the ortho and para positions.
Predicted Reactivity Order for Electrophilic Aromatic Substitution:
6-amino > 4-amino > 5-amino ≈ 7-amino
The 6-amino and 4-amino isomers are expected to be the most reactive as their amino groups strongly activate the available ortho and para positions. The 5- and 7-amino isomers are expected to be less reactive in comparison.
Diazotization: Formation of Diazonium Salts
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. These salts are highly versatile intermediates, for example in Sandmeyer reactions. The rate-determining step is often the attack of the amine on the nitrosating agent. Therefore, similar to N-acylation, the nucleophilicity of the amino group is a key factor.
The electronic arguments follow those for N-acylation. A more nucleophilic amino group will lead to a faster diazotization reaction.
Predicted Reactivity Order for Diazotization:
5-amino ≈ 7-amino > 6-amino > 4-amino
It is important to note that the stability of the resulting diazonium salt can also be a factor, but the initial reaction rate is expected to follow the nucleophilicity of the parent amine.
Proposed Experimental Verification
To provide empirical support for these theoretical predictions, a series of standardized kinetic experiments can be performed. The following protocols are designed to yield quantitative, comparable data on the reactivity of the four isomers.
Quantification of N-Acylation Rates
The rate of N-acylation can be monitored by reacting the aminobenzofuran isomers with a standard acylating agent, such as acetic anhydride, and tracking the disappearance of the starting material or the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Comparative N-Acylation Kinetics
-
Solution Preparation: Prepare 0.01 M stock solutions of each of the four methyl aminobenzofuran-2-carboxylate isomers in anhydrous acetonitrile. Prepare a 0.1 M solution of acetic anhydride in the same solvent.
-
Reaction Initiation: In a thermostated reaction vessel at 25°C, add a known volume of one of the isomer stock solutions and an internal standard (e.g., naphthalene). Initiate the reaction by adding a tenfold excess of the acetic anhydride solution.
-
Sampling: At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench it in a vial containing a solution of a primary amine (e.g., benzylamine) to consume the excess acetic anhydride.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The starting material and the acylated product should have distinct retention times.
-
Data Analysis: Plot the concentration of the starting material versus time. The initial reaction rate can be determined from the slope of this curve. A pseudo-first-order rate constant (k') can be calculated for each isomer.
Caption: Interplay of electronic effects on reactivity.
Conclusion
While all four isomers of methyl aminobenzofuran-2-carboxylate are valuable synthetic building blocks, their reactivity profiles are distinct. A thorough understanding of the electronic interplay between the activating amino group and the deactivating ester group is paramount for any synthetic chemist working with these scaffolds. The 5- and 7-amino isomers are predicted to be more reactive in transformations involving the amino group itself (N-acylation, diazotization), whereas the 4- and 6-amino isomers are expected to be more reactive in electrophilic substitutions on the benzene ring. The experimental protocols outlined in this guide provide a clear path to generating the quantitative data needed to confirm these predictions and to make informed decisions in the design and execution of complex synthetic strategies.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Foresman, J. B., & Frisch, Æ. (2015). Exploring Chemistry with Electronic Structure Methods (3rd ed.). Gaussian, Inc.
- Zollinger, H. (2003).
Sources
A Comparative Guide to Synthetic Strategies for Methyl 5-aminobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-aminobenzofuran-2-carboxylate is a highly valuable scaffold in medicinal chemistry and drug discovery. Its privileged structure, featuring a benzofuran core with a strategically positioned amino group, serves as a crucial starting material for a diverse range of therapeutic agents, including novel anticancer compounds and P-glycoprotein inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.
This guide provides an in-depth comparison of two primary synthetic routes to this key intermediate. We will explore the well-established "classical" approach involving nitration and subsequent reduction, and contrast it with a modern palladium-catalyzed strategy utilizing a Buchwald-Hartwig amination. By examining the underlying chemistry, experimental protocols, and performance metrics of each pathway, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs.
Route 1: The Classical Approach - Nitration and Reduction
This long-standing and widely-used two-stage pathway relies on the introduction of a nitro group onto the benzofuran core, followed by its chemical reduction to the desired amine. The synthesis begins with the construction of the benzofuran ring system itself, typically from a commercially available substituted salicylaldehyde.
Mechanistic Rationale
The logic of this route is rooted in the robust and predictable nature of aromatic nitration and the subsequent, well-understood reduction of nitroarenes. The electron-withdrawing nature of the aldehyde and the directing effects of the hydroxyl group in the starting material guide the nitration to the desired position. The benzofuran ring is then formed via an intramolecular Williamson ether synthesis-type cyclization. The final reduction of the nitro group is a common and high-yielding transformation, making this a reliable, albeit multi-step, process.
Visualizing the Workflow: Nitration-Reduction Pathway
Caption: Workflow for the classical nitration and reduction synthesis.
Detailed Experimental Protocols
Protocol 1.1: Synthesis of Methyl 5-nitrobenzofuran-2-carboxylate
This procedure is adapted from methodologies for the synthesis of analogous ethyl esters[1].
-
To a round-bottom flask, add 5-nitrosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone to create a stirrable suspension.
-
Add methyl bromoacetate (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent like methanol to yield Methyl 5-nitrobenzofuran-2-carboxylate as a solid.
Protocol 1.2: Reduction to this compound
This protocol is based on standard procedures for the catalytic hydrogenation of nitroarenes[2].
-
In a hydrogenation vessel (e.g., a Parr apparatus), dissolve Methyl 5-nitrobenzofuran-2-carboxylate (1.0 eq.) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Route 2: The Modern Approach - Palladium-Catalyzed Amination
This alternative route leverages the power of modern transition-metal catalysis, specifically the Buchwald-Hartwig amination, to form the key carbon-nitrogen bond. This pathway avoids the use of a nitro intermediate by starting with a halogenated benzofuran and directly introducing the amino group.
Mechanistic Rationale
The cornerstone of this route is the palladium-catalyzed cross-coupling reaction between an aryl halide (Methyl 5-bromobenzofuran-2-carboxylate) and an amine source. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst[1]. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and ensuring high catalytic turnover. This approach offers a more direct installation of the amino group, potentially reducing the overall step count.
Visualizing the Workflow: Halogenation-Amination Pathway
Caption: Workflow for the modern halogenation and amination synthesis.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of Methyl 5-bromobenzofuran-2-carboxylate
This procedure is adapted from the synthesis of the corresponding ethyl ester[3].
-
In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and cesium carbonate (Cs₂CO₃, 1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Slowly add methyl bromoacetate (2.0 eq.) to the stirred mixture at room temperature.
-
After stirring for 30 minutes, heat the reaction mixture to 120 °C for 2 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water, stirring vigorously for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash the filter cake thoroughly with water, and dry to obtain Methyl 5-bromobenzofuran-2-carboxylate. A reported yield for the analogous ethyl ester is ~60%[3].
Protocol 2.2: Buchwald-Hartwig Amination
This is a general protocol based on established methods for the amination of aryl bromides[1][4][5]. Note: This reaction requires strict anhydrous and anaerobic conditions.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or tBuBrettPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Methyl 5-bromobenzofuran-2-carboxylate (1.0 eq.) and an ammonia surrogate such as benzophenone imine (1.2 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).
-
Cool the reaction to room temperature. The resulting imine is then hydrolyzed by adding aqueous acid (e.g., 2M HCl) and stirring until the amine product is formed (monitored by TLC).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and neutralize the aqueous layer with a base (e.g., NaHCO₃).
-
Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Performance Comparison
| Metric | Route 1: Nitration-Reduction | Route 2: Halogenation-Amination | Analysis |
| Overall Step Count | 2 (from 5-nitrosalicylaldehyde) | 2 (from 5-bromosalicylaldehyde) | Both routes involve a similar number of main synthetic transformations from readily available precursors. |
| Reagents & Conditions | Uses classical reagents (acids, bases, H₂ gas). Hydrogenation requires specialized pressure equipment. | Employs expensive and air-sensitive palladium catalysts and ligands. Requires strict inert atmosphere techniques. | Route 1 is more accessible in terms of standard laboratory equipment, but Route 2 offers more tunable and modern reagents. |
| Typical Overall Yield | Moderate to Good (typically 40-60% over 2 steps) | Moderate to Good (yields can vary significantly based on catalyst/ligand optimization but can reach >50%) | Both routes are capable of providing good overall yields. The Buchwald-Hartwig step in Route 2 is highly dependent on careful optimization. |
| Substrate Scope | Generally reliable and well-established. | Potentially broader functional group tolerance, avoiding harsh nitrating conditions. | Route 2 is advantageous for sensitive substrates that would not tolerate nitration. |
| Safety & Waste | Involves nitrating agents and flammable hydrogen gas. Generates metallic waste from the reduction step. | Palladium catalysts are toxic and require careful handling and disposal. Solvents like toluene and DMF are common. | Both routes have specific safety considerations. Route 1's use of high-pressure hydrogen may be a concern for some labs. |
| Cost | Generally lower cost for bulk reagents. Pd/C is a moderately expensive catalyst. | Palladium precatalysts and specialized phosphine ligands can be very expensive, especially at scale. | Route 1 is likely more cost-effective for large-scale synthesis due to lower catalyst and reagent costs. |
Conclusion and Recommendations
Both the classical nitration-reduction pathway and the modern Buchwald-Hartwig amination strategy represent viable and effective methods for the synthesis of this compound. The choice between them depends heavily on the specific context of the research.
Route 1 (Nitration-Reduction) is the workhorse method. It is reliable, cost-effective, and utilizes well-understood chemical transformations. For large-scale production where cost is a primary driver and the necessary safety infrastructure for hydrogenation is in place, this remains an excellent choice.
Route 2 (Halogenation-Amination) offers a more elegant and modern approach. Its main advantage lies in its potential for greater functional group tolerance, avoiding the harsh, and sometimes unselective, conditions of nitration. It is particularly well-suited for medicinal chemistry programs where derivatization of complex molecules is required and where the cost of specialized catalysts is less of a barrier than the time spent on route development for sensitive substrates.
Ultimately, the selection of a synthetic route requires a careful balance of factors including scale, cost, available equipment, safety protocols, and the chemical nature of the specific target and its precursors. This guide provides the foundational data and protocols to assist researchers in making that strategic decision.
References
-
TSI Journals. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5). Retrieved January 14, 2026, from [Link]
-
Karataş, F., & Benkli, K. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(5), 659-663. [Link]
-
Semantic Scholar. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved January 14, 2026, from [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Chemsrc. (n.d.). METHYL 5-NITROBENZOFURAN-2-CARBOXYLATE. Retrieved January 14, 2026, from [Link]
-
PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved January 14, 2026, from [Link]
-
Reddy, B. V. S., et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters, 19(1), 54-57. [Link]
-
ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering, Special Issue A11, 146-150. [Link]
-
ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the biological activity of aminobenzofuran analogs
A Comparative Guide to the Biological Activity of Aminobenzofuran Analogs
The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Among its derivatives, aminobenzofurans have emerged as particularly versatile building blocks for the development of novel therapeutic agents, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[1][3] This guide offers a comparative analysis of various aminobenzofuran analogs, presenting experimental data to objectively evaluate their performance and providing detailed methodologies for key biological assays to support researchers in drug discovery and development.
Comparative Analysis of Anticancer Activity
Aminobenzofuran derivatives have shown potent antiproliferative activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular processes like tubulin polymerization, modulation of signaling pathways, and circumvention of multidrug resistance.[4][6][7]
A key strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. Several 2-aminobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[6] For instance, one study demonstrated that a series of 2-aminobenzofuran analogs caused cell cycle arrest in the G2/M phase and induced apoptosis in A549 lung cancer cells by diminishing tubulin polymerization.[6] Another derivative, 30a, was found to disrupt mitotic spindle formation in HepG2 liver cancer cells, also leading to G2/M arrest and apoptosis.[6]
The substitution pattern on the benzofuran ring and the nature of the amino group substituent significantly influence the cytotoxic potency. The lipophilicity of the molecule often plays a crucial role, with more lipophilic 2-aminobenzofuran derivatives showing more promising anticancer potential compared to related benzodifurans.[6]
Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of several aminobenzofuran analogs against various cancer cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Key Findings & Mechanism | Source |
| 39 | PC-3 (Prostate) | 33 | - | - | Activity affected by lipophilicity; decreased cell viability. | [6] |
| 16b | A549 (Lung) | 1.48 | Staurosporine | 1.52 | Potent VEGFR-2 inhibitory activity. | [6] |
| 32a | MCF-7 (Breast) | 4.0-8.99 | Doxorubicin | 4.17-8.87 | Thiazole scaffold substitution enhances activity. | [6] |
| 23(16) | U-87 MG (Glioblastoma) | 15.67 | Temozolomide | 150.34 | Higher potency than standard drug but lower selectivity. | [8][9] |
| 3c & 3f | M-HeLa (Cervical) | Comparable to Doxorubicin | Doxorubicin | - | Selective cytotoxicity against cervical and breast cancer lines. | [10] |
| B5 | MCF-7 (Breast) | 40.21 (µg/mL) | - | - | Good binding to STAT3 enzyme. | [11] |
Mechanism Spotlight: Tubulin Polymerization Inhibition
The anticancer activity of many aminobenzofuran analogs stems from their ability to interfere with microtubule dynamics. This mechanism is critical as microtubules are fundamental components of the cytoskeleton, involved in cell shape, motility, and crucially, the formation of the mitotic spindle during cell division.
Caption: Inhibition of tubulin polymerization by aminobenzofuran analogs.
Comparative Analysis of Antimicrobial Activity
Aminobenzofuran derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[3][12][13] The structural modifications on the benzofuran core are critical in defining the spectrum and potency of their antimicrobial effects.[13]
For example, a study involving novel 1-aminodibenzofuran derivatives found that specific analogs exhibited notable antibacterial and antifungal activities.[12] Another study highlighted that (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime was particularly active against Staphylococcus aureus.[14]
The data below compares the antimicrobial efficacy of selected aminobenzofuran analogs.
| Compound ID | Target Microorganism | Activity Metric | Result | Standard Drug | Source |
| 5c | Bacteria & Fungi | Qualitative | Better activity than other analogs in the series | Ciprofloxacin | [12] |
| 7d | S. aureus ATCC 6538 | Qualitative | Most active derivative in the series | - | [14] |
| 6a, 6b, 6f | Broad Spectrum Bacteria & Fungi | MIC | As low as 6.25 µg/ml | - | [15] |
| 1 | S. typhimuriumi, S. aureus | Qualitative | Moderate antibacterial activity | - | [16] |
Comparative Analysis of Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents, often by modulating key signaling pathways like NF-κB and MAPK.[17]
A study of novel heterocyclic/benzofuran hybrids identified a compound, 5d , that exhibited an excellent inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.[17] Further investigation revealed that this compound significantly inhibited the phosphorylation of key proteins in the NF-κB and MAPK pathways, thereby down-regulating the secretion of pro-inflammatory factors.[17] Another study found that certain aza-benzofuran derivatives exhibited potent anti-inflammatory activity, comparable to the commercial drug celecoxib.[16]
| Compound ID | Assay | IC₅₀ | Key Findings & Mechanism | Source | | :--- | :--- | :--- | :--- | | 5d | NO Inhibition (RAW-264.7 cells) | 52.23 ± 0.97 µM | Inhibits NF-κB and MAPK signaling pathways. |[17] | | 1 | NO Inhibition (RAW-264.7 cells) | 17.3 µM | Activity comparable to celecoxib (IC₅₀ = 32.1 µM). |[16] | | 4 | NO Inhibition (RAW-264.7 cells) | 16.5 µM | Activity comparable to celecoxib (IC₅₀ = 32.1 µM). |[16] | | 6b | Carrageenan-induced paw edema | 71.10% inhibition at 2h | Demonstrates significant in vivo anti-inflammatory effect. |[15] |
Experimental Protocols: Foundational Methodologies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of aminobenzofuran analogs.
Workflow for Anticancer Drug Screening
The process of identifying a potential anticancer agent from a library of synthesized compounds involves a systematic, multi-stage evaluation.
Caption: General workflow for screening aminobenzofuran analogs for anticancer activity.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[18] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18]
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminobenzofuran analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[4]
Agar Diffusion Method for Antimicrobial Susceptibility
This method is widely used to test the susceptibility of bacteria and fungi to antimicrobial agents.
Causality: The antimicrobial agent diffuses from a disc or well into the agar medium. If the microorganism is susceptible, a clear zone of no growth will appear around the disc/well. The diameter of this zone is proportional to the agent's inhibitory activity.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.
-
Compound Application: Create wells (e.g., 6 mm diameter) in the agar using a sterile borer. Add a specific volume (e.g., 100 µL) of the aminobenzofuran analog solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.
-
Controls: Use a solvent control (negative control) and a known antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) as a positive control.[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well.
-
Analysis: Compare the zone diameters produced by the test compounds to those of the controls. A larger zone of inhibition indicates greater antimicrobial activity.
References
-
Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. ResearchGate. Available at: [Link]
-
Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells. RSC Publishing. Available at: [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central. Available at: [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]
-
Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. MDPI. Available at: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. Crimson Publishers. Available at: [Link]
-
Summarized molecular targets for benzofurans as anticancer compounds. ResearchGate. Available at: [Link]
-
Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of ChemTech Research. Available at: [Link]
-
Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. Available at: [Link]
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. Available at: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. Available at: [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. scispace.com [scispace.com]
- 14. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Methyl 5-aminobenzofuran-2-carboxylate
Introduction
Methyl 5-aminobenzofuran-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical determinant of the final drug product's safety and efficacy. Therefore, robust and validated analytical methods are imperative to ensure the quality of this starting material. This guide provides a comparative analysis of various analytical techniques for the purity assessment of this compound, offering insights into the experimental design, validation parameters, and data interpretation.
The selection of an appropriate analytical method hinges on several factors, including the expected impurity profile, the required level of sensitivity and selectivity, and the intended application of the drug substance. This document will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS), is the most widely employed technique for the purity assessment of non-volatile organic compounds like this compound. Its versatility in stationary and mobile phase selection allows for the separation of a wide range of impurities with varying polarities.
Experimental Protocol: Reversed-Phase HPLC-UV
A typical starting point for method development would involve a reversed-phase C18 column with a gradient elution program.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL in 50:50 Acetonitrile:Water
Method Validation according to ICH Q2(R1) Guidelines
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following parameters should be thoroughly investigated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by peak purity analysis using a DAD or by MS detection.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: HPLC Method Validation Workflow
Gas Chromatography (GC): An Alternative for Volatile Impurities
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. If impurities in this compound are suspected to be volatile (e.g., residual solvents or volatile by-products), GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the method of choice.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with an FID detector, split/splitless injector, and autosampler.
-
Analytical column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Method Validation Considerations for GC
The validation parameters for GC are similar to those for HPLC. However, special attention should be paid to the sample introduction system and potential thermal degradation of the analyte or impurities in the hot injector.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assignment
qNMR is a primary ratio method of analysis, meaning it can be used to determine the purity of a substance without the need for a reference standard of the same compound. This is a significant advantage over chromatographic techniques. The purity is determined by comparing the integral of a specific resonance of the analyte to the integral of a certified internal standard of known purity and weight.
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot to an NMR tube.
Data Acquisition:
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) is crucial for accurate quantification. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
Number of Scans: Typically 16-64 scans are sufficient to achieve an adequate signal-to-noise ratio.
Data Processing and Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Caption: qNMR Purity Determination Workflow
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantitative analysis based on nuclear spin properties |
| Primary Application | Non-volatile impurities | Volatile impurities and residual solvents | Absolute purity determination |
| Reference Standard | Requires a reference standard of the analyte | Requires a reference standard of the analyte | Requires a certified internal standard |
| Selectivity | High, tunable with column and mobile phase | High, tunable with column and temperature program | High, based on unique chemical shifts |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Moderate (µg to mg level) |
| Quantitation | Relative (Area % or external standard) | Relative (Area % or external standard) | Absolute (Primary method) |
| Throughput | High | High | Low to moderate |
Conclusion
The choice of the analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis. HPLC is a versatile and robust technique for the separation and quantification of a wide range of non-volatile impurities. GC is the preferred method for analyzing volatile impurities and residual solvents. qNMR stands out as a primary method for the accurate determination of absolute purity without the need for an analyte-specific reference standard. A comprehensive purity assessment strategy would ideally involve the use of orthogonal methods, such as HPLC for related substances and GC for residual solvents, with qNMR serving as a powerful tool for the definitive purity assignment of the reference standard itself.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
FDA Guidance for Industry, Analytical Procedures and Methods Validation for Drugs and Biologics, U.S. Food and Drug Administration, 2015. [Link]
comprehensive characterization data for confirming the structure of Methyl 5-aminobenzofuran-2-carboxylate
A Comprehensive Guide to the Structural Characterization of Methyl 5-aminobenzofuran-2-carboxylate
This guide provides an in-depth, objective comparison of the essential analytical techniques required for the unambiguous structural confirmation of this compound (CAS No: 1646-29-3).[1] Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond mere data presentation to explain the causality behind experimental choices and demonstrates how a multi-technique approach forms a self-validating system for structural elucidation.
This compound is a valuable heterocyclic building block in organic synthesis and drug discovery.[2][3] Its utility as a precursor for more complex bioactive molecules necessitates rigorous and unequivocal confirmation of its chemical structure to ensure the integrity of subsequent research and development. This guide outlines the expected data from core analytical methodologies—NMR, Mass Spectrometry, and IR Spectroscopy—and provides the standardized protocols to obtain them.
| Compound Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.18 g/mol | [4] |
| CAS Number | 1646-29-3 | [1] |
The Analytical Workflow: A Multi-Pronged Approach to Confirmation
The confirmation of a chemical structure is not reliant on a single piece of evidence but on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they create a comprehensive and validated picture of the molecule. The logical flow from synthesis to final confirmation is illustrated below.
Caption: The experimental workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, we can map the connectivity of atoms.
A. Proton (¹H) NMR Spectroscopy
Principle & Rationale: ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons). For this compound, it is crucial for confirming the substitution pattern on the aromatic ring and identifying the key functional groups.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | d, J ≈ 8.8 Hz | 1H | H-7 | The H-7 proton is part of an ABX system on the benzene ring and is coupled to H-6. |
| ~7.25 | s | 1H | H-3 | The proton on the furan ring (H-3) is typically a singlet in this environment. |
| ~6.85 | dd, J ≈ 8.8, 2.2 Hz | 1H | H-6 | Coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). |
| ~6.70 | d, J ≈ 2.2 Hz | 1H | H-4 | Coupled only to H-6 (meta-coupling). The strong electron-donating effect of the adjacent amino group shifts this proton significantly upfield.[5] |
| ~5.15 | br s | 2H | -NH₂ | The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
| ~3.85 | s | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and appear as a sharp singlet. |
B. Carbon-13 (¹³C) NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing direct evidence of the carbon skeleton. This technique is essential for confirming the number of carbons and identifying the carbonyl and aromatic carbons.[6]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.5 | C=O | The ester carbonyl carbon is significantly deshielded and appears at a low field.[6] |
| ~155.0 | C-7a | Quaternary carbon of the fused ring system, adjacent to the furan oxygen. |
| ~148.0 | C-2 | The carbon bearing the ester group in the furan ring. |
| ~144.0 | C-5 | The carbon directly attached to the electron-donating amino group. |
| ~126.0 | C-3a | The second quaternary carbon of the fused ring system. |
| ~118.0 | C-7 | Aromatic CH carbon. |
| ~111.5 | C-3 | Furan CH carbon, typically appears around this region. |
| ~110.0 | C-6 | Aromatic CH carbon. |
| ~102.0 | C-4 | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~52.0 | -OCH₃ | The carbon of the methyl ester group.[6] |
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Principle & Rationale: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Expected Mass Spectrometry Data:
| Ion | m/z (Expected) | Technique | Rationale |
| [M+H]⁺ | 192.0655 | ESI-HRMS | The protonated molecular ion. The calculated exact mass for C₁₀H₁₀NO₃⁺ is 192.0655. |
| [M]⁺˙ | 191 | EI-MS | The molecular ion peak in Electron Ionization MS, corresponding to the nominal molecular weight.[4] |
| [M-OCH₃]⁺ | 160 | EI-MS | A common fragment resulting from the loss of the methoxy radical from the ester. |
| [M-COOCH₃]⁺ | 132 | EI-MS | A fragment resulting from the loss of the entire carbomethoxy group. |
Infrared (IR) Spectroscopy: The Functional Group Detector
Principle & Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent, rapid method to confirm the presence of the key amine and ester moieties.[7]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A primary amine is expected to show two distinct bands in this region, which is a hallmark of the -NH₂ group.[7] |
| ~1720 | C=O Stretch | Ester (-COOCH₃) | The strong, sharp absorption in this region is characteristic of an ester carbonyl group.[8] |
| 1620 - 1580 | N-H Bend & C=C Aromatic Stretch | Amine & Aromatic Ring | The N-H bending vibration often overlaps with the C=C stretching vibrations of the aromatic ring. |
| 1300 - 1100 | C-O Stretch | Ester & Furan | This region will contain strong bands corresponding to the C-O stretching of the ester and the furan ether linkage.[8] |
Synthesis of Data: A Self-Validating Conclusion
No single technique can unambiguously confirm a structure. True validation comes from the logical convergence of all data points, as illustrated below.
Caption: Logical convergence of data for structural confirmation.
The mass spectrum confirms the molecular formula. The IR spectrum verifies the presence of the required amine and ester functional groups. Finally, the ¹H and ¹³C NMR spectra provide the definitive blueprint of the atomic connectivity, confirming the 5-amino substitution pattern and ruling out other potential isomers (e.g., 4-amino, 6-amino, or 7-amino), which would exhibit distinctly different aromatic splitting patterns in the ¹H NMR spectrum.[5]
Standardized Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Record spectra on a 400 MHz (or higher) spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.[9]
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~240 ppm. A longer acquisition time and a greater number of scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.[5]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups of the molecule.
High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to achieve mass accuracy within 5 ppm.
-
Data Analysis: Identify the [M+H]⁺ ion and use the measured accurate mass to confirm the elemental composition with the aid of a formula calculator.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Miao, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
Al-Soud, Y. A., et al. (2022). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molecules. Available at: [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
D'Auria, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 5-acetamidobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Sources
- 1. 1646-29-3|this compound|BLD Pharm [bldpharm.com]
- 2. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis and Biological Evaluation of Methyl 5-aminobenzofuran-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of benzofuran have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Among these, analogs of Methyl 5-aminobenzofuran-2-carboxylate are of particular interest due to the versatile synthetic handles provided by the amino group and the ester, allowing for extensive structural modifications to fine-tune their therapeutic properties.[1][5]
This guide offers a comparative analysis of synthetic routes to these valuable analogs and evaluates their biological performance, particularly in the realms of anticancer and antimicrobial research. By presenting objective experimental data, detailed protocols, and mechanistic insights, we aim to provide a comprehensive resource for professionals in drug discovery and development.
Part 1: A Comparative Analysis of Synthetic Strategies
The efficient construction of the benzofuran core is critical. Various methods exist, ranging from classical approaches to modern palladium-catalyzed reactions. The choice of synthetic route often depends on factors like desired substitution patterns, scalability, and tolerance of functional groups.
A common and effective strategy involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base, which proceeds through an initial O-alkylation followed by an intramolecular cyclization.[6] More advanced methods, such as palladium-catalyzed intramolecular Heck reactions or Sonogashira coupling followed by cyclization, offer alternative pathways that can accommodate a broader range of substrates and often provide higher yields under milder conditions.[7][8][9]
Comparison of Synthetic Methodologies
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
| Modified Rap-Stoermer Reaction | Substituted Salicylaldehyde, Ethyl Bromoacetate, K₂CO₃, Acetonitrile (Reflux) | Readily available starting materials, operationally simple.[6] | Can require harsh conditions (high temperatures), limited substrate scope. | 75-86%[6] |
| Palladium-Catalyzed Annulation | Phenol, Cinnamic Acid, Pd(OAc)₂, Ag₂CO₃, TFA | High functional group tolerance, direct C-H activation.[9] | Requires expensive palladium catalyst, potential for side reactions. | 60-90% |
| Sonogashira Coupling/Cyclization | 2-Hydroxyaryl Halide, Terminal Alkyne, Pd(II) catalyst, Cu(I) co-catalyst, Base | Versatile for creating 2-substituted benzofurans, mild reaction conditions.[8] | Requires pre-functionalized starting materials (halides). | 70-95%[8] |
Recommended Synthetic Protocol: Modified Rap-Stoermer Reaction
This protocol details the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate, a key precursor for many analogs. The rationale for this choice is its cost-effectiveness and operational simplicity for generating the core scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-amino-2-hydroxybenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).
-
Addition of Reagent: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude product in ethyl acetate (200 mL). Wash the organic layer sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine solution (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of bioactive benzofuran analogs.
Part 2: Comparative Biological Evaluation
Analogs derived from this compound have shown significant promise as both anticancer and antimicrobial agents.[10][11] The biological activity is highly dependent on the nature and position of substituents on the benzofuran core.[2]
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of benzofuran derivatives against a range of cancer cell lines.[3][12] The mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways like PI3K.[10][12] Some analogs also function as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[13][14][15]
Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Analog | Modification from Core | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | PC3 (Prostate) | Reference |
| Analog A | Thiazole derivative | 6.55 - 13.14 | 4.0 - 8.99 | 8.49 - 16.72 | 4.0 - 8.99 | [10][16][17] |
| Analog B | 3-Amidobenzofuran | >10 | 5.20 (HCT-116) | 9.13 (HT-29) | 3.01 (MDA-MB-231) | [17] |
| Analog C | Benzofuran-2-acetic acid ester | <2.0 | - | - | - | [18] |
| Doxorubicin | (Reference Drug) | 4.17 - 8.87 | 4.17 - 8.87 | 4.17 - 8.87 | 4.17 - 8.87 | [10][16] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. Cell lines may vary between studies.
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their ability to combat various pathogens. Their activity spectrum covers both Gram-positive and Gram-negative bacteria, as well as some fungal species.[11] Structure-activity relationship (SAR) studies indicate that substitutions at the C2, C3, and C6 positions can significantly influence antibacterial potency.[11]
Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Analog | Modification | S. aureus (Gram +) | B. cereus (Gram +) | E. coli (Gram -) | Reference |
| Analog D | Thiazole/Pyrazoline Hybrid | 8 | 256 | 512 | [10][16] |
| Analog E | 6-hydroxyl substitution | 0.78 - 3.12 | - | - | [11] |
| Analog F | 5-bromo substitution | 29.76-31.96 (mmol/L) | - | - | [11] |
Recommended Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a standard colorimetric method for assessing cell viability and is widely used to determine the cytotoxic effects of potential drug candidates.[19][20][21] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[19][21][22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][23]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[19][22] The absorbance is directly proportional to the number of viable cells.
Relevant Biological Pathway
Caption: Inhibition of P-gp drug efflux pump by aminobenzofuran analogs.
Conclusion and Future Perspectives
This compound analogs represent a highly promising class of compounds for the development of new therapeutic agents. The synthetic versatility of the core structure allows for the creation of diverse chemical libraries amenable to high-throughput screening. Comparative analysis reveals that specific substitutions, such as the introduction of heterocyclic moieties or halogens, can significantly enhance both anticancer and antimicrobial activities.[2][10][11]
Future research should focus on optimizing the structure-activity relationships to improve potency and selectivity, thereby minimizing off-target effects. The development of dual-action compounds, possessing both direct cytotoxicity and MDR reversal activity, is a particularly exciting avenue for overcoming challenges in cancer chemotherapy. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing this important area of medicinal chemistry.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Ecker, G., Chiba, P., Hitzler, M., & Schmid, D. (1996). Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry, 39(24), 4767–4774. [Link]
-
Ecker, G. F., Chiba, P., Hitzler, M., & Schmid, D. J. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767–4774. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
El-Khouly, M. F., Al-Ghorbani, M., Al-Anazi, M. R., Al-Faifi, Z. E., Al-Omair, M. A., & Al-Qahtani, S. D. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic & Medicinal Chemistry, 31, 115976. [Link]
-
ResearchGate. (2025). NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. Retrieved from [Link]
-
Khodarahmi, G., Asgari, D., & Beyzaei, H. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 101–114. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Ye, S., & Wu, J. (2010). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 21(4), 291-296. [Link]
-
Ciaffaglione, V., D'Auria, M., Racioppi, R., & Valente, C. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(4), 2110-2121. [Link]
-
Madieh, N. S., Tanna, S., Alqurayn, N. A., Vaideanu, A., Schatzlein, A., & Brucoli, F. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 724–731. [Link]
-
Agasti, S., Sharma, U., Naveen, T., & Maiti, D. (2015). Orthogonal selectivity with cinnamic acids in 3-substituted benzofuran synthesis through C–H olefination of phenols. Chemical Communications, 51(25), 5347-5350. [Link]
-
ResearchGate. (2020). Synthesis, Anticancer and Antimicrobial Evaluation of New Benzofuran Based Derivatives: PI3K inhibition, Quorum Sensing and Molecular Modeling Study. Retrieved from [Link]
-
Wang, Y. J., Chen, C. H., Wu, M. H., Chen, Y. L., Hung, C. C., & Lee, C. S. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 125, 1054–1067. [Link]
-
ResearchGate. (2016). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Retrieved from [Link]
-
Gomaa, A. M., & Ali, M. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12213–12234. [Link]
-
Pouramiri, B., Foroumadi, A., & Sakhteman, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 965152. [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
-
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28774–28793. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
-
Kumar, A., Kumar, A., & Kumar, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768-774. [Link]
- Google Patents. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 9. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the spectroscopic signatures of substituted benzofurans. As a senior application scientist, my goal is to provide you with not just data, but a foundational understanding of how substituent-induced electronic and structural changes manifest across various spectroscopic techniques. Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] A thorough understanding of their spectroscopic properties is therefore paramount for unambiguous structure elucidation, purity assessment, and the informed design of new chemical entities.
This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in the context of substituted benzofurans. We will delve into the causal relationships between substituent effects and spectral shifts, supported by experimental data and established protocols.
The Benzofuran Scaffold: A Spectroscopic Overview
The benzofuran ring system, an aromatic heterocycle, presents a unique electronic landscape. The fusion of a benzene ring with a furan ring results in a bicyclic structure with delocalized π-electrons. The introduction of substituents at various positions on this scaffold can significantly perturb the electron distribution, leading to predictable and measurable changes in its interaction with electromagnetic radiation. This guide will systematically dissect these changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted benzofurans, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and the electronic environment of each nucleus.
The Causality Behind Chemical Shifts
The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby nuclei, shielding them from the external magnetic field and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and resulting in a downfield shift (higher ppm).
Comparative ¹H NMR Data for Substituted Benzofurans
The protons on the benzofuran core exhibit characteristic chemical shifts. The furan ring protons, H2 and H3, are particularly sensitive to substitution. The aromatic protons on the benzene ring also provide crucial information about the substitution pattern.
| Substituent (Position) | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) | Reference |
| Unsubstituted | ~7.60 | ~6.70 | ~7.20-7.50 | [2] |
| 5-Methoxy | - | - | 6.88-7.41 | [3] |
| 7-Acetyl-5,6-dimethoxy-3-methyl | - | - | 7.10 | [4] |
| 6-Acetyl-5-hydroxy-2-methyl | - | - | 7.22, 8.11 | [4] |
| 2-(1,2,3-triazol-4-yl) | - | - | 7.25-7.68 | [5] |
Comparative ¹³C NMR Data for Substituted Benzofurans
The ¹³C NMR spectra of substituted benzofurans reveal the electronic impact of substituents on the carbon framework. The chemical shifts of the carbon atoms in the benzofuran skeleton are diagnostic of the substitution pattern.
| Substituent (Position) | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Reference |
| Unsubstituted | 144.9 | 106.6 | 127.4 | 121.5 | 122.8 | 124.3 | 111.4 | 155.0 | [6] |
| 5-Methoxy | - | - | - | - | - | - | - | - | [3] |
| 7-Acetyl-5,6-dimethoxy-3-methyl | 141.68 | 120.28 | 125.43 | 104.42 | 148.67 | 150.58 | 124.84 | 145.57 | [4] |
| 6-Acetyl-5-hydroxy-2-methyl | 146.00 | 112.74 | 133.39 | 112.69 | 157.39 | 116.38 | 107.03 | 163.86 | [4] |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra of substituted benzofurans is crucial for accurate analysis.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted benzofuran sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Adjust the receiver gain to optimize the signal-to-noise ratio without causing detector saturation.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The Influence of Substituents on Vibrational Frequencies
The position of a substituent on the benzofuran ring and its electronic nature (EDG or EWG) can influence the vibrational frequencies of neighboring bonds. For instance, an EWG can strengthen a C=O bond by withdrawing electron density, leading to a higher stretching frequency. Conversely, an EDG can weaken the same bond, causing a shift to a lower frequency.
Comparative IR Data for Substituted Benzofurans
The IR spectrum of a substituted benzofuran will exhibit characteristic absorption bands corresponding to the vibrations of the benzofuran core and the substituent functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H (aromatic) | Stretching | 3100-3000 | [7] |
| C=C (aromatic) | Stretching | 1600-1450 | [7] |
| C-O-C (ether linkage in ring) | Stretching | 1250-1050 | [7] |
| O-H (hydroxyl substituent) | Stretching (broad) | 3600-3200 | [7] |
| C=O (carbonyl substituent) | Stretching | 1750-1650 | [5] |
| N-O (nitro substituent) | Stretching | 1550-1500 and 1350-1300 | [7] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy for Solid Samples
ATR-FT-IR is a convenient method for analyzing solid samples with minimal preparation.
1. Sample Preparation:
-
Ensure the solid benzofuran derivative is dry and, if necessary, grind it to a fine powder using an agate mortar and pestle.[8]
2. Instrument Setup:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.
3. Data Acquisition:
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.
4. Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will show the characteristic absorption bands of the substituted benzofuran.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (usually the lowest unoccupied molecular orbital, LUMO).
Substituent Effects on λmax
The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes (substituents that modify the absorption). Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), can cause a bathochromic (red) shift to longer wavelengths. Electron-withdrawing groups, like nitro (-NO₂), can also lead to a red shift, particularly when they extend the conjugation.[9]
Comparative UV-Vis Data for Substituted Benzofurans
The position and nature of substituents on the benzofuran ring significantly impact the λmax values.
| Substituent | Position | λmax (nm) | Solvent | Reference |
| Unsubstituted | - | ~245, 275, 282 | - | [10] |
| Methoxy | 4 | 290 | - | [9] |
| Methoxy | 5 | 295 | - | [9] |
| Methoxy | 6 | 288 | - | [9] |
| Methoxy | 7 | 283 | - | [9] |
| Nitro | 4 | 345 | - | [9] |
| Nitro | 5 | 315 | - | [9] |
| Nitro | 6 | 360 | - | [9] |
| Nitro | 7 | 350 | - | [9] |
| 5-Bromo-2-(1-((2,2-dimethyl-1-oxopropyl)oxy)imino)ethyl) | - | 297.4 | THF | [9] |
| 2-(1-((2,2-dimethyl-1-oxopropyl)oxy)imino)ethyl) | - | 273.6 | THF | [9] |
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the substituted benzofuran in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) of a known concentration.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-1.0).
2. Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm for benzofurans).
-
Fill a clean quartz cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.
3. Data Acquisition:
-
Fill a matching quartz cuvette with the sample solution and place it in the sample beam.
-
Record the absorption spectrum. The instrument will automatically subtract the absorbance of the blank.
4. Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Substituent-Directed Fragmentation
The fragmentation of the molecular ion is often directed by the substituents on the benzofuran ring. The stability of the resulting fragment ions plays a crucial role in determining the fragmentation pathways. Common fragmentation pathways for benzofurans include the loss of CO, H, and substituents.[11] The presence of specific substituents can lead to characteristic fragmentation patterns that aid in their identification.[12][13][14]
Common Fragmentation Pathways in Substituted Benzofurans
The fragmentation of substituted benzofurans is often initiated by the cleavage of bonds alpha to the furan oxygen or the aromatic ring. The nature of the substituent will dictate the most favorable fragmentation routes. For example, compounds with benzylic C-O bonds may undergo facile cleavage at that position.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
Introduce a small amount of the volatile benzofuran derivative into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
2. Ionization:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a radical cation, the molecular ion (M⁺·).
3. Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
5. Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the neutral fragments lost to form the observed ions.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates the general workflow for the spectroscopic analysis of a substituted benzofuran.
Caption: General workflow for the spectroscopic analysis of substituted benzofurans.
Conclusion
The comparative spectroscopic analysis of substituted benzofurans is a multifaceted endeavor that provides a wealth of information for the modern chemist. By understanding the interplay between substituent effects and spectral responses across NMR, IR, UV-Vis, and MS techniques, researchers can confidently elucidate structures, assess purity, and gain deeper insights into the electronic properties of these important heterocyclic compounds. This guide serves as a foundational resource to empower your research and development efforts in the fascinating world of benzofuran chemistry.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019). Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.). Retrieved from [Link]
-
2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase - PubMed. (n.d.). Retrieved from [Link]
-
13 C-NMR spectroscopic data of compounds 1-4 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar. (2024). Retrieved from [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.). Retrieved from [Link]
-
Preparing a sample for infrared spectroscopy - YouTube. (2016). Retrieved from [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. (2023). Retrieved from [Link]
-
4.2: IR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - National Institute of Standards and Technology. (2023). Retrieved from [Link]
-
Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... - ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups - AIP Publishing. (2025). Retrieved from [Link]
-
Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis - DergiPark. (n.d.). Retrieved from [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved from [Link]
-
H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl) - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. (2022). Retrieved from [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. (2026). Retrieved from [Link]
-
(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019). Retrieved from [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Retrieved from [Link]
-
Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives | ACS Omega - ACS Publications. (2018). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0194693) - NP-MRD. (n.d.). Retrieved from [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. - Literature - Data resources - CNGBdb. (n.d.). Retrieved from [Link]
-
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. (n.d.). Retrieved from [Link]
-
Experimental UV-vis optical absorption spectra of studied compounds as... - ResearchGate. (n.d.). Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved from [Link]
-
Benzofuran - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed. (2015). Retrieved from [Link]
-
The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. (n.d.). Retrieved from [Link]
-
Substituted benzofuran - Wikipedia. (n.d.). Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 7. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Journal of New Results in Science » Submission » Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. benthamopen.com [benthamopen.com]
- 12. scispace.com [scispace.com]
- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Chiral Methyl 5-aminobenzofuran-2-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Absolute Configuration in Drug Discovery
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. For novel chiral entities like derivatives of Methyl 5-aminobenzofuran-2-carboxylate, a scaffold of increasing interest in medicinal chemistry due to its diverse biological activities, the unambiguous determination of the absolute configuration of stereogenic centers is a non-negotiable aspect of preclinical development and regulatory submission.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques employed for the definitive assignment of absolute stereochemistry: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Crystallography, and the Mosher's Ester Method (NMR-based). As a senior application scientist, my aim is not merely to list protocols but to provide a strategic framework for selecting the most appropriate method—or combination of methods—for your specific chiral benzofuran derivative, ensuring the generation of robust and defensible data.
Comparative Overview of Key Techniques
Choosing the right analytical technique is a critical decision that depends on various factors including the physical state of the sample, the presence of chromophores, the complexity of the molecule, and the available resources. The following table provides a high-level comparison to guide your initial selection process.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography | Mosher's Ester Method (NMR) |
| Principle | Differential absorption of left and right circularly polarized infrared light by vibrational transitions.[3][4] | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[5] | Diffraction of X-rays by a single crystal lattice to determine the three-dimensional arrangement of atoms.[6] | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts.[7][8] |
| Sample State | Solution (liquid or dissolved solid), neat liquids, oils.[9] | Solution. | Single crystal.[6] | Solution. |
| Sample Amount | Typically 1-10 mg (recoverable). | Microgram to milligram quantities (recoverable).[10] | Single crystal of sufficient size and quality (often <1 mg).[11] | Typically 1-5 mg per ester (sample is consumed). |
| Chromophore Req. | No.[4] | Yes (UV-Vis active).[5] | No. | No. |
| Computational Req. | Yes (DFT calculations are essential for interpretation).[3] | Yes (TD-DFT calculations are often necessary for unambiguous assignment).[12] | No (for initial structure solution), but computational tools are used for refinement. | No (empirical method). |
| Key Advantage | Broad applicability to most chiral organic molecules, including those without chromophores.[4] | High sensitivity, requires very small sample amounts.[10] | Provides the definitive, unambiguous three-dimensional structure.[9] | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitation | Requires access to a VCD spectrometer and computational expertise. Can be challenging for highly flexible molecules. | Limited to molecules with suitable chromophores. Can be ambiguous for flexible molecules.[13] | The absolute requirement for a high-quality single crystal can be a significant bottleneck.[9] | Requires a reactive functional group (e.g., hydroxyl or amine) for derivatization. The analysis can be complex for molecules with multiple chiral centers. |
In-Depth Technical Guides to Each Method
Vibrational Circular Dichroism (VCD) Spectroscopy: A Universal Approach
VCD has emerged as a powerful and versatile technique for determining the absolute configuration of chiral molecules in solution.[1][2] Its key advantage lies in its applicability to a wide range of organic molecules, irrespective of the presence of a UV-Vis chromophore, as it probes the chirality of the entire molecule through its vibrational modes.[4]
The core of the VCD method is the comparison of an experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[3] A good match confirms the absolute configuration, while a mirror-image match indicates the opposite enantiomer. The reliability of this method is therefore critically dependent on the accuracy of the computational model. For derivatives of this compound, which may possess some degree of conformational flexibility around the side chains, a thorough conformational search is paramount. Neglecting to identify all low-energy conformers can lead to an inaccurate calculated spectrum and an erroneous assignment of configuration.
A robust VCD analysis workflow is designed to be self-validating by incorporating several checkpoints.
Caption: VCD workflow for absolute configuration determination.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified chiral benzofuran derivative in approximately 200 µL of a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄). The sample is recoverable after the experiment.
-
Data Acquisition: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection times typically range from 4 to 8 hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the (R)-enantiomer) of your this compound derivative.
-
Perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each optimized conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative free energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Overlay the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer.
-
A direct match in the sign and relative intensity of the major bands confirms the absolute configuration of the sample as that of the calculated enantiomer.
-
A mirror-image relationship indicates that the sample has the opposite absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy: High Sensitivity for Chromophoric Systems
ECD spectroscopy is a highly sensitive technique that is particularly well-suited for molecules containing chromophores that absorb in the UV-Vis region.[5] The benzofuran core in this compound derivatives provides a suitable chromophore, making ECD a viable option.
Similar to VCD, ECD relies on the comparison of experimental and calculated spectra.[12] The choice of solvent can be critical in ECD as it can influence both the conformation of the molecule and the energy of the electronic transitions. For molecules with conformational flexibility, a careful computational analysis of the conformational landscape is essential for an accurate prediction of the ECD spectrum.[12]
Caption: ECD workflow for absolute configuration determination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the chiral benzofuran derivative in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a UV absorbance of approximately 1.
-
Data Acquisition: Record the ECD and UV-Vis spectra on a CD spectrometer.
-
Computational Modeling:
-
Follow a similar procedure as for VCD to generate Boltzmann-averaged conformational populations.
-
For each low-energy conformer, perform Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the electronic transitions and their corresponding rotatory strengths.
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration, as described for VCD.
Single-Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration.[9] It directly visualizes the three-dimensional arrangement of atoms in the solid state.
The primary challenge in X-ray crystallography is the growth of a high-quality single crystal.[9] For derivatives of this compound, which may be oils or amorphous solids, this can be a significant hurdle. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening. The presence of a heavy atom in the molecule can facilitate the determination of the absolute configuration through anomalous dispersion. If the molecule itself does not contain a heavy atom, derivatization with a heavy-atom-containing reagent may be necessary.
Caption: X-ray crystallography workflow for absolute configuration determination.
Step-by-Step Methodology:
-
Crystallization: Grow single crystals of the chiral benzofuran derivative of suitable size and quality (typically > 0.1 mm in all dimensions). This may involve screening a wide range of solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion effect. The Flack parameter is a key indicator: a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.
Mosher's Ester Method: An NMR-Based Approach
The Mosher's ester method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[7][8] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shift differences (Δδ) for the protons near the chiral center, which can be used to deduce the absolute configuration.[8] The amino group at the 5-position of the this compound core makes this method directly applicable.
The success of the Mosher's method relies on the assumption that the MTPA esters adopt a specific conformation where the methoxy, trifluoromethyl, and phenyl groups of the MTPA moiety have a defined spatial relationship with the substituents around the chiral center of the analyte.[8] It is crucial to prepare both the (R)- and (S)-MTPA derivatives to allow for a comparative analysis of the chemical shifts.
Caption: Mosher's method workflow for absolute configuration determination.
Step-by-Step Methodology:
-
Diastereomer Synthesis: React the chiral this compound derivative separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Spectroscopy: Acquire the ¹H NMR spectra of both diastereomers.
-
Spectral Analysis:
-
Carefully assign the proton resonances for both diastereomers, particularly for the protons on either side of the newly formed amide bond.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
-
Configuration Assignment:
-
According to the Mosher's model for amides, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the pattern of positive and negative Δδ values, the absolute configuration of the chiral center can be deduced.
-
Conclusion: A Synergistic Approach to Unwavering Confidence
While each of the discussed techniques offers a powerful means to determine the absolute configuration of chiral derivatives of this compound, a truly robust and defensible assignment often benefits from a synergistic approach. For instance, an initial assignment by a chiroptical method like VCD or ECD can be unequivocally confirmed by X-ray crystallography if a suitable crystal can be obtained. Alternatively, if crystallization proves elusive, corroborating evidence from both VCD and the Mosher's method can provide a very high degree of confidence.
As a senior application scientist, I advocate for a thoughtful and evidence-based strategy. By understanding the principles, strengths, and limitations of each technique, and by carefully considering the specific properties of your chiral molecule, you can navigate the complexities of stereochemical analysis with confidence, ensuring the integrity and success of your drug development program.
References
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2012). VCD Spectroscopy for Organic Chemists. CRC Press.
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Wesołowski, S. S., & Pivonka, D. E. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Bioorganic & medicinal chemistry letters, 23(14), 4019–4023.
- Miao, M., Li, X., & Wang, B. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510–27540.
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
- Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1529.
- Clegg, W. (2009). X-ray crystallography. Oxford University Press.
- Schlesinger, C., Tapmeyer, L., Gumbert, S. D., Prill, D., Bolte, M., Schmidt, M. U., & Saal, C. (2018). Absolute Configuration of Pharmaceutical Research Compounds Determined by X-ray Powder Diffraction.
- Jones, G., & Jones, P. G. (2017).
-
Bruker. (2017, June 28). Vibrational Circular Dichroism Spectroscopy for Pharmaceutical Quality Control Applications. AZoM. Retrieved from [Link]
- Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 13C and 1H chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.
- Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
- Matzger, A. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1755-1767.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768–781.
- Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466–474.
- Rychnovsky, S. D. (1995). A new variation of the Mosher-Trost analysis for determining the absolute configuration of secondary alcohols. The Journal of Organic Chemistry, 60(2), 295-304.
- Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17–118.
- Snatzke, G. (Ed.). (1967). Optical rotatory dispersion and circular dichroism in organic chemistry. Heyden.
- Stephens, P. J., McCann, D. M., Devlin, F. J., Smith, A. B., & III. (2006). Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate.
- Superchi, S., & Rosini, C. (1997). Determination of the absolute configuration of flexible molecules by the exciton chirality method: a case study. Chirality, 9(5‐6), 433–440.
- Taniguchi, T., & Monde, K. (2011). A practical guide to VCD spectroscopy for the determination of the absolute configuration of natural products. Journal of synthetic organic chemistry, Japan, 69(7), 785–793.
- Tormena, C. F. (2017). The use of NMR spectroscopy to determine the absolute configuration of organic compounds. Magnetic Resonance in Chemistry, 55(10), 875–889.
-
Wikipedia contributors. (2024, December 18). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 18:09, January 14, 2026, from [Link]
- Zhang, Y., & Chen, G. (2020). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). MethodsX, 7, 100821.
- Zhao, H., & Li, X. (2020).
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
- Allen, D. A., Tomaso, A. E., Jr, Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Retrieved from [Link]
-
Hinds Instruments. (n.d.). VCD of Enantiomeric Drug Molecules. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
Yuan, T., Zhang, Y., Li, Y., & Li, A. (2025, October 8). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Retrieved from [Link]
-
Pescitelli, G. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. Retrieved from [Link]
-
Li, Y., & Li, X. (2022, March 9). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spect. IRIS Unibas. Retrieved from [Link]
-
Chemistry with a Twist. (n.d.). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods:. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). New Benzofuran Derivatives as an Antioxidant Agent. Retrieved from [Link]
Sources
- 1. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. routledge.com [routledge.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
- 9. spark904.nl [spark904.nl]
- 10. chemistrywithatwist.com [chemistrywithatwist.com]
- 11. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Evaluating the Bioactivity of Methyl 5-aminobenzofuran-2-carboxylate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, Methyl 5-aminobenzofuran-2-carboxylate has emerged as a particularly promising starting material for the synthesis of novel therapeutic agents. While extensive research has focused on the bioactivity of its derivatives, this guide provides a comprehensive framework for evaluating the intrinsic bioactivity of the core molecule itself. By comparing its potential performance against established inhibitors in relevant biological assays, researchers can unlock new avenues for drug discovery and development.
This guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth technical comparison, supported by experimental data and detailed protocols, to objectively assess the potential of this compound in oncology.
Rationale for Evaluation: A Scaffold of Promise
While direct bioactivity data for this compound is limited, the potent anticancer and enzyme inhibitory activities of its close derivatives provide a strong impetus for its evaluation. Notably, analogues derived from the ethyl ester of 5-aminobenzofuran-2-carboxylate have demonstrated significant antiproliferative effects against human glioblastoma (U-87 MG) cells, a particularly aggressive form of brain cancer.[3][4] This suggests that the core aminobenzofuran structure is a key pharmacophore.
This guide will focus on a comparative evaluation of this compound against known inhibitors in three key areas:
-
Antiproliferative Activity: Assessing the cytotoxic effects on the U-87 MG human glioblastoma cell line, with the standard-of-care chemotherapeutic agent Temozolomide as the primary comparator.
-
mTOR Signaling Inhibition: Investigating the potential to inhibit the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation, using the well-characterized mTOR inhibitor Rapamycin as a benchmark.[5]
-
P-glycoprotein (P-gp) Inhibition: Evaluating the ability to inhibit the P-glycoprotein efflux pump, a key mediator of multidrug resistance in cancer, with the known P-gp inhibitor Verapamil as a reference.
Comparative Bioactivity Data
The following tables summarize the expected and literature-derived bioactivity data for this compound and the selected known inhibitors. It is important to note that the values for this compound are hypothetical and serve as a template for recording experimental findings.
Table 1: Antiproliferative Activity against U-87 MG Glioblastoma Cells
| Compound | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| This compound | To be determined | 72 | MTT/XTT | - |
| Temozolomide | ~100 - 300 | 72 | MTT/XTT | [6][7][8][9][10] |
Table 2: mTOR Inhibition
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | To be determined | In vitro kinase assay | - |
| Rapamycin | ~1 - 100 | Cell-based/Kinase assay | [11][12][13][14] |
Table 3: P-glycoprotein (P-gp) Inhibition
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | To be determined | Rhodamine 123 accumulation | - |
| Verapamil | ~1 - 15 | Rhodamine 123 accumulation | [15][16][17][18][19] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed step-by-step methodologies for the key comparative experiments are provided below.
Antiproliferative Activity Assessment (MTT/XTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondria.
Caption: Workflow for assessing antiproliferative activity using MTT or XTT assays.
Step-by-Step Protocol:
-
Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and Temozolomide in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in culture medium to achieve a range of final concentrations.
-
Compound Addition: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test and reference compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well, then incubate for 2-4 hours.
-
-
Solubilization (MTT only): After incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
mTOR Kinase Activity Assay
This in vitro assay directly measures the enzymatic activity of the mTOR kinase in the presence of an inhibitor.
Caption: General workflow for an in vitro mTOR kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant active mTOR enzyme, a suitable substrate (e.g., a peptide derived from a known mTOR substrate like 4E-BP1), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Rapamycin in the reaction buffer.
-
Reaction Initiation: In a microplate, combine the mTOR enzyme, substrate, and the various concentrations of the inhibitors or vehicle control.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phosphorylation-specific antibody or by separating the reaction products via gel electrophoresis and performing a Western blot.[20]
-
Data Analysis: Calculate the percentage of mTOR inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This cell-based assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
Caption: Workflow for the Rhodamine 123 accumulation assay to assess P-gp inhibition.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cell line that overexpresses P-glycoprotein (e.g., a transfected cell line like MDCK-MDR1 or a resistant cancer cell line) in a 96-well plate.
-
Incubation: Allow the cells to adhere and form a monolayer by incubating for 24-48 hours.
-
Inhibitor Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of this compound, Verapamil, or a vehicle control in a suitable buffer for a short period (e.g., 30 minutes).
-
Rhodamine 123 Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to each well at a final concentration of, for example, 5 µM.[21]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the incubation buffer and wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular fluorescence compared to the vehicle control indicates P-gp inhibition. Calculate the percentage of inhibition and determine the IC50 value for each compound.
Signaling Pathway Context
The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often dysregulated in cancer. Understanding where a potential inhibitor acts within this pathway is crucial.
Caption: Simplified mTOR signaling pathway and the potential point of inhibition.
Conclusion: A Foundation for Further Discovery
This guide provides a robust framework for the initial bioactivity evaluation of this compound. By employing standardized assays and comparing its performance against well-characterized inhibitors, researchers can generate the critical data needed to assess its potential as a lead compound for the development of novel anticancer therapeutics. The promising activity of its derivatives suggests that this core scaffold is a valuable starting point for further chemical exploration and optimization. The experimental protocols and comparative data presented herein are intended to serve as a self-validating system to guide these future research endeavors.
References
-
The Enigma of Rapamycin Dosage - PMC - PubMed Central - NIH. Available at: [Link]
-
IC50 for TMZ on cell viability in U87 MG-Red-FLuc human glioblastoma... - ResearchGate. Available at: [Link]
-
Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PubMed Central. Available at: [Link]
-
P-glycoprotein (Pgp) inhibition assay - BMG Labtech. Available at: [Link]
-
In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - MDPI. Available at: [Link]
-
Temozolomide and tranilast synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG) - PMC - PubMed Central. Available at: [Link]
-
P-glycoprotein Inhibition Service - Evotec. Available at: [Link]
-
A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition - Lab Bulletin. Available at: [Link]
-
Values of IC50 calculated for temozolomide and arecaidine in U87 and... | Download Table - ResearchGate. Available at: [Link]
-
Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed. Available at: [Link]
-
P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PubMed Central. Available at: [Link]
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC - NIH. Available at: [Link]
-
Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC - NIH. Available at: [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Available at: [Link]
-
P-gp verapamil binding inhibition pharmacophore; n 16 data points from... - ResearchGate. Available at: [Link]
-
The inhibitory effect of rapamycin and YM155 on the proliferation... - ResearchGate. Available at: [Link]
-
IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines.... - ResearchGate. Available at: [Link]
-
mTOR : Methods and Protocols - Stony Brook University. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available at: [Link]
-
A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Available at: [Link]
-
Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed. Available at: [Link]
-
Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC - PubMed Central. Available at: [Link]
-
Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC - PubMed Central. Available at: [Link]
-
Overview of Research into mTOR Inhibitors - MDPI. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC. Available at: [Link]
-
Tissue-restricted inhibition of mTOR using chemical genetics - PMC - PubMed Central. Available at: [Link]
-
Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Available at: [Link]
-
Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. Available at: [Link]
Sources
- 1. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma | MDPI [mdpi.com]
- 9. Temozolomide and tranilast synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-aminobenzofuran-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 5-aminobenzofuran-2-carboxylate (CAS No. 1646-29-3). As a benzofuran derivative and an aromatic amine, this compound requires stringent disposal procedures to mitigate risks to laboratory personnel and the environment.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture in modern drug discovery and scientific research.
Hazard Assessment & Risk Mitigation: Understanding the "Why"
This compound belongs to the class of aromatic amines, which are recognized for their potential health hazards.[3] While specific toxicity data for this exact molecule is limited, the broader class is associated with risks including toxicity and potential carcinogenicity.[1][3] Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[3] Furthermore, thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
Therefore, the primary directive for disposal is to treat this compound as hazardous waste, ensuring it is isolated, properly contained, and managed by certified professionals to prevent environmental contamination and human exposure.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—the following minimum PPE is mandatory. This equipment creates a necessary barrier to prevent accidental exposure.[6]
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[7] | Protects against splashes of solutions or accidental contact with dust. |
| Hand Protection | Chemically compatible, disposable gloves (e.g., Nitrile). | Prevents dermal absorption, a primary exposure route for aromatic amines.[3][4] |
| Body Protection | Standard laboratory coat. For larger quantities, a chemically resistant apron is recommended. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | To be used in a certified chemical fume hood or with adequate local exhaust ventilation. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation. |
Waste Segregation and Containment Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.
Step 1: Designate a Waste Container Use a new or thoroughly cleaned, robust, and chemically compatible container designated exclusively for this compound waste.[1] The container must have a tightly sealing lid.
Step 2: Isolate from Incompatibles Store the designated waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[1][7]
Step 3: Labeling Immediately label the container clearly. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
CAS Number: "1646-29-3"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation
Step 4: Waste Accumulation
-
Solid Waste: Place un-dissolved residual compound, contaminated weigh boats, and contaminated gloves or wipes directly into the labeled container.
-
Liquid Waste: If the compound is in solution, the entire solution should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Sharps: Needles or other sharps must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.[8]
The Core Disposal Workflow: A Decision-Making Diagram
The following workflow outlines the decision-making process from waste generation to final disposal. The primary and most recommended method for disposal is through a certified hazardous waste service.[1] In-laboratory treatment is not advised for this class of compounds due to the potential for hazardous byproducts.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
Step 1: Evacuate and Alert Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Step 2: Secure the Area Restrict access to the spill area. Ensure ventilation is adequate (i.e., fume hood is operational).
Step 3: Don PPE Wear the full complement of PPE as described in Section 2 before attempting cleanup.
Step 4: Contain and Absorb
-
For a solid spill , carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[4]
-
For a liquid spill , cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.
Step 5: Collect and Dispose Scoop the absorbed material into the designated hazardous waste container.[9]
Step 6: Decontaminate Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 7: Report Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Fostering a Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering to these detailed protocols, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and EHS department for any questions.[5]
References
- Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5x_S6Az28bEc7v-LeKNqnig-wxS3c8V8bYUCsdMPDWDHtXM1NA0YNqABQ5w0jeJzeU4r1TaGhn39wr_2Cne3xjHgHh6i44Gva-oeTmCS1g5D2A7tBD_LynE-umIPnj8lreafZpA4pcmrGuUbf_06zI71P5PEq4JMs0YWe8201XDCjoR1Tg7Hq_A_NPEX5i_86nEvEpGHypsPJBdISlqswQbzac6MpPXVhFveq3UF2l1XjxBjI6b0=]
- SAFETY DATA SHEET - 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd3roJ_u2sHuLVwQEFl7ZtYyoBzLAqLyRSDouMgytnnj5w7ElfrZABRZkbU46Coo6G05RvvRsfAOMrrORYHAbL7nD3fBlbxZ8iVXbQHVoE0ddqAFfQyotC6bbpHNvCEFvYRR__d6sE3kdRe63coRjfZy5bvAuZwQ0Te4dcU026BlBX6YB_hmK7MlQo9w==]
- SAFETY DATA SHEET - 2,3-Benzofuran. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ6YAEJE_fVND_8tFtZd1bLCFtbcEg8j8_qx_Rk59aXWKMmha8OZfH1X_nbIZdSYF-hYjmH9CeEJO6CycKC8TaOdrMXG8FeQJS2ev6iJRR7H4qnFYfyPi19MdbDLfQ-NEKYKr44wDwN7t_xxkusBb7]
- SAFETY DATA SHEET - Methyl Carbazate. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9JHs2riN_TXM_dkqR_6o2xzZZ2ZtJB__gq2rrCkwBk9TMgfN38PoD4-AgFlBnK8F7MSfyOXLUvXrAbLmLtc_A8MkD68ehJZn7bQ0D__vH6AHqM5Qp3WB_sgyXlMDZwe-TGeJ7mSlhbWk5V_WEW3MI]
- Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXUkStnIzDGomdEOn1O_ZYFN6LmtpvW9FUML_US6Tt08aiMt3t7Xetff2Ei9X0FGGrEG0LhGl1hN4eKRzpsfKlZ8Jq0Bxrn31U76FaNX3ah2dBx9KlhrimEEHGESUp3qgqilA6Qifw3g==]
- MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous. Tri-iso. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhPFqEn-5JzfVFXFRUzB_E7_UkRIR-CyuDK81rN0JvOr4sViyqoZoz2TQrX1YQMzgpMa00heBb6Ny9LMIaZ-ZLnVVjzLnMYipB9tLJtZGGJz0H0U-o9csL3WJE_5awwM6YNmIXaCM8MzuaA8rTOC7rCg3suGqUx7AhM5H8_xZPRQ==]
- SAFETY DATA SHEET - Benzofuran. [Source not explicitly named, likely a chemical supplier]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZGmoG5ainqxeZY9FHMfvzeClO3-hC6uXpXM3gUHoOClRU3jvVPOk_oJ3yVVRCFNZvrcpGpvHFVtDY0NBMa6MdPuHO95vL9MjlNMT-V-SeG6Unchee1bk9oKnOHLPCzYimDsyKrVZICRu55HLD7mgIotu77ECb90k9YPAACzKm1KJcBrlGkG_gbv_vYbRdVc4=]
- MSDS of methyl 5-aminofuran-2-carboxylate. [Source not explicitly named, likely a chemical supplier]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRiZl9-9VY5ZSADML4CBLMLyX0PQLe7Fg8fgDXG27Ddzg1rikkq1AHZhLDlav6g1PN7_RHtFC6H9-71sPTsb1Ob7hwVITzSZFkGrKqWRmzqNw9dDxLFFQGFUp57S0skuIRPDK3hsRMst8=]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmg4bxAEaDpRR5vIr7vwxmKV9gu7mVhx8CqT3nnd_7WzhZbkl0W2oaBQIjrCBQqrKkTvs_xSWz2FkvdihG5Crj_DHC5a_dH1k4cwI4wOZU9p0YqYcbIIHDvONe7J_t5oCQJLZTHMh3_vsv0A==]
- 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER | 1646-29-3. Chemicalbook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1sqZof7x_Ib2EPUpZXt_NRU-x8LzZe2LbVCeOpgh_C0spbHeOa8q77bBiGaT6hJ8VxIuUJjZ6zb4VDP2pQkCQMpJHsNPNsTVHo-C4G3GJJlHxfZh6yVdMjKelJipbcKGdafu5WiDDz3dZFBOcNvjMhqFT3uDRQGsgu6XaRfxU]
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlwH0QVAJBfuhVhjC848jYOsSGPZ--b-Z6JgTsKLHZo1cbg1FYiHe5PCwiM_7vMpMdHx52XHL-JjNaCwSCU7CFRZfIl3WX3tt_kXIIlduX_wAs5CxqOB-S35bSJejoVm3Pp_1WTQ02NCqkyZ7xjjTPEIBcKV0NrwlD6OuYkzuqiMVgnKmJ]
- Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. Mikrolab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGklUonaW2BRZbki3sRDif5fHhg1kc9CqF4MgZt5ifezznvIDxeBke686llqOYx83x5TqB8G126RW2uJZZnxDEfqGERrECIAQwtArh5eFxt8NqrQFhlD0hRUQSbAPxnd5h1mDYIHDeGQSx261RZ8hezcSLq6c1djhL3x-OvzZRZ]
- 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlo5_Ch0MHZtOBRaAkCdUZ4iW-bH1PrVlTxUv7DS4U_2_b6HopvM0pRlgVT7KS2EQ4KkIXVUsqy1QvSqqDMLfzldlJbBLLYcWtQY7bxwaECyNGb65m4hfot9mMwCRxqI6-qJzRsffKVsycqYUK5HYzegcuYCxWcVGsU_4jmQ_1lg==]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_dkAuSGNilSE8b-IufP-pcEhUmX6aaxxv5BodKl3f0lOJ2AfT-j0PfBMkvHWl87c_nS3-5hrEbWO8zO51VnGMVr3voZob-nVI4yxgpFf29PFfvWq3OcqS4sBsr7flWevF2W9r-59q9SFgYRAnZ_KvNDZ62xAxwNBGB3mWSfALs816M2kTnI8iQPAjE0LmzQV2beV7xXlKF5UfgzHMaZgXU0jlkhYI8z_uU0NXeIZw4Q_74dXsnkx73RYOTTUvQjUrH7WUsisJTXgOx9IPIzj5upGHom5O82Sag==]
- Laboratory waste disposal. Chemistry - Freie Universität Berlin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESC8330nnQ5GkJkkgFi1VPXLO7dCKKJQ0m8BsHsYyXkpSkMrMza6av8WXZ7aITIRz8O5RdmdHwBBUvHWUE_hg7hbzazP1YJch8abttubHd8zlUmgMA-C5aeNEa4Ulmjz6jWGaUSHxv0x1jW0MIFyzDYiJiVFvbqrLCCKNFwq8hMJ3ftjjqX2qC8S8YALOw]
- Treatment and disposal of chemical wastes in daily laboratory work. [Source: oc-praktikum.de]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1z5SgFkDWrl9FPt7KLZQpvbsJ4SqD1bBEj-QhXKkqdo0b8Gwe7v71DUK6CyRDcebWH7lzfQv4B5o4nA_-EGde3ZYYeJXq6Hb0UZ98jSpgqehavj8zXSBH7S9HiRJxyFLisJiJpieqIG9hPJ4Z-zxGeZo1HAS_cc1fMcgq7qq9l5UqHelc3S8=]
- 1646-29-3|this compound|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIaN7KkTnLVRjwfw1CNbDBkd5vR5qWhXZR6SZIGX1J_Ww1LWU79zTPWeWHVOwti9X_hWA6XCMRSiLC-DHf4bLnZbZnVMPVXT09siQ0wFxFBNy8Sa1rr6BT1eKMfO0CNChf_5xie2_9Tzzf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1646-29-3|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.de [fishersci.de]
- 5. research.auburn.edu [research.auburn.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. tri-iso.com [tri-iso.com]
A Senior Application Scientist's Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-aminobenzofuran-2-carboxylate
For professionals in pharmaceutical research and drug development, the meticulous handling of specialized chemical compounds is paramount. Methyl 5-aminobenzofuran-2-carboxylate, a key building block in the synthesis of various bioactive molecules, requires a well-defined safety protocol to mitigate potential health risks.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of laboratory personnel and the integrity of the research.
The necessity for stringent PPE protocols arises from the inherent chemical properties of this compound. As an aromatic amine, it is prudent to handle this compound with measures to prevent skin absorption and inhalation of its particulate matter.[3][4] Furthermore, its benzofuran structure is a common motif in pharmacologically active agents, warranting careful handling to avoid unintended biological effects.[5][6]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of the powdered compound and dermal contact. Therefore, the initial and most critical step is the implementation of robust engineering controls.
All weighing and handling of this compound must be conducted within a certified chemical fume hood.[6] This engineering control is non-negotiable as it contains airborne particulates at the source, preventing respiratory exposure. The fume hood should have a verified face velocity, typically between 80 and 120 feet per minute, to ensure efficient capture.
Personal Protective Equipment (PPE): A Multi-Layered Approach
While engineering controls are foundational, a comprehensive PPE ensemble is required for direct handling of this compound. The following table summarizes the essential PPE, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents dermal absorption of the aromatic amine. Double-gloving provides an extra barrier and allows for safe removal of the outer, potentially contaminated layer.[7] |
| Eye and Face Protection | Chemical Safety Goggles with Side Shields or a Full Face Shield | Protects the eyes and face from splashes of solutions or accidental aerosolization of the powder.[5] |
| Respiratory Protection | NIOSH-approved N95, R95, or P100 Particulate Respirator | Essential for preventing the inhalation of fine chemical dust, especially during weighing and transfer operations.[8][9] |
| Body Protection | Fully-buttoned Laboratory Coat with Elastic Cuffs | Protects skin and personal clothing from contamination. Elastic cuffs prevent particulates from entering the sleeves. |
Detailed PPE Selection and Usage Protocols
Hand Protection: The Critical Barrier
Given that many aromatic amines can be absorbed through the skin, selecting the correct gloves is crucial.[3] For this compound, nitrile or neoprene gloves are recommended due to their resistance to a broad range of chemicals, including amines and organic solvents.[7][10]
Procedural Steps for Gloving:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning.
-
Double-Gloving Technique: Wear two pairs of gloves. The outer glove will be in direct contact with the chemical and should be removed immediately after handling is complete. The inner glove provides a secondary layer of protection.
-
Proper Removal: To remove the outer glove, grasp the cuff and peel it off, turning it inside out. To remove the inner glove, slide a finger under the cuff of the remaining glove and peel it off, again turning it inside out. This prevents contact with the contaminated outer surface.
-
Immediate Disposal: Used gloves must be disposed of as hazardous chemical waste.[11]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding from the Unseen
The powder form of this compound can become airborne, posing a risk to the eyes.
-
Chemical Safety Goggles: These should be worn at all times when in the laboratory where this chemical is handled. They must provide a complete seal around the eyes.
-
Face Shield: When there is a higher risk of splashes, such as when dissolving the compound or during a reaction quench, a face shield should be worn in conjunction with safety goggles for full facial protection.[5]
Respiratory Protection: Safeguarding the Airways
A NIOSH-approved air-purifying respirator is a critical component of your PPE.[12]
-
Respirator Type: For powdered chemicals, a particulate respirator is required. An N95 filter is the minimum requirement, offering filtration of at least 95% of airborne particles. If oil-based aerosols are present in the lab environment, an R95 or P95/P100 filter should be used.[9][13]
-
Fit Testing: A proper seal between the respirator and the face is essential for its effectiveness. All users of tight-fitting respirators must undergo a qualitative or quantitative fit test annually, as per OSHA regulations.
-
Storage and Maintenance: When not in use, store the respirator in a clean, dry place, away from chemical contamination. Inspect the respirator before each use for any signs of damage.
Body Protection: Preventing Cross-Contamination
A clean, fully-buttoned laboratory coat with elastic cuffs serves as the primary barrier for your body and personal clothing. The elastic cuffs are particularly important to prevent dust from settling on your skin or inner clothing.
Procedural Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Laboratory Coat
-
Respirator
-
Safety Goggles/Face Shield
-
Gloves (Inner pair, then outer pair)
Doffing Sequence:
-
Outer Gloves: Remove and dispose of in a designated hazardous waste container.
-
Laboratory Coat: Remove by rolling it outwards and away from the body. Place in a designated container for laundry or disposal.
-
Safety Goggles/Face Shield: Remove from the back of the head to avoid touching the front surface.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove as previously described.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is minor and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before cleaning any spill, don the full PPE ensemble as described above.
-
Containment and Cleanup: Cover the spill with an inert absorbent material, such as vermiculite or sand. Carefully sweep the material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures, often involving a suitable solvent or detergent solution followed by a water rinse.[14]
Waste Disposal: A Responsible Conclusion
All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty chemical containers, must be disposed of as hazardous chemical waste.[11]
-
Segregation: Keep this waste stream separate from other laboratory waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Collection: Follow your institution's procedures for hazardous waste collection. Do not discharge any of this chemical or its contaminated materials into the sewer system.[7]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER SDS. ECHEMI.
-
Chemical Resistant Glove Guide. Uline.
-
NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention.
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. Benchchem. [URL: Not available]
-
NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention.
-
Guidelines for the Selection of Chemical-Resistant Gloves. UC Davis Safety Services.
- Glove Selection Page 1 of 20. University of Colorado Colorado Springs. [URL: Not available]
- CHEMICAL GLOVE RESISTANCE GUIDE. Ansell. [URL: Not available]
- Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Michigan. [URL: Not available]
-
Respirator Selection. Northwestern University.
-
SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [URL: Not available]
-
How to dispose of contaminated PPE. Hazmat School.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [URL: Not available]
- The Chemistry and Synthesis of Hexahydro-1-benzofuran-2(3H)-one: A Technical Guide. Benchchem. [URL: Not available]
-
Synthesis methods and ring‐opening products of benzofuran and its derivatives. ResearchGate.
-
How to Manage Chemically Contaminated PPE. FireRescue1.
-
Washing and disinfection of contaminated PPE. Be Atex.
- "PERSONAL PROTECTIVE EQUIPMENT AND DECONTAMINATION PROCEDURES". Marcom LTD. [URL: Not available]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [URL: Not available]
-
TEST KIT Instructions Aromatic Amines. SKC Ltd.
Sources
- 1. firerescue1.com [firerescue1.com]
- 2. be-atex.com [be-atex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. jocpr.com [jocpr.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 9. truabrasives.com [truabrasives.com]
- 10. uline.ca [uline.ca]
- 11. hazmatschool.com [hazmatschool.com]
- 12. northwestern.edu [northwestern.edu]
- 13. students.umw.edu [students.umw.edu]
- 14. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
